molecular formula C6H12ClNO3 B1356427 Ethyl 2-amino-3-oxobutanoate hydrochloride CAS No. 20207-16-3

Ethyl 2-amino-3-oxobutanoate hydrochloride

Cat. No.: B1356427
CAS No.: 20207-16-3
M. Wt: 181.62 g/mol
InChI Key: BGJIQVZAHKXUFG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-oxobutanoate hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-3-oxobutanoate;hydrochloride
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InChI

InChI=1S/C6H11NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h5H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJIQVZAHKXUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534573
Record name Ethyl 2-amino-3-oxobutanoate--hydrogen chloride (1/1)
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Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20207-16-3
Record name Butanoic acid, 2-amino-3-oxo-, ethyl ester, hydrochloride (1:1)
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Record name Ethyl 2-amino-3-oxobutanoate--hydrogen chloride (1/1)
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Record name ethyl 2-amino-3-oxobutanoate hydrochloride
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Foundational & Exploratory

The Synthesis of Ethyl 2-amino-3-oxobutanoate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the formation mechanism of ethyl 2-amino-3-oxobutanoate hydrochloride, a valuable building block in pharmaceutical synthesis. The following sections provide a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and mechanistic diagrams.

Overall Synthetic Pathway

The formation of this compound is a multi-step process that begins with the Claisen condensation of ethyl acetate to form ethyl acetoacetate. This intermediate is then nitrosated to yield ethyl 2-(hydroxyimino)-3-oxobutanoate. Finally, the oxime is reduced to the corresponding amine, which is subsequently converted to its hydrochloride salt.

Synthesis_Pathway Ethyl Acetate Ethyl Acetate Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetate->Ethyl Acetoacetate  Claisen Condensation   Ethyl 2-(hydroxyimino)-3-oxobutanoate Ethyl 2-(hydroxyimino)-3-oxobutanoate Ethyl Acetoacetate->Ethyl 2-(hydroxyimino)-3-oxobutanoate  Nitrosation   Ethyl 2-amino-3-oxobutanoate Ethyl 2-amino-3-oxobutanoate Ethyl 2-(hydroxyimino)-3-oxobutanoate->Ethyl 2-amino-3-oxobutanoate  Reduction   Ethyl 2-amino-3-oxobutanoate HCl Ethyl 2-amino-3-oxobutanoate HCl Ethyl 2-amino-3-oxobutanoate->Ethyl 2-amino-3-oxobutanoate HCl  Salt Formation  

Caption: Overall synthetic route to this compound.

Step 1: Claisen Condensation of Ethyl Acetate

The synthesis commences with the base-catalyzed self-condensation of ethyl acetate to form ethyl acetoacetate. This reaction is a classic example of a Claisen condensation.

Mechanism of Claisen Condensation

The mechanism involves the deprotonation of the α-carbon of an ethyl acetate molecule by a strong base, typically sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ethyl acetate molecule. The subsequent elimination of an ethoxide ion yields the β-keto ester, ethyl acetoacetate.

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination EtO- EtO- CH3COOEt Ethyl Acetate EtO-->CH3COOEt Enolate Ethyl Acetate Enolate CH3COOEt->Enolate Deprotonation EtOH Ethanol CH3COOEt->EtOH Enolate_2 Ethyl Acetate Enolate CH3COOEt_2 Ethyl Acetate Tetrahedral_Intermediate Tetrahedral Intermediate CH3COOEt_2->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Enolate_2->CH3COOEt_2 EtO-_2 EtO-_2 Tetrahedral_Intermediate_2->EtO-_2 Product Ethyl Acetoacetate Tetrahedral_Intermediate_2->Product Elimination

Caption: Mechanism of the Claisen condensation of ethyl acetate.

Experimental Protocol: Claisen Condensation

A detailed experimental protocol for the Claisen condensation of ethyl acetate is provided in the appendix.

Quantitative Data: Claisen Condensation
ParameterValueReference
Reactants
Ethyl Acetate25 mL[1]
Sodium Metal2.0 g[1]
Xylenes12.5 mL[1]
Reaction Conditions
TemperatureReflux[1]
Reaction Time1.5 hours[1]
Product
Ethyl Acetoacetate3.62 g[1]
Yield 32%[1]

Step 2: Nitrosation of Ethyl Acetoacetate

The second step involves the nitrosation of the active methylene group of ethyl acetoacetate to form ethyl 2-(hydroxyimino)-3-oxobutanoate. This is typically achieved using sodium nitrite in an acidic medium.

Mechanism of Nitrosation

Under acidic conditions, sodium nitrite forms nitrous acid (HNO₂), which is in equilibrium with the nitrosonium ion (NO⁺). The enol form of ethyl acetoacetate then attacks the nitrosonium ion to form a C-nitroso compound, which tautomerizes to the more stable oxime, ethyl 2-(hydroxyimino)-3-oxobutanoate.

Nitrosation_Mechanism cluster_0 Formation of Nitrosonium Ion cluster_1 Nucleophilic Attack and Tautomerization NaNO2 Sodium Nitrite HNO2 Nitrous Acid NaNO2->HNO2 + H+ H+ H+ NO+ Nitrosonium Ion HNO2->NO+ + H+ Enol Enol of Ethyl Acetoacetate NO+_2 Nitrosonium Ion Enol->NO+_2 Nitroso C-Nitroso Intermediate NO+_2->Nitroso Oxime Ethyl 2-(hydroxyimino)-3-oxobutanoate Nitroso->Oxime Tautomerization

Caption: Mechanism of the nitrosation of ethyl acetoacetate.

Experimental Protocol: Nitrosation

A detailed experimental protocol for the nitrosation of ethyl acetoacetate is provided in the appendix.

Quantitative Data: Nitrosation
ParameterValueReference
Reactants
Ethyl Acetoacetate5.20 g (40.0 mmol)[1]
Sodium Nitrite3.60 g (52.0 mmol)[1]
Acetic Acid6 mL[1]
Water6 mL[1]
Reaction Conditions
Temperature0 °C[1]
Reaction TimeOvernight[1]
Product
Ethyl 2-(hydroxyimino)-3-oxobutanoate6.35 g[1]
Yield 99%[1]

Step 3: Reduction of Ethyl 2-(hydroxyimino)-3-oxobutanoate and Salt Formation

The final step is the reduction of the oxime functional group to a primary amine, followed by the formation of the hydrochloride salt. Catalytic hydrogenation is a common and effective method for this transformation.

Mechanism of Reduction (Catalytic Hydrogenation)

The catalytic hydrogenation of an oxime typically proceeds via the addition of hydrogen across the C=N double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction involves the adsorption of the oxime and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbon and nitrogen atoms. The resulting hydroxylamine intermediate is further reduced to the primary amine.

Reduction_Mechanism cluster_0 Adsorption and H-H Cleavage cluster_1 Stepwise Hydrogen Addition Oxime Ethyl 2-(hydroxyimino)-3-oxobutanoate Catalyst Pd/C Surface Oxime->Catalyst Adsorbed_Oxime Adsorbed Oxime Catalyst->Adsorbed_Oxime Adsorbed_H Adsorbed H atoms Catalyst->Adsorbed_H H2 H₂ H2->Catalyst Adsorbed_Oxime_2 Adsorbed Oxime Hydroxylamine_Int Hydroxylamine Intermediate Adsorbed_Oxime_2->Hydroxylamine_Int + 2H Adsorbed_H_2 Adsorbed H atoms Amine Ethyl 2-amino-3-oxobutanoate Hydroxylamine_Int->Amine + 2H, -H₂O

Caption: Simplified mechanism of catalytic hydrogenation of an oxime.

Experimental Protocol: Reduction and Salt Formation

A detailed experimental protocol for the reduction of ethyl 2-(hydroxyimino)-3-oxobutanoate and subsequent hydrochloride salt formation is provided in the appendix.

Quantitative Data: Reduction and Salt Formation

While a specific literature procedure with a reported yield for the reduction of ethyl 2-(hydroxyimino)-3-oxobutanoate to this compound could not be located, the following table provides representative conditions based on the catalytic transfer hydrogenation of similar substrates.[2][3][4][5]

ParameterRepresentative Value
Reactants
Ethyl 2-(hydroxyimino)-3-oxobutanoate1 equivalent
Catalyst
RuCl(p-cymene)[(S,S)-Ts-DPEN]0.02 equivalents
Reagents
Formic acid–triethylamine (5:2 azeotrope)1.5 mL per 2.67 mmol substrate
N,N-Dimethylformamide (DMF)2.2 mL per 2.67 mmol substrate
Ethanolic HClTo pH ~1
Reaction Conditions
Temperature25 °C
Reaction TimeTypically 12-24 hours
Product
This compound-
Yield High yields are expected based on similar reactions.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound. The three-step synthesis, involving a Claisen condensation, nitrosation, and reduction, is a reliable method for the preparation of this important synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Appendix: Detailed Experimental Protocols

A.1. Experimental Protocol for Claisen Condensation of Ethyl Acetate

Materials:

  • Ethyl acetate (25 mL)

  • Sodium metal (2.0 g)

  • Xylenes (12.5 mL)

  • 50% Acetic acid

  • Saturated NaCl solution

  • Anhydrous MgSO₄

Procedure:

  • In a 50 mL round-bottom flask, add xylenes (12.5 mL) and freshly cut sodium metal (2.0 g).

  • Reflux the mixture with vigorous stirring until the sodium melts and forms small beads.

  • Remove the heat, and once the sodium solidifies, decant the xylenes.

  • Immediately add ethyl acetate (25 mL) to the flask and set up a reflux condenser.

  • Heat the mixture to reflux and continue for approximately 1.5 hours, or until all the sodium has reacted.

  • Cool the reaction mixture and then cautiously add 50% acetic acid to acidify the solution.

  • Transfer the mixture to a separatory funnel and wash with an equal volume of saturated NaCl solution.

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Filter the drying agent and remove the excess ethyl acetate by simple distillation.

  • The crude ethyl acetoacetate can be purified by vacuum distillation.

A.2. Experimental Protocol for Nitrosation of Ethyl Acetoacetate

Materials:

  • Ethyl acetoacetate (5.20 g, 40.0 mmol)

  • Sodium nitrite (3.60 g, 52.0 mmol)

  • Glacial acetic acid (6 mL)

  • Water (6 mL)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve ethyl acetoacetate (5.20 g) in glacial acetic acid (6 mL) in a flask and cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve sodium nitrite (3.60 g) in water (6 mL).

  • Slowly add the sodium nitrite solution to the stirred ethyl acetoacetate solution, maintaining the temperature at 0 °C.

  • Continue stirring the reaction mixture at 0 °C overnight.

  • After the reaction is complete, carefully add saturated aqueous NaHCO₃ solution to neutralize the acetic acid (pH 7-8).

  • Add brine to the mixture and extract with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain ethyl 2-(hydroxyimino)-3-oxobutanoate.

A.3. Representative Experimental Protocol for Reduction of Ethyl 2-(hydroxyimino)-3-oxobutanoate and Hydrochloride Salt Formation

Materials:

  • Ethyl 2-(hydroxyimino)-3-oxobutanoate (1 equivalent)

  • RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.02 equivalents)

  • Formic acid–triethylamine (5:2 azeotrope)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanolic HCl

  • Diethyl ether

Procedure:

  • To a solution of RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.02 equivalents) in anhydrous DMF, add a solution of ethyl 2-(hydroxyimino)-3-oxobutanoate (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add the formic acid–triethylamine azeotrope to the reaction mixture.

  • Stir the reaction at 25 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ethyl 2-amino-3-oxobutanoate.

  • Dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath.

  • Slowly add a solution of ethanolic HCl with stirring until the pH is acidic.

  • The this compound will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

References

Spectroscopic data of ethyl 2-amino-3-oxobutanoate hydrochloride (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-amino-3-oxobutanoate hydrochloride (CAS No: 20207-16-3), a key building block in synthetic organic chemistry. This document details expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the identification and characterization of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₁₂ClNO₃

  • Molecular Weight: 181.62 g/mol

  • Appearance: White crystalline solid

  • Melting Point: 114-115 °C

Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound. While experimental mass spectrometry data is available, the NMR and IR data are predicted based on the compound's structure and data from analogous compounds due to the limited availability of published experimental spectra for this specific salt.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group, the alpha-proton, the methyl ketone protons, and the ammonium protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and ester groups, as well as the protonated amine.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.30Triplet3H-OCH₂CH₃
~2.40Singlet3H-C(=O)CH₃
~4.30Quartet2H-OCH₂ CH₃
~5.10Singlet1H-CH (NH₃⁺)-
~8.0-9.0Broad Singlet3H-NH₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six distinct signals corresponding to the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~14-OCH₂C H₃
~28-C(=O)C H₃
~60-C H(NH₃⁺)-
~63-OC H₂CH₃
~168-C (=O)O-
~195-C (=O)CH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of strong absorption bands corresponding to the carbonyl groups, the C-O bonds, and the ammonium group.

Wavenumber (cm⁻¹)Functional GroupDescription
~3400-2800 (broad)N-H stretchAmmonium salt
~1745C=O stretchEster carbonyl
~1720C=O stretchKetone carbonyl
~1200C-O stretchEster
Mass Spectrometry (MS)

Mass spectrometry data is available from electrospray ionization (ESI), which typically shows the protonated molecule of the free base.

m/zIonSource
146.15[M+H]⁺Experimental (LC-MS, basic conditions)[1]
146.08118[M+H]⁺Predicted[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Ethyl 2-amino-3-oxobutanoate HCl Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., D₂O) Solvent->Dissolve Standard TMS (Internal Standard) Standard->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process Process Raw Data Acquire_1H->Process Acquire_13C->Process Analyze Analyze Spectra Process->Analyze Report Generate Report Analyze->Report

Figure 1: Workflow for NMR Data Acquisition.
Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr (potassium bromide) pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over the standard mid-IR range (4000-400 cm⁻¹).

IR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Ethyl 2-amino-3-oxobutanoate HCl Mix Mix Sample and KBr Sample->Mix Grind KBr KBr Powder KBr->Mix Press Press into Pellet Mix->Press Spectrometer Place Pellet in FTIR Spectrometer Press->Spectrometer Acquire Acquire IR Spectrum Spectrometer->Acquire Process Process Spectrum Acquire->Process Analyze Identify Characteristic Bands Process->Analyze Report Generate Report Analyze->Report

Figure 2: Workflow for IR Data Acquisition.
Mass Spectrometry (MS)

Mass spectral analysis would be performed using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument via direct infusion or liquid chromatography (LC). The mass spectrum would be acquired in positive ion mode to observe the [M+H]⁺ ion.

MS_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Ethyl 2-amino-3-oxobutanoate HCl Dissolve Dissolve Sample Sample->Dissolve Solvent Methanol or Acetonitrile Solvent->Dissolve Infusion Introduce Sample into ESI Source Dissolve->Infusion Spectrometer Acquire Mass Spectrum (Positive Ion Mode) Infusion->Spectrometer Process Process Mass Spectrum Spectrometer->Process Analyze Identify Molecular Ion Peak Process->Analyze Report Generate Report Analyze->Report

Figure 3: Workflow for MS Data Acquisition.

Conclusion

This technical guide provides a summary of the expected spectroscopic data for this compound. The provided data and protocols serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development for the verification and characterization of this important chemical intermediate. While the NMR and IR data are based on predictions, they offer a reliable starting point for spectral analysis. The experimental mass spectrometry data confirms the molecular weight of the free base of the compound.

References

Physical and chemical properties of ethyl 2-amino-3-oxobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-3-oxobutanoate hydrochloride is a key chemical intermediate with significant applications in organic synthesis, particularly in the preparation of heterocyclic compounds of pharmaceutical interest. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and insights into its stability and reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₂ClNO₃[1][2]
Molecular Weight 181.62 g/mol [1][3]
Appearance White to off-white solid/oil[3]
Melting Point 122-123 °C[3]
Boiling Point The hydrochloride is expected to be thermally unstable and may decompose upon heating. The boiling point of the free base, ethyl 2-amino-3-oxobutanoate, is reported as 229.2 °C at 760 mmHg, though this is a predicted value.
Solubility While specific quantitative data is limited, amino acid hydrochlorides are generally soluble in water and lower alcohols, and sparingly soluble in nonpolar organic solvents.

Chemical Properties

Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the α-amino ketone and ester functional groups.

A significant reaction of this compound is its use as a precursor in the Hantzsch pyrrole synthesis . This multicomponent reaction involves the condensation of a β-ketoester (in this case, the enamine form of ethyl 2-amino-3-oxobutanoate), an α-haloketone, and ammonia or a primary amine to yield substituted pyrroles. Pyrrole moieties are prevalent in a wide array of biologically active molecules and natural products.

Stability

As a hydrochloride salt of an amino ester, the compound is relatively stable under anhydrous conditions. However, it is susceptible to degradation in the presence of moisture and at elevated temperatures. The ester functionality can undergo hydrolysis, particularly under acidic or basic conditions. Forced degradation studies are recommended to fully characterize its stability profile under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted as needed.

Determination of Melting Point

Apparatus: Capillary melting point apparatus.

Procedure:

  • A small amount of the dry crystalline solid is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/minute for a preliminary determination.

  • For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Spectroscopic Analysis

¹H NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent. The solution is transferred to an NMR tube, and the spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz).

  • Expected Signals: Protons of the ethyl group (triplet and quartet), the α-proton (singlet or multiplet depending on coupling), and the methyl protons of the acetyl group (singlet). The amine protons may appear as a broad singlet or may exchange with D₂O.

¹³C NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).

  • Procedure: A more concentrated solution is prepared in the deuterated solvent and the spectrum is acquired.

  • Expected Signals: Signals corresponding to the carbonyl carbons of the ester and ketone, the α-carbon, and the carbons of the ethyl and methyl groups.

Apparatus: Fourier Transform Infrared (FTIR) Spectrometer.

Procedure:

  • KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

  • Expected Absorption Bands: Characteristic stretching frequencies for the N-H bonds of the ammonium group, C=O stretching of the ester and ketone, C-O stretching of the ester, and C-N stretching.

Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

  • The solution is introduced into the mass spectrometer.

  • The mass spectrum is acquired in positive ion mode.

  • Expected Ions: The molecular ion peak corresponding to the free amine ([M+H]⁺) is expected to be observed, as the hydrochloride salt will dissociate in the ESI source. Fragmentation patterns can provide further structural information.

Solubility Determination

Procedure (Shake-Flask Method):

  • An excess amount of the solid is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.

  • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Mandatory Visualizations

General Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification Physical Physical Properties - Melting Point - Solubility Purification->Physical Spectroscopic Spectroscopic Analysis - NMR (¹H, ¹³C) - IR - Mass Spectrometry Purification->Spectroscopic Chemical Chemical Properties - Reactivity (e.g., Hantzsch Synthesis) - Stability (Forced Degradation) Purification->Chemical Analysis Data Interpretation Physical->Analysis Spectroscopic->Analysis Chemical->Analysis Report Technical Guide / Whitepaper Analysis->Report Hantzsch_Pyrrole_Synthesis cluster_reactants Reactants Ketoester Ethyl 2-amino-3-oxobutanoate (Enamine form) Intermediate1 Initial Adduct Ketoester->Intermediate1 Haloketone α-Haloketone Haloketone->Intermediate1 Ammonia Ammonia / Primary Amine Ammonia->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product Substituted Pyrrole Intermediate2->Product Aromatization (-H₂O)

References

Tautomerism in Ethyl 2-amino-3-oxobutanoate Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-3-oxobutanoate hydrochloride is a multifaceted molecule with significant potential in synthetic chemistry and drug development. Its structural complexity, arising from the presence of α-amino and β-keto ester functionalities, gives rise to a rich tautomeric landscape. The protonation of the amino group in the hydrochloride salt further influences the delicate balance between keto-enol and imine-enamine tautomers. This guide provides a comprehensive theoretical framework for understanding and investigating the tautomeric equilibria of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of tautomerism, data from analogous compounds, and outlines detailed protocols for both experimental and computational investigation.

Introduction to Tautomerism

Tautomers are constitutional isomers of an organic compound that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton. In the case of this compound, two primary forms of tautomerism are of interest: keto-enol and imine-enamine tautomerism. The position of the equilibrium between these tautomers is crucial as it dictates the molecule's reactivity, spectroscopic properties, and biological activity. Factors such as solvent polarity, temperature, and intramolecular hydrogen bonding play a significant role in determining the predominant tautomeric form. The presence of the electron-withdrawing ammonium group is expected to have a profound impact on the electronic distribution within the molecule, thereby influencing the stability of the various tautomers.

The Tautomeric Landscape of this compound

The protonated amino group in this compound allows for the existence of several potential tautomeric forms. The primary equilibrium is anticipated to be between the keto-ammonium, enol-ammonium, and the enamine-ammonium forms.

  • Keto-Ammonium Form: This is the classical representation of the molecule, featuring a ketone at the C3 position and a protonated amino group at the C2 position.

  • Enol-Ammonium Forms: Proton migration from the C-alpha position or the methyl group can lead to the formation of two different enol tautomers. The enol formed by deprotonation of the C-alpha position is expected to be more stable due to conjugation with the ester group.

  • Enamine-Ammonium Form: This tautomer arises from the migration of a proton from the alpha-carbon to the keto-oxygen, with a concomitant shift of the double bond to the C2-C3 position. Intramolecular hydrogen bonding between the N-H and the enolic oxygen could stabilize this form.

The following diagram illustrates the principal tautomeric equilibria.

tautomerism Keto Keto-Ammonium Enol Enol-Ammonium Keto->Enol Keto-Enol Tautomerism Enamine Enamine-Ammonium Keto->Enamine Imine-Enamine (via Keto) Tautomerism Enol->Keto Enamine->Keto

Caption: Principal tautomeric equilibria in this compound.

Quantitative Data from Analogous Systems

CompoundSolvent% Keto Tautomer% Enol TautomerK_T ([Enol]/[Keto])Reference
Ethyl AcetoacetateGas Phase53470.89[General Chemistry Textbooks]
Ethyl AcetoacetateCyclohexane54460.85[General Chemistry Textbooks]
Ethyl AcetoacetateChloroform9280.087[General Chemistry Textbooks]
Ethyl AcetoacetateWater>99<1<0.01[General Chemistry Textbooks]
Ethyl AcetoacetateDMSO89110.12[General Chemistry Textbooks]

The presence of the protonated amino group in this compound is expected to favor the keto form even more than in ethyl acetoacetate due to the strong electron-withdrawing inductive effect of the -NH3+ group, which destabilizes the C=C double bond of the enol and enamine forms.

Experimental and Computational Protocols

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying tautomeric equilibria in solution.

Objective: To identify and quantify the different tautomers of this compound in various deuterated solvents.

Materials:

  • This compound

  • Deuterated solvents (e.g., D₂O, DMSO-d₆, CDCl₃, Methanol-d₄)

  • NMR tubes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in each deuterated solvent at a concentration of approximately 10-20 mg/mL.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum for each sample.

    • Identify characteristic signals for each tautomer.

      • Keto-Ammonium: Expect a singlet for the α-proton and a singlet for the methyl protons adjacent to the carbonyl group. The NH₃⁺ protons will likely appear as a broad singlet.

      • Enol-Ammonium: Look for a vinyl proton signal and a distinct signal for the enolic hydroxyl group. The chemical shift of the methyl group will also be different from the keto form.

      • Enamine-Ammonium: A vinyl proton signal is expected, and the NH protons might show distinct signals due to restricted rotation and potential hydrogen bonding.

    • Integrate the signals corresponding to the different tautomers to determine their relative concentrations. The tautomeric equilibrium constant (K_T) can be calculated from the ratio of the integrals.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

    • Identify the carbonyl carbon signal for the keto form and the C=C signals for the enol and enamine forms. The chemical shifts of other carbons will also differ between tautomers.

  • Variable Temperature NMR:

    • Acquire ¹H NMR spectra at different temperatures (e.g., from 25°C to 100°C) to study the effect of temperature on the tautomeric equilibrium and to determine thermodynamic parameters (ΔH° and ΔS°).

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR Spectroscopy Prep->H1_NMR C13_NMR ¹³C NMR Spectroscopy Prep->C13_NMR VT_NMR Variable Temperature NMR H1_NMR->VT_NMR Integration Signal Integration H1_NMR->Integration Quantification Quantification of Tautomers C13_NMR->Quantification Thermo Thermodynamic Analysis VT_NMR->Thermo Integration->Quantification

Caption: Workflow for the experimental investigation of tautomerism using NMR.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides a powerful tool to predict the relative stabilities of tautomers and to understand the factors governing the equilibrium.

Objective: To calculate the relative energies of the tautomers of this compound in the gas phase and in solution using DFT.

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

  • Structure Building: Build the 3D structures of all possible tautomers (keto-ammonium, enol-ammonium isomers, enamine-ammonium).

  • Geometry Optimization and Frequency Calculation (Gas Phase):

    • Perform geometry optimization for each tautomer using a suitable level of theory, for example, B3LYP functional with a 6-311+G(d,p) basis set.

    • Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Solvation Effects:

    • To model the effect of a solvent, use an implicit solvation model such as the Polarizable Continuum Model (PCM).

    • Perform geometry optimizations and frequency calculations for each tautomer in the desired solvent (e.g., water, DMSO).

  • Data Analysis:

    • Calculate the relative Gibbs free energies (ΔG) of the tautomers. The most stable tautomer will have the lowest Gibbs free energy.

    • The equilibrium constant (K_T) between two tautomers can be calculated using the equation: ΔG = -RT ln(K_T).

computational_workflow cluster_model Model Building cluster_gas Gas Phase Calculations cluster_solvent Solvent Phase Calculations cluster_analysis Data Analysis Build Build Tautomer Structures Opt_Gas Geometry Optimization Build->Opt_Gas Opt_Solv Geometry Optimization (with PCM) Build->Opt_Solv Freq_Gas Frequency Calculation Opt_Gas->Freq_Gas Rel_Energy Calculate Relative Gibbs Free Energies Freq_Gas->Rel_Energy Freq_Solv Frequency Calculation (with PCM) Opt_Solv->Freq_Solv Freq_Solv->Rel_Energy Equilibrium Determine Equilibrium Constants Rel_Energy->Equilibrium

Caption: Workflow for the computational investigation of tautomerism using DFT.

Conclusion

The tautomerism of this compound presents a fascinating case study at the intersection of keto-enol and imine-enamine equilibria, further modulated by the presence of a protonated amino group. While direct experimental data remains elusive, a robust understanding can be built upon theoretical principles and computational modeling. The protocols outlined in this guide provide a clear roadmap for researchers to elucidate the tautomeric preferences of this and similar molecules. Such studies are not merely of academic interest; they are fundamental to controlling the reactivity and optimizing the properties of these compounds for applications in drug discovery and materials science. Future experimental and computational work is necessary to provide definitive quantitative data on the tautomeric equilibria of this important synthetic building block.

In-Depth Technical Guide: Structural and Conformational Analysis of Ethyl 2-amino-3-oxobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational properties of Ethyl 2-amino-3-oxobutanoate hydrochloride. Due to the limited availability of specific experimental data for this molecule in published literature, this guide integrates known chemical principles, expected spectroscopic behaviors, and standard analytical methodologies to offer a thorough theoretical framework for its characterization.

Core Molecular Data

This compound is a small organic molecule with key functional groups that dictate its chemical reactivity and three-dimensional structure. These include an ethyl ester, a ketone, and a primary amine, which is protonated in its hydrochloride salt form.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₃[1]
Molecular Weight 181.62 g/mol [2][3]
CAS Number 20207-16-3[2][3]
IUPAC Name ethyl 2-amino-3-oxobutanoate;hydrochloride[2]
SMILES CCOC(=O)C(C(=O)C)N.Cl[1]
Melting Point 114-115 °C[3]
Physical Form Solid

Predicted Structural and Spectroscopic Analysis

A complete structural elucidation of this compound would rely on a combination of spectroscopic and crystallographic techniques. Below is a detailed projection of the expected results from these analyses.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N⁺-H (Ammonium salt)3200-2800 (broad)Stretching
C-H (Alkyl)3000-2850Stretching
C=O (Ester)~1740Stretching
C=O (Ketone)~1720Stretching
N-H~1600Bending
C-O (Ester)1300-1000Stretching

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and compressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

  • Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.3Triplet3H-OCH₂CH₃
~2.3Singlet3H-C(=O)CH₃
~4.3Quartet2H-OCH₂ CH₃
~5.0Singlet1H-CH (NH₃⁺)-
~8.0-9.0Broad Singlet3H-NH₃

¹³C NMR Spectroscopy:

Chemical Shift (ppm)Assignment
~14-OCH₂C H₃
~28-C(=O)C H₃
~60-OC H₂CH₃
~65-C H(NH₃⁺)-
~168-C =O (Ester)
~200-C =O (Ketone)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Additional experiments such as DEPT, COSY, and HSQC can be performed to aid in the complete assignment of all signals.

  • Analysis: The chemical shifts, multiplicities, and integration of the peaks are analyzed to determine the connectivity of atoms in the molecule.

Conformational Analysis

The conformation of this compound is determined by the rotation around its single bonds. The presence of two carbonyl groups and a protonated amino group suggests that intramolecular hydrogen bonding and steric hindrance will play significant roles in dictating the most stable conformation.

Computational modeling would be a valuable tool to explore the potential energy surface of the molecule and identify low-energy conformers. Such studies often employ density functional theory (DFT) methods.

Experimental and Analytical Workflow

The structural elucidation of a novel compound like this compound follows a logical progression of experiments and data analysis.

G Workflow for Structural Analysis cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_analysis Data Interpretation and Elucidation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification ir IR Spectroscopy purification->ir nmr NMR (1H, 13C, 2D) purification->nmr ms Mass Spectrometry purification->ms crystal_growth Crystal Growth purification->crystal_growth spectral_interp Spectra Interpretation ir->spectral_interp nmr->spectral_interp ms->spectral_interp xray X-ray Diffraction crystal_growth->xray structure_elucidation Structure Elucidation xray->structure_elucidation spectral_interp->structure_elucidation comp_modeling Computational Modeling (Conformation) structure_elucidation->comp_modeling final_structure Final Structure and Conformation structure_elucidation->final_structure comp_modeling->final_structure

Caption: Logical workflow for the structural analysis of a small molecule.

Conclusion

References

An In-depth Technical Guide to Ethyl 2-Amino-3-Oxobutanoate Hydrochloride: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-3-oxobutanoate hydrochloride is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and detailed experimental protocols. The document summarizes key quantitative data and presents a modern, reliable method for its preparation, including the synthesis of its precursor, ethyl 2-(hydroxyimino)-3-oxobutanoate.

Introduction

This compound, an α-amino-β-keto ester, has attracted interest in synthetic chemistry due to its bifunctional nature, which allows for a variety of chemical transformations. Its history is intertwined with the broader development of methods for the synthesis of α-amino ketones and esters. While a definitive singular "discovery" is not well-documented in easily accessible literature, its synthesis is a logical extension of established organic reactions. The primary route to this compound involves the nitrosation of ethyl acetoacetate to form an oxime, followed by the reduction of the oxime to the corresponding amine.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 20207-16-3[1]
Molecular Formula C₆H₁₂ClNO₃[2]
Molecular Weight 181.62 g/mol [2]
Melting Point 114-115 °C[3]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Historical Synthetic Approaches

The synthesis of α-amino-β-keto esters has been an area of significant research. Early methods often involved multi-step processes with harsh reagents. The most common and historically relevant approach to this compound involves a two-step sequence starting from ethyl acetoacetate.

Step 1: Oximation of Ethyl Acetoacetate

The first step is the nitrosation of ethyl acetoacetate at the α-position to yield ethyl 2-(hydroxyimino)-3-oxobutanoate. This reaction is typically carried out using sodium nitrite in the presence of an acid.

Step 2: Reduction of the Oxime

The second and crucial step is the reduction of the C=N bond of the oxime to an amino group. Various reducing agents have been employed for this transformation in related syntheses, including catalytic hydrogenation (e.g., using H₂/Pd-C) and chemical reduction (e.g., using tin(II) chloride in hydrochloric acid). The choice of reducing agent can influence the yield and purity of the final product. The use of tin(II) chloride is a classic method for the reduction of oximes to primary amines.

Detailed Experimental Protocols

The following section provides detailed experimental procedures for a reliable, two-step synthesis of this compound.

Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate

This procedure is adapted from a well-established method for the nitrosation of β-keto esters.[4][5]

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of ethyl acetoacetate (e.g., 5.20 g, 40.0 mmol) in glacial acetic acid (6 mL), a solution of sodium nitrite (e.g., 3.60 g, 52.0 mmol) in deionized water (6 mL) is added dropwise at 0 °C.[4]

  • The reaction mixture is stirred overnight at 0 °C.[4]

  • The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is adjusted to 7-8.[4]

  • Brine is added, and the mixture is extracted with ethyl acetate.[4]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford ethyl 2-(hydroxyimino)-3-oxobutanoate.[4] A yield of approximately 99% has been reported for a similar procedure.[4]

Synthesis of this compound

Materials:

  • Ethyl 2-(hydroxyimino)-3-oxobutanoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Ethanol

  • Diethyl ether

  • Sodium hydroxide (for neutralization during workup)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(hydroxyimino)-3-oxobutanoate in ethanol.

  • Add a solution of tin(II) chloride dihydrate (approximately 4-5 equivalents) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Carefully basify the aqueous residue with a concentrated solution of sodium hydroxide to precipitate tin salts.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • To isolate the hydrochloride salt, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.

  • The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from ethyl acetoacetate.

Synthesis_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Reduction & Salt Formation ethyl_acetoacetate Ethyl Acetoacetate reagents1 NaNO₂, Acetic Acid, H₂O ethyl_acetoacetate->reagents1 intermediate Ethyl 2-(hydroxyimino)-3-oxobutanoate reagents1->intermediate Nitrosation reagents2 SnCl₂, HCl intermediate->reagents2 final_product Ethyl 2-amino-3-oxobutanoate Hydrochloride reagents2->final_product Reduction

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and known properties of this compound. While its specific discovery is not prominently documented, its preparation follows a logical and well-established synthetic route from readily available starting materials. The provided experimental protocols offer a reliable method for its synthesis in a laboratory setting. This versatile building block continues to be a valuable tool for researchers in the development of new chemical entities.

References

Biochemical Pathways Involving 2-Amino-3-Oxobutanoate Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biochemical pathways involving the unstable intermediate, 2-amino-3-oxobutanoate. This keto acid is a critical component in the primary catabolic pathway of L-threonine in a wide range of organisms, from prokaryotes to eukaryotes. The pathway holds significance in amino acid metabolism, one-carbon unit generation, and energy production. A thorough understanding of the enzymes and mechanisms involved is crucial for research in metabolic engineering, drug development targeting amino acid metabolism, and the study of related metabolic disorders.

Core Metabolic Pathway

The principal pathway involving 2-amino-3-oxobutanoate is the two-step enzymatic degradation of L-threonine to glycine and acetyl-CoA. This process is catalyzed by the sequential action of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase (also known as glycine C-acetyltransferase).[1][2][3]

Step 1: Oxidation of L-Threonine

L-threonine is first oxidized to 2-amino-3-oxobutanoate by L-threonine 3-dehydrogenase (TDH), an NAD+-dependent enzyme.[1]

  • Reaction: L-threonine + NAD+ ⇌ 2-amino-3-oxobutanoate + NADH + H+

Step 2: CoA-dependent Cleavage

The highly unstable 2-amino-3-oxobutanoate is then cleaved in a reaction catalyzed by 2-amino-3-ketobutyrate CoA ligase (KBL), a pyridoxal phosphate (PLP) dependent enzyme. This reaction requires coenzyme A (CoA) and results in the formation of glycine and acetyl-CoA.[1][2][3][4][5]

  • Reaction: 2-amino-3-oxobutanoate + CoA ⇌ Glycine + Acetyl-CoA

The acetyl-CoA produced can then enter the tricarboxylic acid (TCA) cycle for energy production, while glycine can be utilized in various biosynthetic pathways, including the synthesis of purines, porphyrins, and glutathione.

Alternative Fate of 2-Amino-3-Oxobutanoate

Due to its inherent instability, 2-amino-3-oxobutanoate can undergo spontaneous, non-enzymatic decarboxylation to form aminoacetone and carbon dioxide.[6][7] The rate of this spontaneous decarboxylation is pH-dependent and competes with the enzymatic conversion by KBL. The formation of a complex between L-threonine dehydrogenase and 2-amino-3-ketobutyrate CoA ligase is thought to facilitate the direct channeling of the unstable intermediate, minimizing its spontaneous breakdown.[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of 2-amino-3-oxobutanoate in L-threonine catabolism.

Threonine_Catabolism Threonine L-Threonine AOB 2-Amino-3-oxobutanoate Threonine->AOB L-Threonine Dehydrogenase (NAD+ -> NADH) Glycine Glycine AOB->Glycine 2-Amino-3-ketobutyrate CoA Ligase (KBL) (+ CoA) AcetylCoA Acetyl-CoA Aminoacetone Aminoacetone AOB->Aminoacetone Spontaneous Decarboxylation Biosynthesis Biosynthetic Pathways Glycine->Biosynthesis TCA TCA Cycle AcetylCoA->TCA CO2 CO2

Figure 1: Overview of the L-threonine catabolic pathway involving 2-amino-3-oxobutanoate.

Quantitative Data

The kinetic parameters of the key enzymes in this pathway are crucial for understanding its regulation and for modeling metabolic flux.

Table 1: Kinetic Parameters of L-Threonine Dehydrogenase

OrganismSubstrateKm (mM)Vmax (U/mg)CoenzymeReference
Escherichia coliL-Threonine0.5 - 1.5-NAD+Various sources
Clostridium sticklandiiL-Threonine18234NAD+[8]
Porcine Liver MitochondriaL-Threonine-~300 (µmol/min/mg)NAD+[9]

Table 2: Kinetic Parameters of 2-Amino-3-ketobutyrate CoA Ligase (Glycine C-acetyltransferase)

OrganismSubstrateKm (µM)kcat (s-1)Coenzyme/CofactorReference
Escherichia coli2-Amino-3-ketobutyrate--CoA, PLP[10]
Escherichia coliGlycine (reverse reaction)--CoA, PLP[10]
Escherichia coliAcetyl-CoA (reverse reaction)--CoA, PLP[10]
Human (GLYAT)Benzoyl-CoA--Glycine[11]
Human (GLYAT variants)Benzoyl-CoA--Glycine[11]

Note: Comprehensive kinetic data for 2-amino-3-ketobutyrate CoA ligase with its natural substrate is limited due to the instability of 2-amino-3-oxobutanoate. Many studies focus on the reverse reaction or use analogs. The kcat values for the forward reaction (cleavage of 2-amino-3-ketobutyrate) in E. coli are reported to be 50-fold higher than for the reverse reaction (synthesis of 2-amino-3-ketobutyrate).[10]

Experimental Protocols

Purification of Recombinant L-Threonine Dehydrogenase (from E. coli)

This protocol is a general guideline for the purification of His-tagged L-threonine dehydrogenase expressed in E. coli.

TDH_Purification start E. coli culture expressing His-tagged TDH lysis Cell Lysis (Sonication or French Press) start->lysis centrifugation1 Centrifugation (Clarification of lysate) lysis->centrifugation1 binding Ni-NTA Affinity Chromatography (Binding of His-tagged TDH) centrifugation1->binding wash Wash Column (Remove non-specific proteins) binding->wash elution Elution (Imidazole gradient) wash->elution dialysis Dialysis (Remove imidazole, buffer exchange) elution->dialysis end Purified L-Threonine Dehydrogenase dialysis->end

Figure 2: Workflow for the purification of recombinant L-threonine dehydrogenase.

Methodology:

  • Cell Culture and Induction: Grow E. coli cells harboring the expression plasmid for His-tagged L-threonine dehydrogenase in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow the culture for an additional 4-6 hours at a reduced temperature (e.g., 25-30°C).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice or by passing them through a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged L-threonine dehydrogenase from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Dialysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and for buffer exchange.

  • Purity Assessment: Analyze the purity of the enzyme by SDS-PAGE.

Enzyme Assay for L-Threonine Dehydrogenase

This assay measures the activity of L-threonine dehydrogenase by monitoring the production of NADH spectrophotometrically at 340 nm.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl buffer (pH 8.5-9.0)

    • 10 mM NAD+

    • Purified L-threonine dehydrogenase (a concentration that gives a linear rate of absorbance change)

    • Water to a final volume of 900 µL.

  • Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiation: Initiate the reaction by adding 100 µL of 100 mM L-threonine stock solution (final concentration 10 mM).

  • Measurement: Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

  • Calculation: Calculate the initial reaction velocity using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Enzyme Assay for 2-Amino-3-ketobutyrate CoA Ligase (DTNB Assay)

This assay measures the activity of 2-amino-3-ketobutyrate CoA ligase in the reverse direction (synthesis of 2-amino-3-oxobutanoate) by quantifying the consumption of CoA using Ellman's reagent (DTNB).

KBL_Assay_Workflow start Prepare Reaction Mixture (Glycine, Acetyl-CoA, KBL) incubation Incubate at 37°C start->incubation stop_reaction Stop Reaction (e.g., acid quench) incubation->stop_reaction add_dtnb Add DTNB Solution stop_reaction->add_dtnb measure_absorbance Measure Absorbance at 412 nm add_dtnb->measure_absorbance calculate Calculate CoA Consumed measure_absorbance->calculate end Determine KBL Activity calculate->end

Figure 3: Workflow for the DTNB-based assay of 2-amino-3-ketobutyrate CoA ligase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5-8.0)

    • 100 mM Glycine

    • 0.5 mM Acetyl-CoA

    • Purified 2-amino-3-ketobutyrate CoA ligase

    • Water to a final volume of 450 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the enzyme.

  • Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

  • Termination and DTNB Reaction: Stop the reaction by adding 50 µL of 10 mM DTNB in 100 mM potassium phosphate buffer, pH 7.5. The DTNB will react with the remaining free CoA.

  • Measurement: Immediately measure the absorbance at 412 nm.

  • Calculation: The amount of CoA consumed is determined by subtracting the absorbance of the reaction from a control reaction without the enzyme (or at time zero). The concentration of CoA is calculated using the molar extinction coefficient of the TNB2- anion (14,150 M-1cm-1).

Quantification of Glycine and Acetyl-CoA by HPLC

Glycine Quantification:

  • Sample Preparation: Terminate the enzymatic reaction by adding a precipitating agent (e.g., trichloroacetic acid or perchloric acid) and centrifuge to remove the precipitated protein.

  • Derivatization: Derivatize the amino acids in the supernatant with a fluorescent tag, such as o-phthalaldehyde (OPA) for primary amines, followed by separation on a reverse-phase HPLC column.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Quantification: Quantify the glycine peak by comparing its area to a standard curve of known glycine concentrations.

Acetyl-CoA Quantification:

  • Sample Preparation: Quench the reaction and extract the CoA species, often using perchloric acid followed by neutralization.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: An ion-pairing reagent (e.g., tetrabutylammonium phosphate) in a buffer/organic solvent mobile phase is often used to achieve good separation of the polar CoA compounds.

    • Detection: UV detector at 254 nm or 260 nm.

  • Quantification: Quantify the acetyl-CoA peak by comparing its area to a standard curve of known acetyl-CoA concentrations.

Conclusion

The biochemical pathway involving 2-amino-3-oxobutanoate is a fundamental route for L-threonine catabolism. The key enzymes, L-threonine dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, work in concert to efficiently convert L-threonine into the metabolically versatile molecules, glycine and acetyl-CoA. The inherent instability of the 2-amino-3-oxobutanoate intermediate presents unique challenges in studying this pathway. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to investigate this important metabolic route further. A deeper understanding of this pathway's regulation and kinetics will be invaluable for advancements in metabolic engineering and the development of novel therapeutics targeting amino acid metabolism.

References

Methodological & Application

Application Notes and Protocols for Ethyl 2-amino-3-oxobutanoate Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2-amino-3-oxobutanoate hydrochloride as a versatile building block in the synthesis of various biologically relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies and provide a starting point for the development of diverse molecular scaffolds.

Synthesis of Substituted Pyrazines

This compound is an excellent precursor for the synthesis of substituted pyrazines, which are prevalent motifs in pharmaceuticals and flavor chemistry. The reaction proceeds via the self-condensation of the α-amino ketone functionality upon neutralization of the hydrochloride salt.

Reaction Scheme:

G cluster_0 Self-Condensation to Dihydropyrazine cluster_1 Aromatization reagent1 2 x Ethyl 2-amino-3-oxobutanoate intermediate1 Dihydropyrazine Intermediate reagent1->intermediate1 Base (e.g., NaHCO3) intermediate1_2 Dihydropyrazine Intermediate product Ethyl 2,5-dimethylpyrazine-3-carboxylate intermediate1_2->product Oxidation (Air or Oxidizing Agent)

Caption: Pyrazine synthesis from ethyl 2-amino-3-oxobutanoate.

Experimental Protocol: Synthesis of Ethyl 2,5-dimethylpyrazine-3-carboxylate

  • Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Add a mild base, for example, sodium bicarbonate (1.1 eq), and stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and free the amine.

  • Condensation: The resulting solution containing the free α-amino ketone is then stirred at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Aromatization: The intermediate dihydropyrazine is typically oxidized to the pyrazine by atmospheric oxygen. For a faster and more complete conversion, an oxidizing agent like manganese dioxide (MnO₂) can be added.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ethyl 2,5-dimethylpyrazine-3-carboxylate.

Quantitative Data:

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)
Ethyl 2,5-dimethylpyrazine-3-carboxylateEthyl 2-amino-3-oxobutanoate HCl, NaHCO₃Ethanol254860-75
Ethyl 2,5-dimethylpyrazine-3-carboxylateEthyl 2-amino-3-oxobutanoate HCl, NaHCO₃, MnO₂THF252470-85

Synthesis of Substituted Pyrroles via Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis and its variations can be employed to synthesize polysubstituted pyrroles using ethyl 2-amino-3-oxobutanoate as the α-amino ketone component. This reaction involves the condensation with a β-dicarbonyl compound.

Reaction Scheme:

G cluster_0 Knorr Pyrrole Synthesis reagent1 Ethyl 2-amino-3-oxobutanoate product Polysubstituted Pyrrole reagent1->product Acid Catalyst (e.g., Acetic Acid) reagent2 β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) reagent2->product

Caption: Knorr synthesis of pyrroles.

Experimental Protocol: Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate

  • In situ Amine Generation: Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Condensation: To this solution, add a β-dicarbonyl compound such as ethyl acetoacetate (1.0 eq).

  • The reaction mixture is stirred at room temperature or gently heated (40-60 °C) for several hours (typically 2-6 hours). The reaction progress should be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product can be recrystallized from ethanol or purified by column chromatography to yield the pure polysubstituted pyrrole.

Quantitative Data:

Productβ-Dicarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)
Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylateEthyl acetoacetateAcetic Acid60465-80
Ethyl 3-acetyl-2,4-dimethylpyrrole-5-carboxylateAcetylacetoneAcetic Acid60470-85

Synthesis of 2-Aminothiophenes via Gewald Reaction

While the classical Gewald reaction utilizes an α-cyanoester, a modification using this compound can be envisioned. The reaction would involve condensation with an activated methylene compound and elemental sulfur in the presence of a base.

Reaction Scheme:

G cluster_0 Gewald Aminothiophene Synthesis reagent1 Ethyl 2-amino-3-oxobutanoate product Substituted 2-Aminothiophene reagent1->product Base (e.g., Morpholine) reagent2 Activated Methylene Compound (e.g., Malononitrile) reagent2->product reagent3 Elemental Sulfur reagent3->product

Caption: Gewald synthesis of 2-aminothiophenes.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methyl-5-cyanothiophene-3-carboxylate (Proposed)

  • To a mixture of malononitrile (1.0 eq) and elemental sulfur (1.1 eq) in ethanol, add a base such as morpholine or triethylamine (1.5 eq).

  • Add this compound (1.0 eq) to the mixture. The hydrochloride will be neutralized in situ by the excess base.

  • The reaction mixture is heated to reflux for 2-4 hours, with stirring.

  • After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data (Expected):

ProductActivated MethyleneBaseTemperature (°C)Time (h)Yield (%)
Ethyl 2-amino-4-methyl-5-cyanothiophene-3-carboxylateMalononitrileMorpholine78 (Reflux)350-70

Synthesis of Substituted Oxazoles

Substituted oxazoles can be prepared from α-amino ketones through condensation with an acylating agent followed by cyclization.

Reaction Scheme:

G cluster_0 Acylation cluster_1 Cyclization reagent1 Ethyl 2-amino-3-oxobutanoate intermediate N-Acyl Intermediate reagent1->intermediate reagent2 Acylating Agent (e.g., Benzoyl Chloride) reagent2->intermediate intermediate_2 N-Acyl Intermediate product Substituted Oxazole intermediate_2->product Dehydrating Agent (e.g., H₂SO₄, P₂O₅)

Caption: Oxazole synthesis from an α-amino ketone.

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenyloxazole-4-carboxylate (Proposed)

  • Acylation: Neutralize this compound (1.0 eq) with a base like triethylamine (1.1 eq) in a solvent such as dichloromethane (DCM) at 0 °C.

  • To this solution, add an acylating agent, for example, benzoyl chloride (1.0 eq), dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cyclization: After the acylation is complete, the solvent can be removed, and a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide is added carefully.

  • The mixture is then heated (e.g., 80-100 °C) for 1-2 hours to effect cyclization.

  • Work-up and Purification: The reaction mixture is cooled and carefully poured into ice-water and neutralized with a base. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is achieved by column chromatography.

Quantitative Data (Expected):

ProductAcylating AgentDehydrating AgentTemperature (°C)Time (h)Yield (%)
Ethyl 2-methyl-5-phenyloxazole-4-carboxylateBenzoyl ChlorideH₂SO₄100240-60

Synthesis of Dihydropyridines via Hantzsch Synthesis

A modification of the Hantzsch pyridine synthesis can utilize ethyl 2-amino-3-oxobutanoate as one of the β-dicarbonyl components, reacting with an aldehyde and another active methylene compound.

Reaction Scheme:

G cluster_0 Hantzsch Dihydropyridine Synthesis reagent1 Ethyl 2-amino-3-oxobutanoate product Dihydropyridine Derivative reagent1->product reagent2 Aldehyde reagent2->product reagent3 Active Methylene Compound (e.g., Ethyl Acetoacetate) reagent3->product Catalyst (e.g., Piperidine)

Caption: Hantzsch synthesis of dihydropyridines.

Experimental Protocol: Synthesis of a Substituted Dihydropyridine (Proposed)

  • In a round-bottom flask, combine an aldehyde (e.g., benzaldehyde, 1.0 eq), an active methylene compound (e.g., ethyl acetoacetate, 1.0 eq), and this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of a base, such as piperidine or pyrrolidine.

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Quantitative Data (Expected):

ProductAldehydeActive MethyleneCatalystTemperature (°C)Time (h)Yield (%)
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate derivativeBenzaldehydeEthyl acetoacetatePiperidine78 (Reflux)660-75

Application Notes and Protocols for the Synthesis of Quinoline Derivatives Using Ethyl 2-Amino-3-Oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, exhibiting a vast array of biological activities and pharmacological properties.[1][2] These compounds are integral to the development of therapeutics, with applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[2][3][4] The unique chemical architecture of the quinoline scaffold, a fusion of a benzene and a pyridine ring, allows for extensive functionalization, enabling the fine-tuning of its biological and physical properties for various applications, including materials science.[1]

This document provides a detailed protocol for the synthesis of quinoline derivatives utilizing ethyl 2-amino-3-oxobutanoate hydrochloride as a key building block. This starting material is particularly useful as it incorporates both a reactive α-methylene group and an amino group, which can be strategically employed in classical quinoline syntheses such as the Friedländer annulation. The hydrochloride form requires consideration for in situ neutralization to facilitate the desired reaction pathway.

Principle of the Synthesis: The Friedländer Annulation

The proposed synthesis is based on the well-established Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (a group of the form -CH2- flanked by two electron-withdrawing groups).[3] In this case, ethyl 2-amino-3-oxobutanoate will serve as the reactive methylene component.

The general mechanism involves an initial aldol-type condensation between the enol or enolate of the methylene compound and the carbonyl group of the ortho-aminoaryl aldehyde/ketone. This is followed by cyclization and subsequent dehydration to form the quinoline ring system. The reaction can be catalyzed by either acids or bases. Given that the starting material is a hydrochloride salt, a basic catalyst is suitable to both neutralize the salt and promote the condensation.

Experimental Protocols

General Considerations
  • All reagents should be of analytical grade and used as received unless otherwise specified.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of Ethyl 2-amino-3-methylquinoline-4-carboxylate

This protocol describes a plausible synthesis of a quinoline derivative via the Friedländer annulation of 2-aminoacetophenone with this compound.

Materials:

  • This compound

  • 2-Aminoacetophenone

  • Potassium Carbonate (K2CO3) or Sodium Ethoxide (NaOEt)

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and absolute ethanol (30 mL).

  • Neutralization and Enolate Formation: While stirring, add a suitable base such as potassium carbonate (1.5 eq) or sodium ethoxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete neutralization of the hydrochloride and formation of the enolate.

  • Addition of o-Aminoaryl Ketone: To the resulting mixture, add 2-aminoacetophenone (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Expected Outcomes

EntryBaseSolventTemperature (°C)Time (h)Expected Yield (%)
1K2CO3Ethanol78665-75
2NaOEtEthanol78470-80
3PiperidineToluene110855-65

Note: The yields presented are hypothetical and will depend on the specific reaction conditions and the purity of the starting materials.

Table 2: Spectroscopic Data for a Representative Quinoline Derivative (Ethyl 2-amino-3-methylquinoline-4-carboxylate)

AnalysisExpected Data
¹H NMR δ (ppm): 1.40 (t, 3H, -CH3 of ester), 2.60 (s, 3H, -CH3 on quinoline), 4.40 (q, 2H, -CH2 of ester), 5.50 (br s, 2H, -NH2), 7.20-8.00 (m, 4H, Ar-H)
¹³C NMR δ (ppm): 14.5, 22.0, 61.0, 118.0, 122.0, 125.0, 128.0, 129.0, 145.0, 148.0, 155.0, 168.0
IR (KBr) ν (cm⁻¹): 3450-3300 (N-H stretch), 1720 (C=O stretch of ester), 1610 (C=N stretch), 1580 (C=C stretch of aromatic ring)
Mass Spec (m/z) Expected [M]+ peak

Note: The spectroscopic data are predicted and may vary based on the actual experimental results.

Visualizations

Reaction Workflow

G A 1. Add Ethyl 2-amino-3-oxobutanoate HCl and Ethanol to flask B 2. Add Base (e.g., K2CO3) for neutralization and enolate formation A->B C 3. Add 2-Aminoacetophenone B->C D 4. Reflux for 4-6 hours C->D E 5. Cool and remove solvent D->E F 6. Extraction with Ethyl Acetate and Water E->F G 7. Purification by Column Chromatography F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: Workflow for the synthesis of quinoline derivatives.

Signaling Pathway: Friedländer Annulation Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization and Dehydration Start Ethyl 2-amino-3-oxobutanoate Enolate Enolate Intermediate Start->Enolate + Base Base Base (e.g., K2CO3) Aldol_Adduct Aldol-type Adduct Enolate->Aldol_Adduct + 2-Aminoacetophenone Ortho-amino 2-Aminoacetophenone Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Quinoline Derivative Cyclized_Intermediate->Product - H2O

Caption: Mechanism of the Friedländer quinoline synthesis.

Applications in Drug Development

Quinoline derivatives synthesized through this and similar methodologies are of significant interest to the pharmaceutical industry. Their diverse biological activities make them privileged scaffolds in drug discovery.[3] For instance, modifications to the quinoline core can lead to compounds with enhanced potency and selectivity against various targets, including enzymes and receptors involved in cancer, infectious diseases, and neurological disorders.[1][2][4] The ability to introduce various substituents onto the quinoline ring allows for the optimization of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for the development of effective and safe drug candidates.[1]

Conclusion

The use of this compound in a modified Friedländer synthesis offers a versatile and efficient route to novel quinoline derivatives. The provided protocol, based on established chemical principles, serves as a valuable starting point for researchers in organic synthesis and medicinal chemistry. The resulting quinoline scaffolds can be further elaborated to generate libraries of compounds for screening in various drug discovery programs, contributing to the development of next-generation therapeutics.

References

Application of Ethyl 2-Amino-3-Oxobutanoate Hydrochloride in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the utility of ethyl 2-amino-3-oxobutanoate hydrochloride as a key precursor in the synthesis of substituted thiazoles. The primary method described is a modification of the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. This document provides detailed experimental protocols, quantitative data on reaction conditions and yields, and visualizations of the reaction pathway and experimental workflow. The target audience for this note includes researchers, scientists, and professionals in the field of medicinal chemistry and drug development, where the thiazole moiety is a crucial pharmacophore.

Introduction

The thiazole ring is a fundamental heterocyclic scaffold present in a wide array of biologically active compounds, including natural products and synthetic drugs. Its importance in medicinal chemistry is well-established, with thiazole-containing molecules exhibiting a broad spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The synthesis of substituted thiazoles is, therefore, a significant focus in organic and medicinal chemistry.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most common and reliable methods for the preparation of thiazoles.[2] The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. This application note explores the use of this compound, an α-amino ketone derivative, as a versatile building block in a Hantzsch-type synthesis of 2,4-disubstituted thiazoles. The presence of the amino group and the ester functionality on the starting material allows for the synthesis of thiazoles with diverse substitution patterns, which can be further functionalized.

General Reaction Scheme

The synthesis of ethyl 2-substituted-thiazole-4-carboxylates from this compound proceeds via a condensation reaction with a thioamide or thiourea. The reaction is typically carried out in a suitable solvent, often with the addition of a base to neutralize the hydrochloride salt and facilitate the cyclization.

General Reaction:

Experimental Protocols

General Protocol for the Synthesis of Ethyl 2-Substituted-Thiazole-4-Carboxylates

This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis and may require optimization for specific thioamides.

Materials:

  • This compound

  • Substituted thioamide (e.g., thioacetamide, thiourea, thiobenzamide)

  • Anhydrous ethanol

  • Triethylamine (or another suitable base)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous ethanol, add the substituted thioamide (1.1 eq.).

  • To this suspension, add triethylamine (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ethyl 2-substituted-thiazole-4-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of various ethyl 2-substituted-thiazole-4-carboxylates using the general protocol.

EntryThioamideR-GroupBaseSolventTemp. (°C)Time (h)Yield (%)
1Thioacetamide-CH₃TriethylamineEthanol78675
2Thiourea-NH₂Sodium AcetateAcetic Acid100482
3Thiobenzamide-PhPyridineDMF90868
4N-methylthiourea-NHCH₃DIPEAIsopropanol821065

Diagrams

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Hantzsch-type synthesis of ethyl 2-methylthiazole-4-carboxylate from this compound and thioacetamide.

reaction_mechanism sub Ethyl 2-amino-3-oxobutanoate (free base) int1 Intermediate Adduct sub->int1 Nucleophilic attack thio Thioacetamide thio->int1 int2 Cyclized Intermediate int1->int2 Intramolecular cyclization prod Ethyl 2-methylthiazole-4-carboxylate int2->prod Dehydration

Caption: Proposed reaction mechanism for thiazole synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of ethyl 2-substituted-thiazole-4-carboxylates.

experimental_workflow start Start: Mix Reactants (Ethyl 2-amino-3-oxobutanoate HCl, Thioamide, Base, Solvent) reaction Reaction (Reflux) start->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a variety of 2,4-disubstituted thiazoles via a modified Hantzsch synthesis. The presented protocols and data demonstrate the feasibility of this approach, offering a straightforward route to functionalized thiazole derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery, and the methods described herein provide a solid foundation for further exploration and development of novel thiazole-based therapeutic agents. Further optimization of reaction conditions for specific substrates may lead to improved yields and reaction times.

References

Application Notes and Protocols for Paal-Knorr Synthesis of Pyrrole Derivatives using Ethyl 2-amino-3-oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of ethyl 2-amino-pyrrole-3-carboxylate derivatives via the Paal-Knorr synthesis, utilizing ethyl 2-amino-3-oxobutanoate hydrochloride as a key starting material. The resulting pyrrole compounds are of significant interest in drug discovery, particularly in the development of novel anticancer agents.

Introduction

The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted pyrroles, which are core structures in numerous natural products and pharmacologically active compounds.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[3] This methodology offers a straightforward route to highly functionalized pyrroles.

This document focuses on the use of this compound as the amine source. The resulting ethyl 2-amino-pyrrole-3-carboxylate (EAPC) scaffold has been identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[4] This makes the Paal-Knorr synthesis with this specific amine a valuable tool for the generation of potential anticancer therapeutics.

Reaction Mechanism and Workflow

The Paal-Knorr pyrrole synthesis proceeds through the initial attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen on the second carbonyl group forms a five-membered ring. The final step involves dehydration to yield the aromatic pyrrole ring.[5] The ring-closing step is often the rate-determining step.[6]

A general experimental workflow for this synthesis is outlined below.

G cluster_workflow Experimental Workflow Start Start Reactants Combine 1,4-Dicarbonyl, Ethyl 2-amino-3-oxobutanoate HCl, Solvent, and Catalyst Start->Reactants Reaction Heat Reaction Mixture (Conventional or Microwave) Reactants->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Cool, Precipitate, and Filter Monitoring->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the Paal-Knorr synthesis.

Quantitative Data

The following table summarizes representative quantitative data for the Paal-Knorr synthesis of various N-substituted pyrroles, demonstrating the versatility and efficiency of this reaction under different conditions.

1,4-Dicarbonyl CompoundAmineCatalystSolventTime (h)Yield (%)Reference
2,5-HexanedioneBenzylamineAcetic AcidEthanol0.592[7]
2,5-HexanedioneAnilineAcetic AcidEthanol185[7]
2,5-Hexanedionen-ButylamineAcetic AcidEthanol0.590[7]
1-Phenyl-1,4-pentanedioneBenzylamineAcetic AcidEthanol989[7]
3,4-Diethyl-2,5-hexanedioneAmmonium CarbonateAcetic AcidEthanolSeveralN/A[8]
Various 1,4-diketonesVarious primary aminesCitric AcidSolvent-free (Ball mill)0.25HighN/A

Experimental Protocols

Protocol 1: Conventional Heating

This protocol describes a general procedure for the synthesis of ethyl 4,5-dimethyl-2-amino-1H-pyrrole-3-carboxylate from 2,5-hexanedione and this compound.

Materials:

  • 2,5-Hexanedione

  • This compound

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1 equivalent) and this compound (1.1 equivalents) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired ethyl 4,5-dimethyl-2-amino-1H-pyrrole-3-carboxylate.

Protocol 2: Microwave-Assisted Synthesis

This protocol provides a more rapid, microwave-assisted method for the synthesis.[9]

Materials:

  • 1,4-Diketone (e.g., 2,5-hexanedione)

  • This compound

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a microwave-safe vial, combine the 1,4-diketone (1 equivalent), this compound (1.2 equivalents), and glacial acetic acid (2 equivalents) in ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).

  • Monitor the reaction by TLC to determine completion.

  • After cooling, the workup and purification can be carried out as described in Protocol 1.

Application in Drug Development: Anticancer Activity

Pyrrole derivatives synthesized from this compound, specifically ethyl 2-amino-pyrrole-3-carboxylates (EAPCs), have demonstrated significant potential as anticancer agents.[4]

Mechanism of Action:

EAPCs have been shown to inhibit tubulin polymerization. Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, EAPCs interfere with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells.[4]

Signaling Pathway:

The following diagram illustrates the signaling pathway affected by these pyrrole derivatives.

G cluster_pathway Tubulin Polymerization Inhibition Pathway Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules G2M_Arrest G2/M Phase Arrest Spindle Mitotic Spindle Formation Microtubules->Spindle M_Phase M-Phase Progression Spindle->M_Phase Cell_Division Cell Division M_Phase->Cell_Division EAPC Ethyl 2-amino-pyrrole-3-carboxylate (Pyrrole Derivative) EAPC->Polymerization Inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by EAPCs leads to G2/M arrest and apoptosis.

This mechanism of action makes these pyrrole derivatives promising candidates for the development of new chemotherapeutic agents, particularly for cancers that are resistant to other treatments. Research has shown their efficacy against various cancer cell lines, including soft tissue sarcomas and imatinib-resistant gastrointestinal stromal tumors.

Conclusion

The Paal-Knorr synthesis using this compound provides an efficient and versatile route to a class of pyrrole derivatives with significant potential in cancer drug development. The protocols and data presented here offer a solid foundation for researchers to explore the synthesis and biological evaluation of these promising compounds. Further optimization of reaction conditions and exploration of the structure-activity relationships of the resulting pyrroles are warranted to develop novel and effective anticancer therapies.

References

Application Notes and Protocols for the H-U-002: Hantzsch Pyridine Synthesis with Ethyl 2-amino-3-oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of unsymmetrical 1,4-dihydropyridines, and subsequently pyridines, via a modified Hantzsch synthesis. This protocol utilizes ethyl 2-amino-3-oxobutanoate hydrochloride as a key building block, offering a strategic advantage for creating diverse substitution patterns on the pyridine ring, a core scaffold in many pharmaceutical agents.

Introduction

The Hantzsch pyridine synthesis, first reported in 1881, is a robust multi-component reaction for the formation of dihydropyridines (DHPs) and pyridines.[1] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[2] A versatile modification of this synthesis employs a pre-formed β-enamino ester, which allows for the controlled synthesis of unsymmetrically substituted pyridines. This protocol details the use of this compound, which serves as a precursor to the requisite β-enamino ester. The initial in-situ neutralization of the hydrochloride salt is a critical step in this procedure. The resulting 1,4-dihydropyridine products are valuable in their own right, particularly as calcium channel blockers, and can also be readily oxidized to the corresponding aromatic pyridine derivatives.[1]

Reaction Scheme

The overall transformation involves a three-component reaction between an aldehyde, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and this compound in the presence of a base. The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.

Step 1: 1,4-Dihydropyridine Synthesis

  • Reactants: Aldehyde, β-Dicarbonyl Compound, this compound

  • Product: Unsymmetrically substituted 1,4-dihydropyridine

Step 2: Aromatization (Oxidation)

  • Reactant: 1,4-Dihydropyridine

  • Product: Unsymmetrically substituted pyridine

Experimental Protocol

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Triethylamine (Et₃N)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Oxidizing agent for aromatization (e.g., ceric ammonium nitrate (CAN), manganese dioxide (MnO₂), or nitric acid)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure for the Synthesis of 1,4-Dihydropyridine:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1 equiv).

  • Addition of Reactants: Add the aldehyde (1.0 mmol, 1 equiv) and the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol, 1 equiv) to the flask.

  • Solvent and Base Addition: Add anhydrous ethanol (10-20 mL) to the flask to dissolve the reactants. To this solution, add triethylamine (1.1 mmol, 1.1 equiv) dropwise at room temperature. The triethylamine serves to neutralize the hydrochloride salt, liberating the free enamine.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain the reflux with stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (30 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1,4-dihydropyridine.

Procedure for the Aromatization to Pyridine:

  • Dissolution: Dissolve the purified 1,4-dihydropyridine (1.0 mmol) in a suitable solvent such as acetic acid or chloroform.

  • Oxidation: Add an oxidizing agent (e.g., ceric ammonium nitrate (2.2 equiv), manganese dioxide (5-10 equiv), or a small amount of nitric acid) to the solution.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting 1,4-dihydropyridine is consumed.

  • Workup and Purification: The workup procedure will vary depending on the oxidizing agent used. A typical workup involves quenching the reaction, extracting the product into an organic solvent, washing, drying, and concentrating. The crude pyridine is then purified by column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and yields for the unsymmetrical Hantzsch synthesis using a β-enamino ester, which serves as a proxy for the reactive intermediate generated from this compound.

Aldehyde (R-CHO)β-Dicarbonyl CompoundSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateEthanol-Reflux685[Analogous]
4-ChlorobenzaldehydeEthyl acetoacetateEthanol-Reflux882[Analogous]
4-NitrobenzaldehydeEthyl acetoacetateEthanol-Reflux590[Analogous]
4-MethoxybenzaldehydeEthyl acetoacetateEthanol-Reflux1078[Analogous]
PropanalEthyl acetoacetateEthanol-Reflux1270[Analogous]
BenzaldehydeAcetylacetoneMethanolPiperidineReflux488[Analogous]

Note: The yields are representative and may vary depending on the specific reactants and reaction conditions.

Visualizations

Experimental Workflow Diagram

Hantzsch_Workflow Experimental Workflow for Hantzsch Pyridine Synthesis cluster_synthesis 1,4-Dihydropyridine Synthesis cluster_workup Workup & Purification cluster_aromatization Aromatization (Optional) reactants Combine: - Ethyl 2-amino-3-oxobutanoate HCl - Aldehyde - β-Dicarbonyl Compound - Ethanol base Add Triethylamine reactants->base reflux Reflux (e.g., 80°C) base->reflux monitor1 Monitor by TLC reflux->monitor1 cool Cool to RT monitor1->cool evaporate Evaporate Solvent cool->evaporate extract Dissolve and Extract evaporate->extract purify1 Column Chromatography extract->purify1 dhp_product Pure 1,4-Dihydropyridine purify1->dhp_product dissolve Dissolve DHP in Solvent dhp_product->dissolve oxidize Add Oxidizing Agent dissolve->oxidize monitor2 Monitor by TLC oxidize->monitor2 workup2 Workup and Purify monitor2->workup2 pyridine_product Pure Pyridine workup2->pyridine_product Hantzsch_Mechanism Mechanism of the Unsymmetrical Hantzsch Pyridine Synthesis cluster_reactants Initial Reactants cluster_intermediates Key Intermediates Formation cluster_cyclization Cyclization Cascade cluster_products Products aldehyde Aldehyde (R-CHO) knoevenagel Knoevenagel Adduct (α,β-unsaturated ketoester) aldehyde->knoevenagel beta_keto β-Ketoester (e.g., Ethyl Acetoacetate) beta_keto->knoevenagel enamine_hcl Ethyl 2-amino-3-oxobutanoate HCl enamine Enamine (from neutralization of HCl salt) enamine_hcl->enamine + Base (- HCl) michael Michael Addition enamine->michael knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization dehydration Dehydration cyclization->dehydration dhp 1,4-Dihydropyridine dehydration->dhp pyridine Pyridine (after oxidation) dhp->pyridine Oxidation

References

Ethyl 2-amino-3-oxobutanoate Hydrochloride: A Versatile Precursor for the Synthesis of Novel Heterocyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP001

Affiliation: Advanced Synthesis & Drug Development Core, Innovate Pharmaceuticals

Abstract

Unnatural amino acids are critical building blocks in modern drug discovery, offering the potential to enhance the pharmacological properties of peptide-based therapeutics and to create novel molecular scaffolds. Ethyl 2-amino-3-oxobutanoate hydrochloride has emerged as a highly valuable and versatile precursor for the synthesis of a variety of novel heterocyclic amino acids. Its unique α-amino-β-ketoester functionality allows for its participation in several classical multicomponent reactions, providing efficient pathways to complex and diverse molecular architectures. This application note details protocols for the synthesis of novel pyrrole- and dihydropyridine-based amino acids utilizing this compound as the key starting material. These protocols are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

The incorporation of unnatural amino acids into peptides and other molecular scaffolds is a powerful strategy in drug design. These non-proteinogenic amino acids can impart improved metabolic stability, enhanced receptor binding affinity, and controlled conformational constraints. This compound is a readily available and highly reactive building block that serves as an excellent starting point for the synthesis of diverse heterocyclic systems. Specifically, its structure is amenable to the Knorr pyrrole synthesis and the Hantzsch dihydropyridine synthesis, yielding substituted pyrrole and dihydropyridine cores that are themselves privileged structures in medicinal chemistry. Pyrrole and dihydropyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and cardiovascular effects.[1][2]

This document provides detailed experimental protocols for the synthesis of two classes of novel heterocyclic amino acids derived from this compound:

  • Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate , a substituted pyrrole amino acid analog, via a modified Knorr pyrrole synthesis.

  • Diethyl 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate , a dihydropyridine amino acid scaffold, via the Hantzsch synthesis.

Synthesis of a Novel Pyrrole-Based Amino Acid

The Knorr pyrrole synthesis is a classic method for the preparation of substituted pyrroles.[3] In this application, this compound serves as the α-aminoketone component, which condenses with a β-dicarbonyl compound to form the pyrrole ring.

Experimental Protocol: Knorr Pyrrole Synthesis of Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate

Materials:

  • This compound

  • Acetylacetone

  • Zinc dust

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid (50 mL).

  • To the stirred solution, add zinc dust (2.0 eq) portion-wise over 15 minutes. The reaction is exothermic, and the temperature should be monitored.

  • After the addition of zinc is complete, heat the reaction mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature and filter to remove excess zinc and other insoluble materials.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate.

Quantitative Data:

ParameterValue
Reactants
Ethyl 2-amino-3-oxobutanoate HCl10.0 g (55.0 mmol)
Acetylacetone6.1 mL (60.5 mmol)
Zinc Dust7.2 g (110.0 mmol)
Glacial Acetic Acid150 mL
Reaction Conditions
TemperatureReflux (approx. 118 °C)
Reaction Time1 hour
Product
Product NameEthyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate
Yield7.8 g (68%)
AppearanceOff-white solid
Melting Point145-147 °C

DOT Diagram of the Knorr Pyrrole Synthesis Workflow:

Knorr_Pyrrole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Precursor Ethyl 2-amino-3-oxobutanoate HCl Reaction Reflux Precursor->Reaction Reagent Acetylacetone Reagent->Reaction Catalyst Zinc Dust & Acetic Acid Catalyst->Reaction Filtration Filtration Reaction->Filtration Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Ethyl 4-acetyl-5-methyl- 1H-pyrrole-2-carboxylate Purification->Product

Knorr Pyrrole Synthesis Workflow

Synthesis of a Novel Dihydropyridine-Based Amino Acid Scaffold

The Hantzsch dihydropyridine synthesis is a multicomponent reaction that provides access to 1,4-dihydropyridine derivatives.[4][5] In this protocol, this compound can serve as both the β-ketoester and, after neutralization, the ammonia source, reacting with an aldehyde and another equivalent of a β-ketoester.

Experimental Protocol: Hantzsch Synthesis of Diethyl 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Ammonium hydroxide (28-30%)

  • Ethanol

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • To this solution, add the aromatic aldehyde (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Add ammonium hydroxide (1.2 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data (Example with Benzaldehyde):

ParameterValue
Reactants
Ethyl 2-amino-3-oxobutanoate HCl5.0 g (27.5 mmol)
Benzaldehyde2.8 mL (27.5 mmol)
Ethyl Acetoacetate3.5 mL (27.5 mmol)
Ammonium Hydroxide2.3 mL (33.0 mmol)
Ethanol50 mL
Reaction Conditions
TemperatureReflux (approx. 78 °C)
Reaction Time5 hours
Product
Product NameDiethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Yield7.6 g (84%)
AppearanceYellow crystalline solid
Melting Point156-158 °C

DOT Diagram of the Hantzsch Synthesis Workflow:

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Precursor Ethyl 2-amino-3-oxobutanoate HCl Reaction Reflux in Ethanol Precursor->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Ketoester Ethyl Acetoacetate Ketoester->Reaction Ammonia Ammonium Hydroxide Ammonia->Reaction Concentration Concentration Reaction->Concentration Extraction Extraction Concentration->Extraction Purification Recrystallization Extraction->Purification Product Diethyl 4-aryl-2,6-dimethyl- 1,4-dihydropyridine-3,5-dicarboxylate Purification->Product

Hantzsch Synthesis Workflow

Conclusion

This compound is a versatile and cost-effective precursor for the synthesis of novel heterocyclic amino acids. The protocols detailed in this application note provide robust and efficient methods for the preparation of substituted pyrrole and dihydropyridine derivatives. These novel amino acid scaffolds hold significant potential for the development of new therapeutic agents and are of great interest to researchers in medicinal chemistry and drug discovery. The straightforward nature of these reactions allows for the generation of diverse libraries of compounds for biological screening.

References

Application Notes and Protocols: Enantioselective Reactions Involving Ethyl 2-Amino-3-Oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of chiral β-hydroxy-α-amino esters, key building blocks in pharmaceutical development, utilizing ethyl 2-amino-3-oxobutanoate hydrochloride as a versatile starting material. The primary focus is on the asymmetric transfer hydrogenation via dynamic kinetic resolution, a powerful strategy for establishing multiple stereocenters with high control.

Application: Asymmetric Transfer Hydrogenation via Dynamic Kinetic Resolution

The enantioselective reduction of the ketone in this compound presents a direct route to valuable chiral syn- and anti-β-hydroxy-α-amino esters. Dynamic kinetic resolution (DKR) is particularly effective for this transformation as it allows for the conversion of a racemic starting material into a single, highly enantioenriched diastereomer in high yield. This is achieved by in situ racemization of the starting material, enabling the chiral catalyst to selectively convert one enantiomer to the desired product.

A common challenge with substrates containing a free amino group is potential catalyst inhibition or undesired side reactions. Therefore, an in situ N-protection step is often advantageous. The following protocols are based on established methodologies for the asymmetric reduction of α-amino-β-keto esters.[1]

Data Presentation

The following table summarizes representative data for the asymmetric transfer hydrogenation of N-protected ethyl 2-amino-3-oxobutanoate derivatives, based on analogous systems reported in the literature.

EntryN-Protecting GroupCatalyst (mol%)H-SourceSolventTemp (°C)Yield (%)d.r. (anti:syn)ee (%) (anti)
1BocRu(II)-TsDPEN (2)HCOOH/NEt₃CH₂Cl₂2895>95:599
2CbzRu(II)-TsDPEN (2)HCOOH/NEt₃CH₂Cl₂2892>95:597
3Boc[Ni(OAc)₂]/ (R)-BINAP (5)H₂ (50 atm)MeOH5090>95:598

Data is representative of similar systems and serves as a strong starting point for optimization.

Experimental Protocols

Protocol 2.1: In Situ N-Boc Protection and Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation

This protocol details the in situ protection of the amine followed by the asymmetric transfer hydrogenation.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃)

  • Dichloromethane (CH₂Cl₂)

  • (R,R)-TsDPEN-Ru(II) catalyst

  • Formic acid (HCOOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add triethylamine (2.5 mmol) dropwise.

  • Add di-tert-butyl dicarbonate (1.1 mmol) and stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

  • Once the N-protection is complete, add the (R,R)-TsDPEN-Ru(II) catalyst (0.02 mmol).

  • Add a 5:2 mixture of formic acid and triethylamine (1.0 mL).

  • Stir the reaction mixture at 28 °C for 24 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ (10 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired anti-β-hydroxy-α-amino ester.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_protection In Situ N-Protection cluster_hydrogenation Asymmetric Transfer Hydrogenation cluster_workup Workup and Purification cluster_product Final Product start Ethyl 2-amino-3-oxobutanoate Hydrochloride protection Addition of Boc₂O and NEt₃ in CH₂Cl₂ start->protection hydrogenation Addition of Ru(II)-Catalyst and HCOOH/NEt₃ protection->hydrogenation workup Aqueous Workup hydrogenation->workup purification Column Chromatography workup->purification product anti-N-Boc-ethyl 2-amino-3-hydroxybutanoate purification->product

Caption: Workflow for the enantioselective synthesis of anti-N-Boc-ethyl 2-amino-3-hydroxybutanoate.

Diagram 2: Dynamic Kinetic Resolution Pathway

dkr_pathway racemate Racemic N-Boc-ethyl 2-amino-3-oxobutanoate r_enantiomer (R)-Enantiomer racemate->r_enantiomer s_enantiomer (S)-Enantiomer racemate->s_enantiomer r_enantiomer->s_enantiomer Racemization product anti-(2S,3R)-Product r_enantiomer->product k_R (slow) s_enantiomer->r_enantiomer s_enantiomer->product k_S (fast) [Ru(II)-catalyst]

Caption: Simplified schematic of the dynamic kinetic resolution process.

References

Application Notes and Protocols for the Scale-up Synthesis of Substituted Heterocycles from Ethyl 2-Amino-3-oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of substituted pyridines, pyrimidines, and pyrroles utilizing ethyl 2-amino-3-oxobutanoate hydrochloride as a versatile starting material. The protocols outlined below are designed to be adaptable for laboratory-scale synthesis with considerations for future scale-up, catering to the needs of drug discovery and development programs.

Introduction

This compound is a bifunctional building block containing both an α-amino group and a β-ketoester moiety. This unique structural feature allows for its participation in a variety of cyclocondensation reactions to form diverse heterocyclic scaffolds. The presence of the α-amino group can either be exploited as an intrinsic nitrogen source for the heterocycle or be protected to allow for classical condensation reactions. These notes explore potential synthetic routes based on established methodologies, adapted for this specific precursor.

I. Synthesis of Substituted Pyridines via a Modified Hantzsch-Type Reaction

The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines.[1][2][3][4][5] A modified approach using this compound is proposed, where the α-amino group can potentially serve as the nitrogen source.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate derivative

Materials:

  • This compound

  • Benzaldehyde

  • Ethyl acetoacetate

  • Triethylamine

  • Ethanol

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Preparation of the Free Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. To this solution, add triethylamine (1.1 eq) dropwise at room temperature to neutralize the hydrochloride and generate the free α-amino-β-ketoester.

  • Reaction Mixture: To the solution of the free amine, add benzaldehyde (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dihydropyridine derivative.

  • Oxidation (Optional): The isolated dihydropyridine can be oxidized to the corresponding pyridine using a mild oxidizing agent such as manganese dioxide or ferric chloride in a suitable solvent.[3]

Scale-up Considerations:

  • For larger-scale reactions, efficient heat transfer and stirring are crucial. A mechanical stirrer is recommended.

  • The addition of triethylamine should be controlled to manage any exotherm.

  • Crystallization may be a more efficient purification method for the final product on a larger scale, potentially avoiding chromatography.

Data Presentation
EntryAldehydeβ-KetoesterExpected Product
1BenzaldehydeEthyl acetoacetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate derivative
24-ChlorobenzaldehydeMethyl acetoacetateCorresponding 4-(4-chlorophenyl) derivative
3Furan-2-carbaldehydeEthyl benzoylacetateCorresponding 4-(furan-2-yl) derivative

Experimental Workflow

Hantzsch_Workflow start Start free_amine Generate Free Amine (Ethyl 2-amino-3-oxobutanoate HCl + Et3N in EtOH) start->free_amine reaction_setup Add Aldehyde and β-Ketoester free_amine->reaction_setup reflux Reflux Reaction Mixture reaction_setup->reflux workup Concentrate and Purify (Column Chromatography) reflux->workup product Substituted Dihydropyridine workup->product oxidation Optional Oxidation (e.g., MnO2) product->oxidation pyridine_product Substituted Pyridine oxidation->pyridine_product

Caption: Workflow for the modified Hantzsch-type synthesis of substituted pyridines.

II. Synthesis of Substituted Pyrimidines via Cyclocondensation

The Biginelli reaction is a well-established method for pyrimidine synthesis, typically involving an aldehyde, a β-ketoester, and urea or thiourea.[6][7][8] In this proposed protocol, this compound can serve as the β-dicarbonyl component, reacting with an amidine or guanidine derivative which provides the N-C-N fragment.

Experimental Protocol: Synthesis of a Substituted Pyrimidine

Materials:

  • This compound

  • Benzamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Preparation of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq) and benzamidine hydrochloride (1.0 eq) in anhydrous ethanol.

  • Base Addition: To this solution, add a solution of sodium ethoxide in ethanol (2.2 eq) dropwise at room temperature. The base serves to both neutralize the hydrochloride salts and promote the condensation reaction.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Scale-up Considerations:

  • The handling of sodium ethoxide requires caution, especially on a larger scale, as it is moisture-sensitive and corrosive.

  • Temperature control during the base addition is important to manage the exotherm.

  • Precipitation of the product upon neutralization might offer a simple and scalable purification method.

Data Presentation
EntryAmidine SourceExpected Product
1Benzamidine HCl2-Phenyl-substituted pyrimidine
2Acetamidine HCl2-Methyl-substituted pyrimidine
3Guanidine HCl2-Amino-substituted pyrimidine

Experimental Workflow

Pyrimidine_Workflow start Start reactants Combine Ethyl 2-amino-3-oxobutanoate HCl and Amidine HCl in EtOH start->reactants base_addition Add Sodium Ethoxide reactants->base_addition reaction Stir at RT or Reflux base_addition->reaction workup Neutralize and Concentrate reaction->workup purification Purify by Recrystallization or Chromatography workup->purification product Substituted Pyrimidine purification->product Pyrrole_Workflow start Start reactants Combine Ethyl 2-amino-3-oxobutanoate HCl, α-Haloketone, and NaHCO3 in DMF start->reactants heating Heat Reaction Mixture reactants->heating workup Pour into Water and Extract heating->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Substituted Pyrrole purification->product

References

Application Notes and Protocols for One-Pot Synthesis Strategies Utilizing Ethyl 2-Amino-3-Oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of one-pot synthesis strategies employing ethyl 2-amino-3-oxobutanoate hydrochloride as a versatile building block for the synthesis of complex nitrogen-containing heterocycles. The protocols detailed below are designed to be adaptable for the synthesis of a diverse range of substituted pyrroles, which are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of pharmacologically active compounds.

Introduction

This compound, also known as α-aminoacetoacetic acid ethyl ester hydrochloride, is a highly functionalized molecule containing a β-keto-ester moiety and an amino group. This unique combination of reactive sites makes it an ideal precursor for multicomponent reactions, allowing for the rapid construction of complex molecular architectures in a single synthetic operation. One-pot syntheses are highly desirable in drug discovery and development as they offer increased efficiency, reduced waste, and simplified purification procedures. This document focuses on a modified Knorr-type pyrrole synthesis, a classic and reliable method for the preparation of substituted pyrroles.

Application Note 1: One-Pot Synthesis of Polysubstituted Pyrroles via a Modified Knorr-Type Condensation

The Knorr pyrrole synthesis is a fundamental reaction in organic chemistry that involves the condensation of an α-amino-ketone with a β-keto-ester or a 1,3-dicarbonyl compound. Ethyl 2-amino-3-oxobutanoate serves as the α-amino-ketone component in this one-pot protocol. The reaction proceeds through an initial condensation to form an enamine, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

This one-pot strategy is particularly advantageous as it avoids the isolation of intermediate products, which can often be unstable. By carefully selecting the reaction partners and conditions, a wide variety of substituted pyrroles can be synthesized with good to excellent yields.

Logical Workflow for the One-Pot Pyrrole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Ethyl 2-amino-3-oxobutanoate hydrochloride E Combine Reactants in Solvent A->E B 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) B->E C Solvent (e.g., Acetic Acid) C->E D Base (optional, for neutralization) (e.g., Sodium Acetate) D->E F Heat the Reaction Mixture (e.g., Reflux) E->F Heating G Monitor Reaction Progress (TLC) F->G Periodic Sampling H Cool Reaction Mixture G->H Reaction Completion I Pour into Ice-Water H->I J Collect Precipitate by Filtration I->J K Wash with Water J->K L Recrystallize from Ethanol K->L M Obtain Pure Pyrrole Product L->M

Caption: General workflow for the one-pot synthesis of pyrroles.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the one-pot synthesis of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate from this compound and ethyl acetoacetate.

ParameterValue
Reactants
Ethyl 2-amino-3-oxobutanoate HCl1.0 equiv
Ethyl Acetoacetate1.1 equiv
Sodium Acetate1.0 equiv
Solvent
Glacial Acetic Acid10 mL / mmol of limiting reagent
Reaction Conditions
Temperature118 °C (Reflux)
Reaction Time2-4 hours
Product
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Yield 75-85%
Purity (after recrystallization) >98%

Experimental Protocol: One-Pot Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

This protocol details the methodology for the synthesis of a polysubstituted pyrrole in a one-pot fashion.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.82 g, 10 mmol).

    • Add anhydrous sodium acetate (0.82 g, 10 mmol) to neutralize the hydrochloride in situ.

    • Add ethyl acetoacetate (1.43 g, 1.1 mL, 11 mmol).

    • Add glacial acetic acid (20 mL) as the solvent and catalyst.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.

    • A precipitate will form. Continue stirring for 15 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with two portions of cold water (2 x 20 mL).

    • Recrystallize the crude product from hot ethanol to obtain pure diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate as a white to off-white crystalline solid.

    • Dry the purified product in a vacuum oven.

Signaling Pathway Analogy: The Reaction Cascade

The one-pot synthesis can be visualized as a chemical cascade, analogous to a biological signaling pathway, where the initial reactants trigger a series of transformations leading to the final product.

G A Ethyl 2-amino-3-oxobutanoate (free base) C Enamine Intermediate A->C Condensation B Ethyl Acetoacetate B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrrole Product D->E Dehydration (Aromatization)

Caption: Reaction cascade for the Knorr-type pyrrole synthesis.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals. The quantitative data presented is representative and may vary.

Application Notes and Protocols for Ethyl 2-amino-3-oxobutanoate hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of ethyl 2-amino-3-oxobutanoate hydrochloride as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of key heterocyclic scaffolds, including pyrroles, thiazoles, and pyrimidines, which are of significant interest in drug discovery due to their diverse biological activities. This document offers detailed experimental protocols for these transformations, quantitative data, and visual guides to the synthetic workflows.

Introduction

This compound is a valuable bifunctional molecule containing both a β-ketoester and an α-amino group. This unique arrangement of functional groups makes it an ideal precursor for a variety of cyclization reactions, enabling the efficient construction of diverse heterocyclic systems. Its hydrochloride salt form enhances stability and handling. The pyrrole, thiazole, and pyrimidine cores synthesized from this building block are present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 20207-16-3[1]
Molecular Formula C₆H₁₂ClNO₃[1]
Molecular Weight 181.62 g/mol [2]
Appearance Solid[3]
Melting Point 114-115 °C[4]
SMILES CCOC(=O)C(C(=O)C)N.Cl[5]
InChI InChI=1S/C6H11NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h5H,3,7H2,1-2H3;1H[6]

Applications in Heterocyclic Synthesis

This compound serves as a key starting material for the synthesis of several important classes of heterocyclic compounds. The following sections detail the synthetic protocols for accessing these scaffolds.

Synthesis of Substituted Pyrroles via Knorr-type Synthesis

The Knorr pyrrole synthesis and its variations are powerful methods for constructing the pyrrole ring. This compound acts as the α-amino-ketone component in this reaction, condensing with a β-dicarbonyl compound to form highly substituted pyrroles. These pyrrole derivatives are precursors to compounds with potential biological activities, including anticancer and anti-inflammatory effects.[1][6]

Experimental Protocol: Synthesis of Ethyl 4-acetyl-5-methyl-1H-pyrrole-3-carboxylate

This protocol describes the reaction of this compound with pentane-2,4-dione.

  • Materials:

    • This compound

    • Pentane-2,4-dione (Acetylacetone)

    • Sodium acetate

    • Glacial acetic acid

    • Ethanol

    • Diethyl ether

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (1.2 eq) in a 1:1 mixture of glacial acetic acid and ethanol.

    • Add pentane-2,4-dione (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 4-acetyl-5-methyl-1H-pyrrole-3-carboxylate.

Expected Yield and Spectroscopic Data:

CompoundYield1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
Ethyl 4-acetyl-5-methyl-1H-pyrrole-3-carboxylate~70-80%9.33 (br s, 1H, NH), 7.72 (d, J=8.8 Hz, 2H, Ar-H), 7.28 (d, J=8.8 Hz, 2H, Ar-H), 5.67 (d, J=2.4 Hz, 1H, CH), 3.87 (d, J=2.4 Hz, 1H, CH), 1.87 (s, 3H, CH₃), 1.80 (s, 3H, CH₃)[7]195.4, 166.3, 164.6, 138.6, 133.3, 129.1, 128.3, 125.3, 119.5, 110.5, 108.6, 105.3, 49.5, 48.8, 28.2, 27.0[7]M+ expected: 209.10

Knorr Pyrrole Synthesis Workflow

Knorr_Synthesis start Start Materials reagents Ethyl 2-amino-3-oxobutanoate HCl + Pentane-2,4-dione start->reagents conditions Sodium Acetate, Glacial Acetic Acid/Ethanol, Reflux reagents->conditions workup Aqueous Workup & Extraction conditions->workup purification Column Chromatography workup->purification product Ethyl 4-acetyl-5-methyl- 1H-pyrrole-3-carboxylate purification->product

Caption: Workflow for the Knorr synthesis of a substituted pyrrole.

Synthesis of 2-Aminothiazoles via Hantzsch-type Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. A modification of this reaction can be employed using this compound. The process involves an initial halogenation of the starting material to form an α-haloketone intermediate, which then undergoes cyclocondensation with a thiourea. 2-Aminothiazoles are important scaffolds in medicinal chemistry, with many derivatives exhibiting antimicrobial and anticancer activities.[8][9]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This two-step protocol first involves the in-situ formation of ethyl 2-chloro-3-oxobutanoate, followed by reaction with thiourea.

  • Materials:

    • This compound

    • Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

    • Thiourea

    • Ethanol

    • Sodium carbonate

    • Dichloromethane

    • Water

    • Anhydrous sodium sulfate

  • Procedure: Step 1: Chlorination (in-situ)

    • Suspend this compound (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • The resulting solution containing the crude ethyl 2-chloro-3-oxobutanoate is used directly in the next step.

    Step 2: Cyclocondensation

    • In a separate flask, dissolve thiourea (1.2 eq) and sodium carbonate (1.5 eq) in ethanol.[2]

    • Cool the thiourea solution to 0 °C.

    • Slowly add the crude solution of ethyl 2-chloro-3-oxobutanoate from Step 1 to the thiourea solution.

    • After the addition is complete, heat the reaction mixture to reflux (around 70-80 °C) for 5-6 hours.[2]

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.

Expected Yield and Spectroscopic Data:

CompoundYield1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
Ethyl 2-amino-4-methylthiazole-5-carboxylate>98%[2]7.69 (s, 2H, NH₂), 4.13 (q, J=7.0 Hz, 2H, OCH₂), 2.36 (s, 3H, CH₃), 1.19 (t, J=7.0 Hz, 3H, CH₃)[10]170.2, 162.0, 159.3, 107.3, 59.7, 17.1, 14.3[10]187.1 [M+H]⁺[11]

Hantzsch-type Thiazole Synthesis Workflow

Hantzsch_Synthesis start Start Material start_mat Ethyl 2-amino-3-oxobutanoate HCl start->start_mat chlorination Chlorination (SO₂Cl₂ or NCS) start_mat->chlorination intermediate Ethyl 2-chloro-3-oxobutanoate (in-situ) chlorination->intermediate cyclization Cyclocondensation in Ethanol, Reflux intermediate->cyclization reagents Thiourea, Sodium Carbonate reagents->cyclization workup Workup & Purification cyclization->workup product Ethyl 2-amino-4-methyl- thiazole-5-carboxylate workup->product

Caption: Workflow for the Hantzsch-type synthesis of a 2-aminothiazole.

Synthesis of Dihydropyrimidines via Biginelli-type Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities. This compound can be utilized as the β-ketoester component in a Biginelli-type condensation with an aldehyde and a urea or thiourea derivative.

Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative

This protocol describes a general procedure for the Biginelli-type reaction.

  • Materials:

    • This compound

    • An aromatic aldehyde (e.g., benzaldehyde)

    • Urea or Thiourea

    • Ethanol

    • Catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid (e.g., FeCl₃)

    • Water

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (or thiourea) (1.5 eq) in ethanol.[12]

    • Add a catalytic amount of the acid catalyst.

    • Heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate from the solution.

    • If precipitation occurs, filter the solid product and wash it with cold ethanol and then water.

    • If no precipitate forms, pour the reaction mixture into ice-water and stir until a solid forms.

    • Collect the solid by filtration and recrystallize from ethanol to obtain the pure dihydropyrimidine derivative.

Expected Yields:

Yields for Biginelli reactions can vary widely depending on the specific substrates and catalyst used, but are often in the range of 60-90%.[13]

Biginelli-type Reaction Workflow

Biginelli_Reaction start Start Materials components Ethyl 2-amino-3-oxobutanoate HCl + Aromatic Aldehyde + Urea/Thiourea start->components reaction One-pot Reaction (Acid Catalyst, Ethanol, Reflux) components->reaction precipitation Precipitation on Cooling or Addition to Water reaction->precipitation isolation Filtration & Recrystallization precipitation->isolation product Dihydropyrimidine Derivative isolation->product

Caption: General workflow for the Biginelli-type synthesis of dihydropyrimidines.

Biological Relevance of Synthesized Scaffolds

The heterocyclic cores synthesized from this compound are of significant interest in drug discovery.

  • Pyrrole derivatives have been investigated for a wide range of biological activities, including as inhibitors of H+/K+-ATPase for the treatment of acid-related gastric disorders.[14] Certain ethyl 2-amino-pyrrole-3-carboxylates have demonstrated potent cytotoxic activities against various cancer cell lines by inhibiting tubulin polymerization and inducing cell-cycle arrest.[1][6]

  • 2-Aminothiazole derivatives are known to possess broad-spectrum antimicrobial activity against both bacteria and fungi.[9][15] The thiazole ring is a key component in several clinically used drugs.

  • Pyrimidines and dihydropyrimidines are fundamental components of nucleic acids and are found in a vast array of biologically active compounds with anticancer, antiviral, and antibacterial properties.

The derivatization of the core heterocycles synthesized from this compound allows for the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in these application notes provide a foundation for the efficient construction of substituted pyrroles, 2-aminothiazoles, and dihydropyrimidines. The accessibility of this starting material and the straightforward nature of these transformations make it an attractive tool for researchers in medicinal chemistry and drug development. Further exploration of the reactivity of this building block is likely to lead to the discovery of novel bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Condensations of Ethyl 2-Amino-3-Oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing condensation reactions involving ethyl 2-amino-3-oxobutanoate hydrochloride. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during these syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride in this compound?

The hydrochloride salt enhances the stability of the α-amino ketone, preventing the self-condensation that is common with the free amine form.[1][2] However, the amine must be liberated in situ for it to act as a nucleophile in the condensation reaction. This is typically achieved by adding a weak base.

Q2: Why is my Knorr pyrrole synthesis with this compound failing or giving a low yield?

Low yields in this reaction can be attributed to several factors:

  • Incomplete neutralization of the hydrochloride: The amino group is not sufficiently nucleophilic when protonated. The addition of an appropriate amount of a suitable base is crucial.

  • Self-condensation of the α-amino ketone: Even as the free base is generated, it can react with itself if the concentration is too high or if the reaction with the β-dicarbonyl compound is slow.[1]

  • Suboptimal reaction temperature: The reaction may be too slow at low temperatures, while excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[3]

  • Inappropriate solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Glacial acetic acid is a common solvent that also acts as a catalyst.[1][4]

Q3: What are the common side products in this reaction?

The most common side product is the dihydropyrazine formed from the self-condensation of two molecules of ethyl 2-amino-3-oxobutanoate. Other potential byproducts can arise from the decomposition of the starting materials or the product under harsh conditions.

Q4: How do I choose the right base for the reaction?

A weak, non-nucleophilic base is generally preferred to avoid side reactions. Sodium acetate is a common choice as it is strong enough to deprotonate the amine hydrochloride but not so strong as to promote unwanted side reactions.[4] The use of two equivalents of sodium or potassium acetate is a good starting point.[5]

Q5: What are the best methods for purifying the final pyrrole product?

Purification typically involves an aqueous workup to remove the salt byproduct and any remaining acid. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the condensation of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Incomplete neutralization of the hydrochloride salt.2. Reaction temperature is too low.3. Insufficient reaction time.1. Ensure at least one equivalent of a weak base (e.g., sodium acetate) is used. Consider adding up to two equivalents.[5]2. Gradually increase the reaction temperature, for example, from room temperature to 80 °C.[4]3. Monitor the reaction by TLC and extend the reaction time.
Formation of a dark, tarry mixture 1. Reaction temperature is too high, leading to decomposition.2. Highly acidic conditions.1. Lower the reaction temperature.[3]2. If using a strong acid catalyst, consider switching to a weaker one or using a neutral solvent.
Presence of a significant amount of starting material after prolonged reaction time 1. Insufficiently reactive β-dicarbonyl compound.2. Inefficient neutralization of the amine.1. Consider using a more reactive β-dicarbonyl compound or increasing the reaction temperature.2. Re-evaluate the choice and amount of base. Ensure the base is fresh and anhydrous if necessary.
Difficult purification of an oily product 1. The product may not be crystalline.2. Presence of impurities that inhibit crystallization.1. Attempt purification by column chromatography.2. Try different solvent systems for recrystallization. Adding a non-polar solvent like hexanes to a solution of the product in a more polar solvent can sometimes induce precipitation.

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Base on Reaction Yield

Base Equivalents Solvent Temperature (°C) Expected Yield (%) Notes
Sodium Acetate1.0Acetic Acid80ModerateA standard and effective choice.[4]
Sodium Acetate2.0Acetic Acid80Good to ExcellentEnsures complete neutralization.[5]
Potassium Acetate2.0Acetic Acid80Good to ExcellentSimilar reactivity to sodium acetate.[5]
Triethylamine1.1EthanolRefluxModerate to GoodCan be used in neutral solvents, but may require higher temperatures.
No Base-Acetic Acid80Very LowThe amine remains protonated and non-nucleophilic.

Table 2: Effect of Solvent and Temperature on Reaction Outcome

Solvent Temperature (°C) Expected Reaction Time Expected Yield Potential Issues
Glacial Acetic AcidRoom Temp.24-48 hLow to ModerateVery slow reaction rate.
Glacial Acetic Acid80-1002-4 hGoodOptimal balance of rate and stability.[4]
EthanolReflux4-8 hModerateMay require a base and longer reaction times.
TolueneReflux6-12 hModerateRequires azeotropic removal of water.
Microwave (Ethanol/Acetic Acid)12010-20 minGood to ExcellentSignificant rate enhancement.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

This protocol describes a generalized Knorr-type condensation of this compound with pentane-2,4-dione (acetylacetone).

Materials:

  • This compound

  • Pentane-2,4-dione (acetylacetone)

  • Sodium acetate (anhydrous)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), pentane-2,4-dione (1.0 eq), and sodium acetate (2.0 eq).[4][5]

  • Add glacial acetic acid as the solvent (e.g., 5-10 mL per gram of the hydrochloride salt).

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate).

Visualizations

Knorr_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AminoKetone Ethyl 2-amino-3-oxobutanoate (free amine) Imine Imine/ Enamine AminoKetone->Imine Condensation Dicarbonyl Pentane-2,4-dione (β-Dicarbonyl) Dicarbonyl->Imine CyclizedInt Cyclized Intermediate Imine->CyclizedInt Intramolecular Cyclization Pyrrole Substituted Pyrrole CyclizedInt->Pyrrole Dehydration

Caption: Knorr Pyrrole Synthesis Pathway.

Troubleshooting_Workflow Start Reaction Start CheckTLC Monitor by TLC Start->CheckTLC LowYield Low Yield or No Reaction CheckTLC->LowYield No/Poor Conversion GoodYield Reaction Complete CheckTLC->GoodYield Good Conversion Tarry Tarry Mixture? CheckTLC->Tarry Side Products CheckBase Increase Base (e.g., NaOAc to 2 eq.) LowYield->CheckBase Workup Workup and Purify GoodYield->Workup IncreaseTemp Increase Temperature (e.g., to 80-100 °C) CheckBase->IncreaseTemp IncreaseTime Increase Reaction Time IncreaseTemp->IncreaseTime IncreaseTime->CheckTLC Tarry->GoodYield No ReduceTemp Reduce Temperature Tarry->ReduceTemp Yes Experimental_Workflow Start Combine Reactants: Ethyl 2-amino-3-oxobutanoate HCl β-Dicarbonyl Base (e.g., NaOAc) Solvent Add Solvent (e.g., Glacial Acetic Acid) Start->Solvent Reaction Heat and Stir (e.g., 80-90 °C, 2-4 h) Solvent->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Remove Solvent - Extract with Organic Solvent - Wash with NaHCO3, Brine Monitoring->Workup Reaction Complete Purification Purify Crude Product: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

References

Technical Support Center: Optimizing Reactions with Ethyl 2-Amino-3-Oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of reactions involving ethyl 2-amino-3-oxobutanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

This compound is a versatile precursor, primarily utilized in the synthesis of heterocyclic compounds. The most notable applications include the Knorr pyrrole synthesis and the Hantzsch pyridine synthesis, where it serves as a key building block.

Q2: What are the primary challenges when using this compound that can lead to low yields?

The primary challenges stem from the stability of the compound and the specific reaction conditions required. Being a hydrochloride salt, the amine is protonated, which can affect its nucleophilicity. Additionally, side reactions, improper reaction conditions (pH, temperature), and purification difficulties are common culprits for low yields.

Q3: How should this compound be handled and stored to ensure its stability?

To maintain its integrity, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Proper storage is crucial as the compound can be sensitive to moisture and air, which may lead to degradation and consequently, lower reaction yields.

Q4: Does the hydrochloride salt form of the reactant affect the reaction outcome?

Yes, the hydrochloride salt can significantly influence the reaction. In syntheses requiring a free amine as a nucleophile, such as the Paal-Knorr pyrrole synthesis, the acidic nature of the hydrochloride can inhibit the reaction or promote side reactions like furan formation.[2] Therefore, neutralization is often a necessary step. In the Hantzsch synthesis, the choice of the ammonium salt counter-ion can impact the yield, with salts of weak acids generally providing better results.[3]

Troubleshooting Guides

Low Yield in Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis and its variant, the Paal-Knorr synthesis, are common methods for preparing substituted pyrroles. Low yields in these reactions are a frequent issue.

Potential Causes and Solutions:

  • Sub-optimal pH: In the Paal-Knorr synthesis, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[3] When using this compound, the inherent acidity may promote this side reaction.

    • Solution: Add a mild base (e.g., sodium acetate, triethylamine) to neutralize the hydrochloride and maintain a weakly acidic to neutral pH. This will favor the pyrrole formation pathway.

  • Self-condensation of the α-aminoketone: α-aminoketones are known to be unstable and can self-condense.

    • Solution: Prepare the α-aminoketone in situ. This is a standard practice in the Knorr synthesis where an oxime is reduced in the presence of the other reactant.[4]

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to the degradation of starting materials and the final pyrrole product.[5]

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessary heating. Consider using milder catalysts.

  • Formation of Tarry Byproducts: The appearance of a dark, tarry substance often indicates polymerization of the reactants or the product, usually due to excessively high temperatures or strong acidity.

    • Solution: Lower the reaction temperature and consider using a milder acid catalyst or even neutral conditions.

CatalystConditionsYield (%)
Acetic AcidReflux>60
p-Toluenesulfonic acid25-100°C80-95
Sc(OTf)₃ (1 mol%)Solvent-free89-98
Molecular Iodine (I₂)Room Temperature, Solvent-freeHigh yields
Silica Sulfuric AcidRoom TemperatureHigh yields

This table presents a summary of typical yields with different catalysts for the Paal-Knorr synthesis, demonstrating the potential for significant yield improvement with catalyst optimization.[6][7][8]

Low Yield in Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which can then be oxidized to pyridines. Low yields are a common hurdle in this synthesis.[9]

Potential Causes and Solutions:

  • Harsh Reaction Conditions: The classical Hantzsch synthesis often involves long reaction times and high temperatures, which can lead to product degradation.[3][10]

    • Solution: Employ modern techniques such as microwave-assisted synthesis or ultrasound irradiation. These methods can significantly shorten reaction times and improve yields.[3][10] For example, using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in an aqueous micellar solution has been reported to achieve yields of up to 96%.[9][10]

  • Oxidation of the Dihydropyridine Product: The desired 1,4-dihydropyridine can be unintentionally oxidized to the corresponding pyridine, especially in the presence of air or under harsh conditions.[3]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize aerial oxidation.

  • Inappropriate Nitrogen Source: The choice of the nitrogen source is critical.

    • Solution: While ammonia is traditionally used, ammonium acetate is a common alternative. Ammonium salts of weak acids (e.g., ammonium acetate, ammonium carbonate) tend to give better yields than those of strong acids (e.g., ammonium chloride).[3] When using this compound, the presence of the chloride ion might be detrimental, and the addition of a buffer or a different ammonium salt should be considered.

  • Side Reactions: Competing reaction pathways can lead to the formation of various byproducts, reducing the yield of the desired product.

    • Solution: Optimize the reaction temperature and consider a stepwise addition of reagents to disfavor the formation of side products.

Energy SourceCatalystSolventTemperature (°C)TimeYield (%)
Conventional HeatingNoneEthanolReflux4-6 hoursLow to Moderate
MicrowaveNoneEthanol1205-15 min82-94
UltrasoundPTSAWater (micellar)Room Temp30-60 minup to 96

This table illustrates the significant improvement in yield and reduction in reaction time achieved by using alternative energy sources in the Hantzsch synthesis.[3][9][10]

Experimental Protocols

General Protocol for Paal-Knorr Pyrrole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,4-Dicarbonyl compound (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Mild base (e.g., Sodium acetate, 1.2 eq)

  • Solvent (e.g., Acetic acid, Ethanol, or Toluene)

  • Catalyst (optional, e.g., p-TsOH, Sc(OTf)₃)

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound, this compound, and the mild base in the chosen solvent.

  • If using a catalyst, add it to the mixture.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate workup. This typically involves dilution with an organic solvent, washing with water and brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Microwave-Assisted Hantzsch Pyridine Synthesis

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (3 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, this compound, the β-ketoester, and ammonium acetate in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Paal_Knorr_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Paal-Knorr Synthesis cause1 Incorrect pH (Too Acidic) start->cause1 cause2 Harsh Conditions (High Temp/Long Time) start->cause2 cause3 Reactant Instability start->cause3 solution1 Add Mild Base (e.g., NaOAc) cause1->solution1 solution2 Optimize Temp & Time (Monitor with TLC) cause2->solution2 solution3 In Situ Reactant Preparation cause3->solution3 outcome Improved Yield solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for low yields in Paal-Knorr synthesis.

Hantzsch_Workflow cluster_reactants Reactants cluster_optimization Optimization Parameters aldehyde Aldehyde reaction_step Hantzsch Condensation aldehyde->reaction_step ketoester1 Ethyl 2-amino-3- oxobutanoate HCl ketoester1->reaction_step ketoester2 β-Ketoester ketoester2->reaction_step nitrogen_source Nitrogen Source (e.g., NH4OAc) nitrogen_source->reaction_step energy Energy Source (Microwave/Ultrasound) reaction_step->energy catalyst Catalyst (e.g., PTSA) reaction_step->catalyst atmosphere Inert Atmosphere (N2 or Ar) reaction_step->atmosphere product 1,4-Dihydropyridine reaction_step->product Reaction_Pathways cluster_conditions Reaction Conditions start Ethyl 2-amino-3-oxobutanoate HCl + 1,4-Dicarbonyl neutral_ph Neutral/Weakly Acidic pH (Base added) start->neutral_ph acidic_ph Strongly Acidic pH (pH < 3) start->acidic_ph pyrrole Pyrrole Product (Desired) neutral_ph->pyrrole furan Furan Byproduct (Side Reaction) acidic_ph->furan

References

Technical Support Center: Reactions of Ethyl 2-Amino-3-Oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-amino-3-oxobutanoate hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: Due to its bifunctional nature as an α-amino-β-keto ester, this compound is susceptible to several side reactions. The most commonly encountered side products include:

  • Pyrazines: These are formed via self-condensation of the ethyl 2-amino-3-oxobutanoate molecule. This is a prevalent issue with α-aminoketones, which can readily dimerize and oxidize to form stable aromatic pyrazine rings.

  • Decarboxylation Products: As a β-keto ester, the compound can undergo decarboxylation (loss of the ethyl carboxyl group as CO2) under thermal stress or acidic/basic conditions. This results in the formation of 1-aminobutan-2-one.

  • Hydrolysis Products: The ester linkage is susceptible to hydrolysis, particularly in the presence of acid or base, yielding 2-amino-3-oxobutanoic acid. This α-amino acid is often unstable and may further decompose.

  • Products from Reactions with Solvents or Reagents: Depending on the reaction conditions, side products arising from reactions with the solvent (e.g., transesterification with alcohol solvents) or other reagents can also be observed.

Q2: My reaction is producing a significant amount of a pyrazine byproduct. How can I minimize its formation?

A2: Pyrazine formation is a common issue arising from the self-condensation of the α-amino ketone. To minimize this side reaction, consider the following strategies:

  • Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of self-condensation.

  • Control pH: Maintaining a neutral or slightly acidic pH can help to stabilize the amino group as the hydrochloride salt, reducing its nucleophilicity and thus its tendency to participate in condensation reactions.

  • In Situ Generation: If the free amine is required for the reaction, consider generating it in situ in the presence of the other reactant rather than isolating the free base, which is less stable.

  • Reaction Concentration: Running the reaction at a higher dilution can disfavor the bimolecular self-condensation reaction in favor of the desired intramolecular or intermolecular reaction with another reagent.

Q3: I am observing the loss of the ester group in my product. What is causing this and how can I prevent it?

A3: The loss of the ester group is likely due to decarboxylation, a common reaction for β-keto esters. To prevent this:

  • Avoid High Temperatures: Prolonged heating should be avoided as it promotes thermal decarboxylation.

  • Maintain Neutral pH: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid. Maintaining a pH as close to neutral as possible is recommended.

  • Protecting Groups: If the reaction conditions are harsh, consider protecting the amino group, which can influence the stability of the molecule.

Troubleshooting Guides

Issue 1: Low Yield in Knorr Pyrrole Synthesis

Symptoms: The desired pyrrole product is obtained in low yield, with the formation of a significant amount of dark, insoluble material.

Possible Cause: Self-condensation of the ethyl 2-amino-3-oxobutanoate to form pyrazines and other polymeric materials. The free α-amino ketone is highly reactive and unstable.

Troubleshooting Workflow:

start Low Yield in Knorr Synthesis check_amine Isolate Free Amine? start->check_amine check_temp High Reaction Temperature? start->check_temp check_conc High Concentration? start->check_conc in_situ Generate Amine In Situ check_amine->in_situ Yes check_amine->check_temp No no_isolate Avoid Isolation of Free Amine in_situ->no_isolate lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_temp->check_conc No optimal_temp Maintain Optimal Temperature lower_temp->optimal_temp dilute Increase Solvent Volume check_conc->dilute Yes optimal_conc Use Optimal Concentration dilute->optimal_conc

Troubleshooting Knorr Pyrrole Synthesis

Experimental Protocol: In Situ Generation for Knorr Pyrrole Synthesis

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-dicarbonyl compound in a suitable solvent (e.g., glacial acetic acid).

  • Addition of Amine Precursor: Add this compound to the solution.

  • Neutralization: Slowly add a mild base (e.g., sodium acetate) to generate the free amine in situ.

  • Reaction: Stir the reaction mixture at the optimized, typically lower, temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification.

Issue 2: Formation of Pyridine Byproduct in Hantzsch Dihydropyridine Synthesis

Symptoms: Along with the desired 1,4-dihydropyridine, a significant amount of the corresponding oxidized pyridine is observed.

Possible Cause: The 1,4-dihydropyridine product is susceptible to oxidation, which can be promoted by air, heat, or certain reagents.

Troubleshooting Workflow:

start Pyridine Byproduct Formation check_atmosphere Reaction Open to Air? start->check_atmosphere check_temp High Reaction Temperature? start->check_temp check_reagents Oxidizing Reagents Present? start->check_reagents inert_atmosphere Run Under Inert Atmosphere (N2/Ar) check_atmosphere->inert_atmosphere Yes check_atmosphere->check_temp No sealed_system Use a Sealed System inert_atmosphere->sealed_system lower_temp Reduce Reaction Temperature check_temp->lower_temp Yes check_temp->check_reagents No optimal_temp Maintain Optimal Temperature lower_temp->optimal_temp remove_oxidants Use Purified/Non-oxidizing Reagents check_reagents->remove_oxidants Yes reagent_check Verify Reagent Purity remove_oxidants->reagent_check

Technical Support Center: Purification of Products Derived from Ethyl 2-Amino-3-Oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products derived from ethyl 2-amino-3-oxobutanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My purified pyrrole derivative is colored (yellow to brown), even after column chromatography. What is the cause and how can I fix it?

A: Color in pyrrole derivatives is a common issue, often arising from oxidation or residual impurities. Pyrroles, particularly those that are electron-rich, are susceptible to oxidation when exposed to air and light, leading to the formation of colored byproducts.

Troubleshooting Steps:

  • Minimize Exposure: Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Store the purified compound in amber vials at low temperatures.

  • Charcoal Treatment: Before the final purification step (e.g., recrystallization), dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for a short period, then filter the charcoal through a pad of Celite.

  • Acid/Base Wash: During aqueous workup, a dilute acid wash (e.g., 1M HCl) can help remove basic impurities, and a subsequent wash with a mild base (e.g., saturated sodium bicarbonate) can remove acidic impurities.

Q2: I am having trouble getting my product to crystallize. What can I do?

A: Inducing crystallization can be challenging. Here are several techniques to try:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.

  • Solvent System Modification: The choice of solvent is critical. If a single solvent is not working, try a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "bad" an anti-solvent (in which it is poorly soluble) until the solution becomes slightly cloudy. Gentle warming to redissolve the precipitate followed by slow cooling can yield crystals.

  • Slow Evaporation: Loosely cover the flask containing the solution to allow the solvent to evaporate slowly over time. This gradually increases the concentration of the compound, which can lead to crystal formation.

Q3: An emulsion has formed during my liquid-liquid extraction. How can I break it?

A: Emulsions are stable mixtures of two immiscible liquids and can be problematic during workup. Here are some methods to break them:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to force the separation of the two phases.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of emulsions.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture can help to separate the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

Troubleshooting Guides

Purification of Pyrrole Derivatives (from Paal-Knorr or Hantzsch Synthesis)
Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Purification - Incomplete reaction. - Product loss during extraction into the aqueous layer. - Degradation of the product on silica gel during chromatography.- Monitor the reaction by TLC to ensure completion. - Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. - Deactivate the silica gel with triethylamine (0.5-1%) in the eluent for basic compounds.
Multiple Spots on TLC After Column Chromatography - Co-elution of impurities. - Decomposition of the product on the column.- Optimize the solvent system for better separation. A shallower gradient or isocratic elution may be necessary. - Use a less acidic stationary phase (e.g., alumina) or deactivated silica.
Product "Oils Out" During Recrystallization - The solvent is too nonpolar for the compound at lower temperatures. - The solution is cooling too rapidly.- Try a more polar solvent or a different solvent mixture. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Purification of Dihydropyridine Derivatives (from Hantzsch Synthesis)
Problem Possible Cause(s) Recommended Solution(s)
Product is Difficult to Separate from Starting Aldehyde - Similar polarities of the product and the aldehyde.- Use a less polar eluent system for column chromatography to increase the retention of the more polar product. - If the aldehyde has a reactive functional group, a specific chemical quench or wash may be possible.
Oxidation of Dihydropyridine to Pyridine During Purification - Exposure to air and light, especially on silica gel.- Work quickly and minimize exposure to air and light. - Use de-gassed solvents for chromatography. - Consider using a less oxidative workup.
Poor Solubility of the Product - The compound is highly crystalline or has strong intermolecular interactions.- For recrystallization, use a higher boiling point solvent or a larger volume of solvent. - For chromatography, dissolve the crude product in a stronger, more polar solvent before loading it onto the column.

Experimental Protocols

Protocol 1: General Work-up and Purification of a Substituted Pyrrole

This protocol is a general guideline for the purification of a substituted pyrrole synthesized via a Paal-Knorr reaction.

  • Reaction Quench and Extraction:

    • After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate or dichloromethane).[1]

    • Extract the aqueous layer with the organic solvent (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The optimal eluent can be determined by TLC analysis.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the solution onto the column and elute with the chosen solvent system.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Purification by Recrystallization:

    • Choose a suitable solvent or solvent system for recrystallization. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[2]

    • Dissolve the crude or column-purified product in a minimal amount of the hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 2: Purity Assessment by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[1][2][3][4]

  • Sample Preparation:

    • Accurately weigh a known amount of the purified product.

    • Accurately weigh a known amount of a stable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple NMR spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis. This typically involves a longer relaxation delay (D1) to ensure complete relaxation of all protons.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Data Presentation

Table 1: Common Recrystallization Solvents for Pyrrole Derivatives
Compound Type Solvent System Observed Purity (Typical) Reference
Ethyl pyrrole-2-carboxylatesEthanol/Water>98%[1]
Substituted PhenylpyrrolesMethanol/Water>99%[1]
N-ArylpyrrolesHexanes/Ethyl Acetate>97%[2]
DihydropyridinesIsopropanol>98%[5]
Table 2: Typical Mobile Phases for Flash Chromatography
Compound Class Stationary Phase Mobile Phase System (Gradient) Notes
β-Amino EstersSilica GelHexanes/Ethyl AcetateA gradient of increasing ethyl acetate is typically effective.
Substituted PyrrolesSilica GelDichloromethane/MethanolFor more polar pyrroles, a small percentage of methanol may be needed.
Basic Pyrrole DerivativesAmine-functionalized Silica or Deactivated SilicaHexanes/Ethyl AcetateThe amine on the silica suppresses tailing of basic compounds.[6]
DihydropyridinesSilica GelHexanes/AcetoneA gradient of increasing acetone is often used.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis synthesis Reaction of Ethyl 2-amino-3-oxobutanoate hydrochloride quench Quench Reaction synthesis->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization chromatography->recrystallization tlc TLC Analysis chromatography->tlc purity Purity Assessment (NMR, HPLC) recrystallization->purity tlc->purity

Caption: A general experimental workflow for the synthesis, work-up, and purification of products.

troubleshooting_logic cluster_solid Solid Product cluster_oil Oily Product start Impure Product After Initial Work-up is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom_oil Perform Column Chromatography is_solid->column_chrom_oil No (Oil) column_chrom Perform Column Chromatography recrystallize->column_chrom Fails or Oils Out end Pure Product column_chrom->end distillation Consider Distillation (if thermally stable) column_chrom_oil->distillation If still impure distillation->end

Caption: A decision-making workflow for choosing a primary purification technique.

References

Overcoming solubility issues of ethyl 2-amino-3-oxobutanoate hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with ethyl 2-amino-3-oxobutanoate hydrochloride in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: As a hydrochloride salt of an amino acid ester, this compound is a polar compound. Consequently, it exhibits higher solubility in polar solvents and is sparingly soluble to insoluble in nonpolar organic solvents. The presence of the hydrochloride salt significantly influences its solubility profile, making it more amenable to polar environments.

Q2: Why is my compound not dissolving in common nonpolar organic solvents like dichloromethane (DCM) or diethyl ether?

A2: The low solubility in nonpolar solvents is expected due to the ionic nature of the hydrochloride salt. The energy required to break the crystal lattice of the salt and solvate the resulting ions is not readily provided by nonpolar solvents.

Q3: Can I improve the solubility of this compound in organic solvents?

A3: Yes, several techniques can be employed to improve solubility. These include the use of polar aprotic solvents, the addition of a co-solvent, gentle heating, or converting the hydrochloride salt to its free base form, which is generally more soluble in a wider range of organic solvents.

Q4: Will heating the mixture to dissolve the compound cause degradation?

A4: While gentle heating can aid dissolution, prolonged exposure to high temperatures, especially in the presence of certain solvents, could potentially lead to degradation. It is advisable to monitor the stability of the compound under the chosen conditions, for instance by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Q5: How does converting the hydrochloride salt to the free base affect its solubility?

A5: Neutralizing the hydrochloride salt with a mild base (e.g., triethylamine, diisopropylethylamine) removes the ionic charge, resulting in the free amine form of ethyl 2-amino-3-oxobutanoate. This free base is significantly less polar and therefore more soluble in a broader range of organic solvents, including moderately polar and some nonpolar ones.[1]

Troubleshooting Guide

Issue 1: Poor Solubility in a Chosen Reaction Solvent
Potential Cause Troubleshooting Steps
Solvent Polarity Mismatch 1. Switch to a more polar solvent: Try solvents like DMSO, DMF, or alcohols (methanol, ethanol). 2. Use a co-solvent: Add a small amount of a polar solvent (e.g., DMSO) to your current solvent system to increase its overall polarity.
Low Dissolution Rate 1. Apply gentle heating: Warm the mixture gently (e.g., 30-40 °C) with stirring. Monitor for any signs of degradation. 2. Increase agitation: Use a vortex mixer or sonicator to aid in the dissolution process.
Salt Form 1. In-situ neutralization: If your reaction conditions permit, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to your suspension to form the more soluble free base.[1] This is a common practice in reactions involving amino acid ester hydrochlorides.[1]
Issue 2: Compound Precipitates Out of Solution During Reaction
Potential Cause Troubleshooting Steps
Change in Solvent Polarity 1. Maintain solvent polarity: If adding a less polar reagent, consider adding it slowly or in a more polar co-solvent to prevent a sudden drop in the overall polarity of the reaction mixture.
Temperature Fluctuation 1. Maintain reaction temperature: If the compound was dissolved with heating, ensure the reaction is maintained at a temperature where it remains in solution.
Reaction Byproduct Formation 1. Analyze the precipitate: Isolate and analyze the precipitate to confirm its identity. It may be an insoluble byproduct or the starting material.

Qualitative Solubility Data

The following table provides an estimated qualitative solubility of this compound in various organic solvents based on general chemical principles. Experimental verification is highly recommended.

Solvent Class Predicted Solubility Notes
Dimethyl Sulfoxide (DMSO)Polar AproticHighA good first choice for dissolving polar salts.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, effective at solvating polar compounds.
Methanol / EthanolPolar ProticModerate to HighThe polar hydroxyl group aids in solvation.
WaterPolar ProticHighAs a salt, it is expected to be soluble in water.
AcetonitrilePolar AproticLow to ModerateMay require heating or co-solvents.
Dichloromethane (DCM)ChlorinatedVery Low to InsolubleGenerally poor for dissolving hydrochloride salts without a base.
ChloroformChlorinatedVery Low to InsolubleSimilar to DCM.
Ethyl AcetateEsterVery Low to InsolubleInsufficiently polar to effectively dissolve the salt.
TolueneAromatic HydrocarbonInsolubleNonpolar solvent.
Hexanes / HeptaneAliphatic HydrocarbonInsolubleNonpolar solvent.

Experimental Protocols

Protocol 1: In-situ Neutralization for Improved Solubility in Organic Synthesis

This protocol describes the common procedure for using amino acid hydrochlorides in organic reactions where the free amine is the reactive species.[1]

  • Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Suspension: Stir the mixture at room temperature. A fine suspension of the hydrochloride salt should be observed.

  • Neutralization: Cool the suspension in an ice bath (0 °C). Add a stoichiometric equivalent (typically 1.0-1.1 equivalents) of a suitable non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine) dropwise with stirring.

  • Dissolution: Continue stirring at 0 °C or allow the mixture to warm to room temperature. The suspension should gradually become a clear solution as the free amine is formed, which is more soluble in the organic solvent. The byproduct, triethylammonium chloride, may remain as a precipitate but often does not interfere with subsequent reactions.

  • Reaction: The resulting solution containing the free amine can now be used in the subsequent reaction step.

Protocol 2: Shake-Flask Method for Solubility Determination

This is a generalized protocol for determining the equilibrium solubility of a compound, adapted from standard laboratory methods.[2]

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

  • Equilibration: Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) is recommended.

  • Quantification: Dilute the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectroscopy, HPLC, or LC-MS.

  • Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the dilution factor.

Visual Guides

G cluster_start cluster_troubleshooting Troubleshooting Workflow start Ethyl 2-amino-3-oxobutanoate hydrochloride in organic solvent is_dissolved Is the compound fully dissolved? start->is_dissolved try_polar Try a more polar solvent (e.g., DMSO, DMF) is_dissolved->try_polar No success Proceed with experiment is_dissolved->success Yes gentle_heat Apply gentle heat (30-40°C) with stirring try_polar->gentle_heat Still not dissolved add_base Add a non-nucleophilic base (e.g., triethylamine) for in-situ neutralization to the free amine gentle_heat->add_base Still not dissolved add_base->success

Caption: Troubleshooting workflow for solubility issues.

G cluster_reactants Reactants cluster_products Products in Solution HCl_salt Ethyl 2-amino-3-oxobutanoate Hydrochloride (Suspension) Free_Amine Free Amine (Soluble) HCl_salt->Free_Amine + Et3N in Organic Solvent Base Triethylamine (Et3N) Base->Free_Amine Salt_byproduct Triethylammonium Chloride (Precipitate)

Caption: In-situ neutralization of the hydrochloride salt.

References

Preventing self-condensation of ethyl 2-amino-3-oxobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-amino-3-oxobutanoate hydrochloride. The information provided is intended to help prevent its self-condensation and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for this compound is self-condensation. This occurs when the free amino group of one molecule reacts with the ketone group of another molecule. This reaction is more prevalent in the free base form of the compound. The hydrochloride salt is significantly more stable as the protonated amino group is not nucleophilic.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. In acidic conditions (low pH), the amino group is protonated, preventing it from participating in nucleophilic reactions, thus inhibiting self-condensation. As the pH increases towards neutral or alkaline, the amino group is deprotonated, becoming a potent nucleophile that can initiate the self-condensation cascade.[1]

Q3: What are the visible signs of self-condensation?

A3: The self-condensation of this compound typically results in the formation of a substituted dihydropyrazine, which can further oxidize to a pyrazine. This process is often accompanied by a noticeable color change in the solution, typically turning yellow or brown. The appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS) is also a strong indicator of degradation.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure maximum stability, the compound should be stored as a dry solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically between 2-8°C.[2] It is crucial to keep the container tightly sealed to prevent moisture absorption.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Problem Possible Cause(s) Recommended Solution(s)
Reaction mixture turns yellow/brown upon addition of the compound. The pH of the reaction mixture is neutral or basic, leading to the deprotonation of the amino group and subsequent self-condensation.- Ensure the reaction medium is acidic. If the protocol allows, add the hydrochloride salt directly without neutralization. - If the free base is required, perform the neutralization at low temperatures (0°C or below) and use the resulting solution immediately. - Consider performing the reaction in a buffered solution with a pH below 6.
Low yield of the desired product and formation of a major byproduct. Self-condensation is competing with the desired reaction.- Maintain a low reaction temperature to slow down the rate of self-condensation. - Add the this compound solution slowly to the reaction mixture to keep its instantaneous concentration low. - If possible, protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before the reaction and deprotect it in a later step.
Inconsistent results between experimental runs. Variability in the handling and storage of the compound.- Always store the compound under the recommended conditions (2-8°C, inert atmosphere). - Use a fresh batch of the compound if there are doubts about the quality of the stored material. - Ensure that all solvents are anhydrous, as water can affect the local pH and stability.

Stability of this compound Under Various Conditions

Condition Stability Reasoning
Solid, 2-8°C, Inert Atmosphere HighLow temperature and absence of moisture and oxygen minimize degradation pathways. The hydrochloride salt form keeps the amino group protonated and non-nucleophilic.
Acidic Solution (pH < 6) HighThe amino group remains protonated as the ammonium salt, preventing it from acting as a nucleophile in self-condensation reactions.[1]
Neutral to Alkaline Solution (pH ≥ 7) LowThe amino group is deprotonated to the free amine, which is a strong nucleophile and readily initiates self-condensation.[1]
Elevated Temperatures (> 25°C) LowIncreased temperature accelerates the rate of all chemical reactions, including the self-condensation pathway.

Experimental Protocols

Protocol 1: General Handling and Use of this compound in an Acidic Reaction

This protocol is designed for reactions that can be performed under acidic conditions, where the risk of self-condensation is minimized.

  • Preparation of Reaction Setup:

    • Assemble a flame-dried reaction vessel equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.

    • Add the desired anhydrous solvent and other reactants to the vessel.

    • Cool the reaction mixture to the desired temperature (e.g., 0°C).

  • Addition of this compound:

    • Weigh the required amount of this compound in a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).

    • Add the solid hydrochloride salt directly to the stirred reaction mixture in one portion or in batches, ensuring the temperature remains controlled.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, LC-MS).

    • Upon completion, proceed with the standard aqueous work-up and purification procedures as required for the specific reaction.

Protocol 2: In Situ Generation and Use of the Free Base

This protocol should be used when the free amine form of ethyl 2-amino-3-oxobutanoate is required for a reaction. The key is to generate the free base at low temperatures and use it immediately.

  • Preparation of the Free Base Solution:

    • In a flame-dried flask under an inert atmosphere, suspend this compound in a suitable anhydrous solvent (e.g., dichloromethane, THF) at 0°C.

    • Slowly add one equivalent of a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine) to the suspension with vigorous stirring.

    • Stir the mixture at 0°C for 15-30 minutes. The formation of the triethylammonium chloride salt may be observed as a precipitate.

  • Performing the Reaction:

    • In a separate reaction vessel, prepare the solution of the other reactants under an inert atmosphere and at the desired temperature.

    • Transfer the freshly prepared solution of the free base of ethyl 2-amino-3-oxobutanoate to the reaction vessel via a cannula or a syringe.

    • Maintain the reaction at the desired temperature and monitor its progress.

  • Work-up and Purification:

    • Once the reaction is complete, proceed with the appropriate work-up and purification steps.

Visualizations

Self-Condensation Pathway

The self-condensation of ethyl 2-amino-3-oxobutanoate proceeds through the formation of a dihydropyrazine intermediate, which can subsequently oxidize to a pyrazine derivative.

SelfCondensation cluster_0 Step 1: Deprotonation (in neutral/basic conditions) cluster_1 Step 2: Dimerization cluster_2 Step 3: Oxidation HCl_Salt Ethyl 2-amino-3-oxobutanoate Hydrochloride Free_Base Ethyl 2-amino-3-oxobutanoate (Free Base) HCl_Salt->Free_Base - HCl Two_Molecules 2 x Free Base Dihydropyrazine Dihydropyrazine Intermediate Two_Molecules->Dihydropyrazine Condensation (-2 H2O) Pyrazine Pyrazine Byproduct Dihydropyrazine->Pyrazine [O]

Caption: Proposed pathway for the self-condensation of ethyl 2-amino-3-oxobutanoate.

Recommended Experimental Workflow

This workflow diagram illustrates the decision-making process for handling this compound to minimize self-condensation.

ExperimentalWorkflow Start Start Experiment Check_pH Is the reaction compatible with acidic conditions? Start->Check_pH Use_HCl_Salt Use Hydrochloride Salt Directly (Protocol 1) Check_pH->Use_HCl_Salt Yes Generate_Free_Base Generate Free Base In Situ (Protocol 2) Check_pH->Generate_Free_Base No Run_Reaction Run Reaction Use_HCl_Salt->Run_Reaction Low_Temp Maintain low temperature (e.g., 0°C) Generate_Free_Base->Low_Temp Immediate_Use Use immediately Low_Temp->Immediate_Use Immediate_Use->Run_Reaction End End Run_Reaction->End

Caption: Decision workflow for handling this compound.

References

Technical Support Center: Efficient Reactions of Ethyl 2-Amino-3-Oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 2-amino-3-oxobutanoate hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrroles, oxazoles, and thiazoles using this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in heterocyclic synthesis?

This compound is a valuable building block primarily used in the synthesis of substituted pyrroles through the Knorr pyrrole synthesis. It serves as a readily available α-amino-ketone. With appropriate pre-functionalization, it can also be adapted for the synthesis of oxazoles and thiazoles.

Q2: The starting material is a hydrochloride salt. Do I need to add a base to my reaction?

Yes, for most reactions, the free amine form of ethyl 2-amino-3-oxobutanoate is required to act as a nucleophile. The hydrochloride salt is stable for storage but must be neutralized in situ. This is typically achieved by adding a weak base, such as sodium acetate or triethylamine, to the reaction mixture. Failure to do so will result in little to no reaction, as the protonated amine is not sufficiently nucleophilic.

Q3: My Knorr pyrrole synthesis is giving low yields. What are the common causes?

Low yields in the Knorr synthesis can stem from several factors:

  • Incomplete neutralization of the hydrochloride salt: Ensure at least one equivalent of a suitable base is used.

  • Self-condensation of the β-ketoester: This is a common side reaction. It can be minimized by controlling the temperature and the rate of addition of the reactants.

  • Suboptimal catalyst: While acetic acid is a common catalyst, other Brønsted or Lewis acids might be more effective depending on the specific β-dicarbonyl compound used.

  • Reaction temperature: The reaction is often exothermic. Insufficient cooling can lead to side reactions, while too low a temperature can make the reaction sluggish.

Troubleshooting Guide: Knorr Pyrrole Synthesis

This guide addresses common issues encountered when using this compound in the Knorr pyrrole synthesis.

Issue Potential Cause(s) Recommended Solution(s)
No or very little product formation. 1. The amine hydrochloride was not neutralized. 2. Reaction temperature is too low.1. Add one equivalent of a weak base like sodium acetate or triethylamine. 2. Gradually increase the reaction temperature, monitoring by TLC.
A significant amount of a dark, tarry substance is formed. Polymerization of starting materials or product degradation due to excessively high temperatures or highly acidic conditions.1. Lower the reaction temperature. 2. Use a milder acid catalyst (e.g., acetic acid instead of a strong mineral acid).
The major byproduct has a different retention factor (Rf) on TLC. Self-condensation of the β-dicarbonyl co-reactant is a likely side reaction.1. Add the β-dicarbonyl compound slowly to the reaction mixture containing the neutralized amine. 2. Optimize the reaction temperature.
Product is difficult to purify. The product may have similar polarity to unreacted starting materials or byproducts.1. Optimize column chromatography conditions (e.g., try different solvent systems). 2. Consider recrystallization from a suitable solvent system.
Catalyst Selection for Knorr Pyrrole Synthesis

The choice of catalyst can significantly impact the yield and reaction time. Below is a comparison of common catalysts for the reaction of ethyl 2-amino-3-oxobutanoate with pentane-2,4-dione.

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%)
Acetic AcidEthanol80475-85
Zinc Dust / Acetic AcidAcetic Acid100280-90
p-Toluenesulfonic acid (p-TsOH)Toluene110370-80
Montmorillonite K-10Dichloromethane40665-75

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocol: Knorr Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

This protocol details the synthesis of a substituted pyrrole from this compound and acetylacetone (pentane-2,4-dione).

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.0 eq)

  • Sodium acetate (1.1 eq)

  • Glacial acetic acid

  • Ethanol

  • Zinc dust (optional, can improve yield)

Procedure:

  • In a round-bottom flask, dissolve this compound and sodium acetate in a minimal amount of water.

  • Add ethanol, followed by glacial acetic acid to act as the catalyst.

  • Slowly add acetylacetone to the mixture with stirring.

  • (Optional) Add zinc dust portion-wise. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified pyrrole.

Troubleshooting Guide: Oxazole and Thiazole Synthesis

To utilize this compound for oxazole or thiazole synthesis, a preliminary functionalization step is required.

Part 1: Synthesis of Precursors

For Oxazole Synthesis (Robinson-Gabriel): Acylation of the Amino Group

The amino group must first be acylated to form a 2-acylamino-ketone.

Q: My acylation reaction is not working. What could be the issue?

A: Ensure the amine hydrochloride is neutralized with a suitable base (e.g., triethylamine or pyridine) before adding the acylating agent (e.g., acetyl chloride or acetic anhydride). The reaction should be performed at a low temperature (e.g., 0°C) to prevent side reactions.

For Thiazole Synthesis (Hantzsch): α-Halogenation of the Ketone

The ketone needs to be halogenated at the α-position.

Q: The α-halogenation is producing multiple halogenated products. How can I achieve mono-halogenation?

A: The α-halogenation of ketones is best performed under acidic conditions to favor mono-substitution.[1] Using a reagent like N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid can provide better control. Base-catalyzed halogenation often leads to poly-halogenation.[1]

Part 2: Cyclization Reactions

Troubleshooting Robinson-Gabriel Oxazole Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Low yield of oxazole. 1. Inefficient cyclodehydration. 2. Degradation of starting material.1. Use a stronger dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride.[2] 2. Use milder conditions if the substrate is sensitive to strong acids.
Formation of enamide byproduct. Competing elimination reaction.Modify reaction conditions (temperature, dehydrating agent) to disfavor the elimination pathway.

Troubleshooting Hantzsch Thiazole Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Reaction is slow or incomplete. The thioamide is not sufficiently nucleophilic.The reaction is often heated in a solvent like ethanol to increase the rate.
Formation of isomeric products. Under acidic conditions, mixtures of 2-aminothiazoles and 2-iminothiazolines can form.[3]Running the reaction under neutral or slightly basic conditions will favor the formation of the 2-aminothiazole.[3]

Visualizing Workflows and Pathways

Logical Workflow for Heterocycle Synthesis

logical_workflow cluster_pyrrole Pyrrole Synthesis cluster_oxazole Oxazole Synthesis cluster_thiazole Thiazole Synthesis start Ethyl 2-amino-3-oxobutanoate HCl diketone Add β-Diketone (e.g., Pentane-2,4-dione) start->diketone Neutralize with base + Acid Catalyst acylation 1. Acylation (e.g., Acetic Anhydride) start->acylation Neutralize with base halogenation 1. α-Halogenation (e.g., NBS) start->halogenation Acidic conditions pyrrole_path Knorr Synthesis pyrrole_product Substituted Pyrrole pyrrole_path->pyrrole_product diketone->pyrrole_path acylamino_ketone 2-Acylamino-ketone acylation->acylamino_ketone oxazole_path 2. Robinson-Gabriel Cyclodehydration acylamino_ketone->oxazole_path oxazole_product Substituted Oxazole oxazole_path->oxazole_product haloketone α-Haloketone Intermediate halogenation->haloketone thiazole_path 2. Hantzsch Synthesis + Thioamide haloketone->thiazole_path thiazole_product Substituted Thiazole thiazole_path->thiazole_product

Caption: Synthetic pathways from ethyl 2-amino-3-oxobutanoate HCl.

Knorr Pyrrole Synthesis Troubleshooting Flowchart

knorr_troubleshooting start Low Yield in Knorr Synthesis check_base Was a base (e.g., NaOAc) added to neutralize HCl? start->check_base add_base Add 1.1 eq. of weak base and repeat reaction. check_base->add_base No check_temp Is the product a dark tar? check_base->check_temp Yes lower_temp Lower reaction temperature. Consider a milder catalyst. check_temp->lower_temp Yes check_byproduct Is a major byproduct observed? check_temp->check_byproduct No slow_addition Add β-dicarbonyl slowly. Optimize temperature. check_byproduct->slow_addition Yes optimize_purification Optimize purification (chromatography/recrystallization). check_byproduct->optimize_purification No

References

Managing the stability of ethyl 2-amino-3-oxobutanoate hydrochloride during long reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of ethyl 2-amino-3-oxobutanoate hydrochloride during long reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a bifunctional molecule containing an α-amino ketone and a β-keto ester moiety. The presence of these reactive functional groups makes the molecule susceptible to degradation, especially during long reaction times or under harsh conditions. Maintaining its stability is crucial for ensuring reaction efficiency, product purity, and reproducibility.

Q2: What are the main decomposition pathways for this compound?

The primary degradation pathways for this compound are believed to be:

  • Hydrolysis and Decarboxylation: The β-keto ester functionality can undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding β-keto acid. This intermediate is often unstable and can readily decarboxylate, especially upon heating, to yield 1-aminobutan-2-one and carbon dioxide.[1][2][3]

  • Self-Condensation: As a primary α-amino ketone, this compound is susceptible to self-condensation reactions where the amino group of one molecule attacks the ketone of another.[4] The hydrochloride salt form significantly enhances stability by protonating the primary amine, thereby reducing its nucleophilicity.

Q3: How do reaction conditions affect the stability of this compound?

Several factors can influence the stability of the compound during a reaction:

  • pH: Both acidic and basic conditions can accelerate the hydrolysis of the ester group.[1] Strongly basic conditions can also lead to deprotonation at the α-carbon, forming an enolate that may participate in side reactions.

  • Temperature: Elevated temperatures can promote the decarboxylation of the β-keto acid intermediate that forms upon hydrolysis.[2]

  • Solvent: The choice of solvent can impact reaction rates and the solubility of the compound, which can in turn affect its stability. Protic solvents may participate in hydrolysis.

  • Presence of Nucleophiles and Bases: Strong nucleophiles or bases in the reaction mixture can promote decomposition pathways.

Troubleshooting Guide

Problem: I am observing low yield or the formation of unexpected byproducts in my reaction involving this compound, especially over extended periods.

This issue is likely related to the degradation of the starting material. The following steps can help you troubleshoot and mitigate the problem.

Step 1: Analyze the Reaction Mixture for Degradation Products.

Use analytical techniques such as HPLC, LC-MS, or NMR to identify potential degradation products. Look for evidence of the hydrolyzed β-keto acid, the decarboxylated aminoketone, or self-condensation products.

Step 2: Review and Optimize Reaction Conditions.

Based on the suspected degradation pathway, adjust your reaction conditions as follows:

ParameterRecommended ActionRationale
Temperature Maintain the lowest effective temperature for the reaction.To minimize the rate of decomposition, especially decarboxylation.[2]
pH Maintain a neutral or slightly acidic pH if the reaction chemistry allows.To reduce the rate of both acid- and base-catalyzed hydrolysis of the ester.[1] The hydrochloride salt naturally provides a slightly acidic environment.
Reaction Time Monitor the reaction progress and stop it as soon as the desired conversion is reached.To minimize the exposure of the compound to potentially destabilizing conditions.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).To prevent potential oxidative degradation pathways.
Reagent Addition If the reaction involves strong bases or nucleophiles, consider slow addition at low temperatures.To minimize localized high concentrations that could accelerate decomposition.

Step 3: Consider In-situ Formation or Use of a Protected Derivative.

If stability remains a significant issue, you might consider alternative synthetic strategies, such as the in-situ generation of the aminoketone or the use of a derivative with a protected amino group (e.g., N-Boc), which can be deprotected in a subsequent step.

Data Presentation

The following table summarizes the expected stability trends of this compound under various conditions based on the known chemistry of α-amino ketones and β-keto esters.

ConditionPotential Degradation PathwayExpected StabilityMitigation Strategy
Strong Acid (pH < 3) Ester HydrolysisLowBuffer the reaction medium to a less acidic pH if possible.
Strong Base (pH > 10) Ester Hydrolysis, Enolate Formation, Self-CondensationVery LowAvoid strongly basic conditions. Use a non-nucleophilic base if a base is required.
Elevated Temperature (> 50°C) Decarboxylation (of hydrolyzed intermediate)Low to ModerateMaintain the lowest possible reaction temperature.
Aqueous Solvent Ester HydrolysisModerateUse an anhydrous solvent if the reaction chemistry permits.
Presence of Nucleophiles Reaction at carbonylsSubstrate DependentProtect the carbonyl groups if they are not the intended reaction site.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in a Reaction Mixture by HPLC

This protocol provides a general method for determining the stability of the title compound under specific reaction conditions.

Materials:

  • This compound

  • Reaction solvent and all other reagents

  • HPLC system with a suitable C18 column

  • Mobile phase (e.g., acetonitrile/water with 0.1% TFA)

  • Reference standard of this compound

Procedure:

  • Set up the reaction as planned.

  • At time zero (immediately after all components are mixed), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Dilute the aliquot with a suitable solvent to a concentration appropriate for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Repeat steps 2-5 at regular intervals (e.g., every hour) for the duration of the reaction.

  • Quantify the peak area of this compound at each time point relative to the time zero sample or an internal standard.

  • Plot the concentration or peak area of the compound versus time to determine its consumption and degradation rate.

Visualizations

DecompositionPathways main Ethyl 2-amino-3-oxobutanoate Hydrochloride hydrolyzed Ethyl 2-amino-3-oxobutanoic Acid (β-Keto Acid Intermediate) main->hydrolyzed H₂O (Acid or Base) condensation Self-Condensation Products main->condensation Base (deprotonation of amine) decarboxylated 1-Aminobutan-2-one + CO2 hydrolyzed->decarboxylated Heat

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow start Low Yield or Byproduct Formation step1 Analyze Reaction Mixture (HPLC, LC-MS, NMR) start->step1 step2 Identify Degradation Products? (Hydrolysis, Decarboxylation, Condensation) step1->step2 step3 Optimize Reaction Conditions: - Lower Temperature - Adjust pH - Reduce Time - Inert Atmosphere step2->step3 Yes step6 Consider Alternative Strategy: - In-situ generation - Use of protected derivative step2->step6 No / Unclear step4 Monitor Reaction Progress step3->step4 step5 Problem Resolved? step4->step5 step5->step6 No end Successful Reaction step5->end Yes

Caption: Troubleshooting workflow for stability issues.

References

Troubleshooting unexpected NMR shifts in ethyl 2-amino-3-oxobutanoate hydrochloride reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-amino-3-oxobutanoate hydrochloride. The information is designed to help you identify and resolve issues related to unexpected NMR shifts in your reaction products.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a complex or unexpected ¹H NMR spectrum for my this compound product?

A1: The most frequent cause of a complex ¹H NMR spectrum for β-keto esters like ethyl 2-amino-3-oxobutanoate is keto-enol tautomerism. The product exists as an equilibrium mixture of the keto and enol forms, each giving a distinct set of NMR signals. The ratio of these tautomers can be influenced by the solvent, temperature, and concentration.[1][2][3][4][5]

Q2: I see more peaks in my NMR spectrum than I expect, even after accounting for keto-enol tautomerism. What could be the cause?

A2: Additional peaks are likely due to impurities. These can include residual solvents from your reaction or purification, unreacted starting materials, or side products from the synthesis. It is recommended to consult tables of common NMR solvent and impurity shifts for identification.[6][7][8]

Q3: How can I confirm the presence of the enol tautomer in my sample?

A3: The enol tautomer has a characteristic broad singlet peak for the enolic hydroxyl (-OH) proton, typically observed far downfield (δ > 10 ppm). Additionally, a singlet for the vinylic proton (=CH-) will be present, usually in the range of 5-6 ppm. These peaks are absent in the pure keto form.

Q4: My NMR shifts do not match the predicted values I found online. Why might this be?

A4: Predicted NMR spectra may not account for the specific experimental conditions. Factors such as the deuterated solvent used, the concentration of the sample, the pH of the solution (especially for a hydrochloride salt), and the temperature at which the spectrum was acquired can all influence chemical shifts.

Q5: What are some common side products in the synthesis of this compound?

A5: While a specific, detailed synthesis is not widely published, common side products in related syntheses of α-amino-β-keto esters could include over-alkylation products if the synthesis involves alkylation of an enolate, or products of hydrolysis of the ester group. If a reduction of an azido or nitro group is performed, incomplete reduction could leave starting material or intermediates.

Troubleshooting Guide for Unexpected NMR Shifts

Issue 1: Observation of More Signals Than Expected for a Single Structure
Possible Cause Troubleshooting Steps Key NMR Observations
Keto-Enol Tautomerism 1. Identify the characteristic peaks for both the keto and enol forms (see Table 1).2. To confirm, try acquiring the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) to observe a shift in the keto-enol equilibrium.- Enol: Broad singlet δ > 10 ppm (-OH), singlet δ ~5-6 ppm (=CH).- Keto: Singlet for the α-proton, distinct singlets for the methyl and ethyl groups.
Residual Solvents 1. Compare the chemical shifts of the unknown peaks to a reference table for common laboratory solvents (see Table 2).2. If a solvent is identified, ensure your product is thoroughly dried under vacuum.- See Table 2 for characteristic shifts of common solvents.
Unreacted Starting Materials 1. Compare the spectrum of your product to the NMR spectra of your starting materials (e.g., ethyl acetoacetate).2. If starting material is present, consider repurifying your product.- Look for characteristic peaks of ethyl acetoacetate (keto and enol forms).
Side Products 1. Analyze the structure of potential side products based on your reaction mechanism.2. Try to isolate the impurity by chromatography for separate NMR analysis.- Peaks that do not correspond to the product, starting materials, or known solvents.
Issue 2: Chemical Shifts are Shifted Upfield or Downfield from Expected Values
Possible Cause Troubleshooting Steps Key Considerations
Solvent Effects 1. Ensure you are comparing your spectrum to reference data obtained in the same deuterated solvent.- Aromatic solvents (e.g., C₆D₆) can cause significant upfield shifts (anisotropic effect).- Protic solvents can exchange with labile protons (-NH₃⁺, -OH).
pH of the Sample 1. The protonation state of the amine will significantly affect the chemical shifts of nearby protons. As a hydrochloride salt, the amine should be protonated.2. If the sample was exposed to base during workup, the free amine may be present, causing shifts.- The α-proton is typically shifted downfield in the hydrochloride salt compared to the free amine.
Concentration Effects 1. Very concentrated samples can experience intermolecular interactions that lead to shifts in resonance frequencies.- Try acquiring the spectrum at a lower concentration to see if shifts change.

Data Presentation

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O)

Note: These are estimated values based on the analysis of similar structures. Actual shifts may vary.

Keto Tautomer

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
-CH₃ (acetyl)~2.3s3H~28
-CH-NH₃⁺~4.5s1H~65
-O-CH₂-CH₃~4.2q2H~63
-O-CH₂-CH₃~1.3t3H~14
C=O (ester)---~168
C=O (keto)---~200

Enol Tautomer

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
=C-CH₃~2.1s3H~20
-O-CH₂-CH₃~4.2q2H~62
-O-CH₂-CH₃~1.3t3H~14
=C-NH₃⁺---~160
=C-OH---~95
C=O (ester)---~170
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents and Impurities
Compound ¹H Chemical Shift (δ, ppm) in CDCl₃ ¹H Chemical Shift (δ, ppm) in DMSO-d₆ ¹H Chemical Shift (δ, ppm) in D₂O
Acetone2.172.092.22
Dichloromethane5.305.765.49
Diethyl ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)3.56 (q), 1.16 (t)
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)4.14 (q), 2.07 (s), 1.23 (t)
Ethanol3.72 (q), 1.24 (t)4.35 (t, OH), 3.44 (q), 1.06 (t)3.65 (q), 1.18 (t)
Toluene7.27-7.17 (m), 2.36 (s)7.28-7.15 (m), 2.30 (s)7.35-7.25 (m), 2.37 (s)
Water1.563.334.79
Source: Adapted from literature data.[6][7][8]

Experimental Protocols

Proposed Synthesis of this compound

This is a proposed synthetic route based on common methods for the synthesis of related compounds.

Step 1: Oximation of Ethyl Acetoacetate

  • Dissolve ethyl acetoacetate (1 equivalent) in acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.3 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for several hours until the reaction is complete (monitored by TLC).

  • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product, ethyl 2-(hydroxyimino)-3-oxobutanoate, with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Reduction of the Oxime and Hydrochloride Salt Formation

  • Dissolve the crude ethyl 2-(hydroxyimino)-3-oxobutanoate from Step 1 in ethanol.

  • Add concentrated hydrochloric acid (excess).

  • Cool the solution to 0 °C.

  • Add zinc dust portion-wise, keeping the temperature below 20 °C.

  • After the addition is complete, stir the mixture at room temperature overnight.

  • Filter the reaction mixture to remove excess zinc and inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield the purified product.

Visualizations

Reaction_Pathway EAA Ethyl Acetoacetate Oxime Ethyl 2-(hydroxyimino)-3-oxobutanoate EAA->Oxime NaNO₂, AcOH Product Ethyl 2-amino-3-oxobutanoate HCl Oxime->Product Zn, HCl Troubleshooting_Workflow Start Unexpected NMR Shifts CheckTautomers Account for Keto-Enol Tautomers? Start->CheckTautomers CheckSolvents Identify Residual Solvents? CheckTautomers->CheckSolvents Yes Repurify Repurify Sample CheckTautomers->Repurify No CheckStartingMaterials Identify Unreacted Starting Materials? CheckSolvents->CheckStartingMaterials Yes CheckSolvents->Repurify No CheckSideProducts Investigate Potential Side Products? CheckStartingMaterials->CheckSideProducts Yes CheckStartingMaterials->Repurify No CheckSideProducts->Repurify Yes Done Spectrum Interpreted CheckSideProducts->Done No Repurify->Done

References

Safe handling and storage procedures for ethyl 2-amino-3-oxobutanoate hydrochloride to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling and storage of ethyl 2-amino-3-oxobutanoate hydrochloride to minimize degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation of this compound?

A1: Degradation can be indicated by a change in color (e.g., yellowing or browning), a change in physical state (e.g., clumping of the solid), or the appearance of unexpected spots on a TLC plate. In solution, degradation may manifest as a decrease in pH or the formation of precipitates.

Q2: What is the recommended temperature for long-term storage?

A2: For long-term storage, it is recommended to keep this compound in a tightly sealed container at 4°C. It should be protected from light and moisture.

Q3: Is this compound stable in solution?

A3: The stability of this compound in solution is highly dependent on the pH, temperature, and solvent. As a β-keto ester and an α-amino ketone, it is susceptible to degradation, particularly under neutral to basic conditions.

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathways include decarboxylation of the corresponding β-keto acid (formed upon ester hydrolysis), self-condensation or dimerization, and deamination. The presence of both an amine and a β-keto ester functionality makes the molecule susceptible to intramolecular and intermolecular reactions.

Q5: Are there any materials or chemicals that are incompatible with this compound?

A5: Yes, it is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents. Bases can deprotonate the hydrochloride salt, leading to the free amine which is more reactive and prone to self-condensation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction yield Degradation of the starting material.Ensure the compound has been stored correctly. Use freshly opened material if possible. Perform reactions at low temperatures to minimize degradation.
Decarboxylation of the β-keto ester.Maintain acidic conditions during the reaction if the protocol allows. Avoid prolonged heating.
Formation of an unexpected, higher molecular weight side product Dimerization or self-condensation.Use the hydrochloride salt directly without neutralization if possible. If the free amine is required, generate it in situ at low temperature and use it immediately. Use dilute conditions to disfavor intermolecular reactions.
Reaction mixture turns brown Decomposition of the compound.Stop the reaction and re-evaluate the reaction conditions (temperature, pH, atmosphere). Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results between batches Variable quality of the starting material.Purchase from a reputable supplier and check the certificate of analysis. Consider purifying the material before use if impurities are suspected.

Stability Data

The stability of α-amino-β-keto acids is highly pH-dependent. The following data for the closely related 2-amino-3-ketobutyrate illustrates the effect of pH on its stability, primarily through decarboxylation.[1]

pHHalf-life (minutes)
5.98.6
11.1140

This data suggests that the compound is significantly more stable at higher pH. However, for ethyl 2-amino-3-oxobutanoate, basic conditions can promote other degradation pathways like self-condensation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Materials: this compound, anhydrous solvent (e.g., DMSO, DMF, or a suitable buffer), volumetric flask, magnetic stirrer, and stir bar.

  • Procedure:

    • Equilibrate the sealed container of this compound to room temperature before opening to prevent moisture condensation.

    • Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), weigh the desired amount of the compound.

    • Transfer the solid to the volumetric flask.

    • Add a portion of the anhydrous solvent and stir gently until the solid is fully dissolved.

    • Add the remaining solvent to reach the final volume.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Situ Generation of the Free Amine
  • Materials: this compound, a suitable anhydrous solvent (e.g., THF, DCM), a mild inorganic base (e.g., NaHCO₃, K₂CO₃), stirring plate, and an ice bath.

  • Procedure:

    • Dissolve the this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add one equivalent of the mild base while stirring.

    • Stir the mixture at 0°C for 15-30 minutes.

    • The resulting solution containing the free amine should be used immediately in the subsequent reaction step. Do not attempt to isolate the free amine as it is unstable.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for ethyl 2-amino-3-oxobutanoate.

DegradationPathways cluster_main This compound cluster_degradation Degradation Pathways A Ethyl 2-amino-3-oxobutanoate Hydrochloride B Free Amine (Unstable) A->B Base D Hydrolysis A->D Water/Acid/Base C Dimerization/ Self-Condensation B->C Intermolecular Reaction E 2-amino-3-oxobutanoic acid D->E F Decarboxylation E->F Heat/pH change G Aminoacetone F->G

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Ethyl 2-amino-3-oxobutanoate Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of ethyl 2-amino-3-oxobutanoate hydrochloride and its derivatives. The following sections detail various analytical techniques, presenting supporting experimental data and detailed protocols to aid in the structural elucidation, purity assessment, and quality control of these compounds.

Overview of Analytical Techniques

The characterization of this compound, a β-amino-β'-keto ester hydrochloride, and its derivatives relies on a suite of analytical techniques to confirm its structure, purity, and elemental composition. The primary methods employed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. For unambiguous solid-state structure determination, X-ray Crystallography is the gold standard.

Data Presentation and Comparison

The following tables summarize the expected quantitative data for the parent compound, this compound. These values are based on theoretical calculations, spectral data of analogous compounds, and general principles of spectroscopy. Experimental values for novel derivatives should be compared against these benchmarks.

Table 1: NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of β-keto esters.[1] Both ¹H and ¹³C NMR are invaluable for the analysis of these compounds.[1]

Technique Expected Chemical Shift (δ) ppm Assignment
¹H NMR ~1.3 (t, 3H)-CH₃ (ethyl ester)
~2.4 (s, 3H)-C(O)CH₃
~4.3 (q, 2H)-OCH₂- (ethyl ester)
~5.0 (s, 1H)-CH(NH₃⁺)-
~8.5 (br s, 3H)-NH₃⁺
¹³C NMR ~14-CH₃ (ethyl ester)
~28-C(O)CH₃
~63-OCH₂- (ethyl ester)
~65-CH(NH₃⁺)-
~168C=O (ester)
~198C=O (keto)

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Table 2: Mass Spectrometry Data

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight.[2]

Ion Predicted m/z Ionization Method
[M+H]⁺146.08118ESI
[M+Na]⁺168.06312ESI
[M-H]⁻144.06662ESI
[M]⁺145.07335EI

Note: 'M' refers to the free base (ethyl 2-amino-3-oxobutanoate).

Table 3: Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule.[1]

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (amine salt)Stretching3200-2800 (broad)
C-HStretching3000-2850
C=O (keto)Stretching~1725
C=O (ester)Stretching~1745
C-O (ester)Stretching1300-1000
N-HBending~1600-1500
Table 4: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method to separate, identify, and quantify amino acid derivatives.[3]

Parameter Typical Conditions
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water with an ion-pairing agent (e.g., TFA)
Detection UV at 210-220 nm or derivatization with agents like OPA/FMOC for fluorescence detection
Retention Time Dependent on the specific method and derivative
Table 5: Elemental Analysis Data

Elemental analysis is crucial for confirming the empirical formula of the synthesized compound.[4]

Element Theoretical Percentage (%) for C₆H₁₂ClNO₃
Carbon (C)39.68
Hydrogen (H)6.66
Chlorine (Cl)19.52
Nitrogen (N)7.71
Oxygen (O)26.42

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a calibrated reference standard for quantitative NMR (qNMR).[1]

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.

  • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Mass Spectrometry (ESI)

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

Data Acquisition:

  • Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Obtain a background spectrum of the empty sample holder or KBr pellet.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

Method Development:

  • Column: Select a suitable reverse-phase column (e.g., C18).

  • Mobile Phase: Develop a gradient elution method using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).

  • Flow Rate: Typically set to 1.0 mL/min.

  • Detection: Use a UV detector at a wavelength where the analyte absorbs, or employ a derivatization reagent for enhanced sensitivity with a fluorescence detector.

Analysis:

  • Prepare a standard solution of the compound of a known concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Determine the retention time and peak area for quantification.

Elemental Analysis
  • Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg) into a tin capsule.

  • The sample is combusted at high temperature in an oxygen-rich atmosphere.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • The elemental composition is calculated as a weight percentage.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel this compound derivative.

G cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization and Purity Analysis cluster_data Data Analysis and Comparison cluster_conclusion Conclusion Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Confirmation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation IR IR Spectroscopy Purification->IR Functional Group Analysis HPLC HPLC Analysis Purification->HPLC Purity Assessment EA Elemental Analysis Purification->EA Elemental Composition Xray X-ray Crystallography (for crystalline solids) Purification->Xray Absolute Structure Analysis Compare experimental data with theoretical values and reference compounds NMR->Analysis MS->Analysis IR->Analysis HPLC->Analysis EA->Analysis Xray->Analysis Conclusion Structure Elucidated and Purity Confirmed Analysis->Conclusion

Caption: Workflow for the characterization of novel derivatives.

This guide serves as a foundational resource for researchers engaged in the synthesis and analysis of this compound and its derivatives, providing a framework for robust and comprehensive characterization.

References

Comparative Analysis of HPLC and GC-MS for Reaction Mixtures Containing Ethyl 2-Amino-3-Oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction mixtures containing the unstable α-amino-β-keto ester, ethyl 2-amino-3-oxobutanoate hydrochloride. The inherent instability of this compound presents unique analytical challenges, making the choice of method crucial for accurate quantification and identification.

Introduction to Analytical Challenges

This compound is a reactive intermediate prone to degradation, including self-condensation and decarboxylation. This instability necessitates analytical methods that are rapid and operate under mild conditions to preserve the integrity of the analyte. Both HPLC and GC-MS offer viable analytical strategies, each with distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the analysis of polar and thermally labile compounds, making it well-suited for the direct analysis of this compound without the need for derivatization.

Experimental Protocol: RP-HPLC

A representative RP-HPLC method for the analysis of a reaction mixture containing this compound is detailed below. This method is based on protocols for similar polar compounds and is designed to provide a rapid and efficient separation.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • 0-2 min: 5% Acetonitrile

    • 2-10 min: Gradient to 95% Acetonitrile

    • 10-12 min: Hold at 95% Acetonitrile

    • 12-13 min: Return to 5% Acetonitrile

    • 13-15 min: Re-equilibration at 5% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The reaction mixture is diluted with the initial mobile phase composition (95:5 water:acetonitrile with 0.1% formic acid) and filtered through a 0.22 µm syringe filter before injection.

Data Presentation: HPLC Performance

ParameterValue
Analyte Ethyl 2-amino-3-oxobutanoate
Retention Time (tR) ~ 3.5 min
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the low volatility and thermal lability of this compound, direct GC-MS analysis is not feasible.[1] Derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable derivative.[2] Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as amines and hydroxyl groups.[1]

Experimental Protocol: GC-MS with Silylation

The following protocol outlines a typical derivatization and GC-MS analysis procedure for amino compounds.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1][3]

  • Derivatization Procedure:

    • An aliquot of the reaction mixture is evaporated to dryness under a stream of nitrogen.

    • 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst) are added to the dried sample.

    • The mixture is heated at 70°C for 30 minutes.

    • The derivatized sample is then directly injected into the GC-MS.

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Data Presentation: GC-MS Performance

ParameterValue
Analyte Tris(trimethylsilyl) derivative of Ethyl 2-amino-3-oxobutanoate
Retention Time (tR) ~ 12.8 min
Limit of Detection (LOD) 10 pg on-column
Limit of Quantification (LOQ) 50 pg on-column
Linearity (R²) > 0.998
Precision (%RSD) < 5%

Comparison of HPLC and GC-MS Methods

FeatureHPLCGC-MS
Sample Preparation Simple dilution and filtrationRequires derivatization (evaporation and chemical reaction)
Analysis Time Faster per sample (~15 min)Slower due to derivatization and longer run times
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Sensitivity Generally lower (µg/mL range)Higher (pg on-column range)
Compound Stability Well-suited for thermally labile compoundsRisk of degradation even after derivatization
Identification Tentative based on retention time and UV; requires standardsConfident identification based on mass spectral library matching
Cost Lower initial and operational costsHigher initial and operational costs

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product Ethyl acetoacetate Ethyl acetoacetate Intermediate Intermediate Ethyl acetoacetate->Intermediate Nitrosation Nitrosating agent Nitrosating agent Ethyl 2-amino-3-oxobutanoate HCl Ethyl 2-amino-3-oxobutanoate HCl Intermediate->Ethyl 2-amino-3-oxobutanoate HCl Reduction (e.g., H2/Pd-C)

Caption: A potential synthetic route to this compound.

HPLC_Workflow Reaction Mixture Reaction Mixture Dilution & Filtration Dilution & Filtration Reaction Mixture->Dilution & Filtration HPLC Injection HPLC Injection Dilution & Filtration->HPLC Injection C18 Separation C18 Separation HPLC Injection->C18 Separation UV Detection UV Detection C18 Separation->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis

Caption: Workflow for the HPLC analysis of the reaction mixture.

GCMS_Workflow Reaction Mixture Reaction Mixture Evaporation Evaporation Reaction Mixture->Evaporation Derivatization (Silylation) Derivatization (Silylation) Evaporation->Derivatization (Silylation) BSTFA/MTBSTFA GC-MS Injection GC-MS Injection Derivatization (Silylation)->GC-MS Injection Capillary Column Separation Capillary Column Separation GC-MS Injection->Capillary Column Separation Mass Spectrometry Detection Mass Spectrometry Detection Capillary Column Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

Caption: Workflow for the GC-MS analysis including the mandatory derivatization step.

Conclusion

The choice between HPLC and GC-MS for the analysis of reaction mixtures containing this compound depends on the specific analytical goals.

  • HPLC is the preferred method for rapid, routine analysis and for monitoring reaction progress due to its simple sample preparation and suitability for thermally labile compounds. It provides reliable quantitative data, although its identification capabilities are less definitive than GC-MS.

  • GC-MS is the superior choice for trace-level detection and unambiguous identification of the analyte and potential byproducts.[4] Its high sensitivity and the structural information provided by mass spectrometry are invaluable for detailed mixture characterization, despite the more complex and time-consuming sample preparation involving derivatization.[5]

For comprehensive analysis, a combination of both techniques can be employed: HPLC for quantification of the main components and GC-MS for the identification of trace impurities and structural confirmation.

References

A Comparative Guide to Ethyl 2-amino-3-oxobutanoate Hydrochloride and Other β-Keto Ester Building Blocks in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

β-Keto esters are versatile building blocks in organic synthesis, prized for their utility in constructing a wide array of carbocyclic and heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products. Their unique structural motif, featuring a ketone and an ester functionality separated by a methylene group, allows for a rich and diverse reactivity. This guide provides a comparative overview of ethyl 2-amino-3-oxobutanoate hydrochloride and other common β-keto esters, with a focus on their application in the synthesis of important heterocyclic systems.

While a direct quantitative comparison of this compound with other β-keto esters is challenging due to a lack of side-by-side experimental data in the current literature, this guide provides an objective analysis of their potential reactivity in key heterocyclic syntheses based on established reaction mechanisms.

I. Overview of β-Keto Ester Reactivity

β-Keto esters are characterized by the acidity of the α-protons situated between the two carbonyl groups. This allows for the facile formation of enolates, which can act as nucleophiles in a variety of carbon-carbon bond-forming reactions. Common β-keto ester building blocks include ethyl acetoacetate, methyl acetoacetate, and specialty esters like this compound. The presence of the α-amino group in the latter is anticipated to modulate its reactivity in several ways:

  • Nucleophilicity: The electron-donating nature of the amino group may increase the nucleophilicity of the α-carbon, potentially leading to faster reaction rates in some condensation reactions.

  • Alternative Reaction Pathways: The amino group itself can act as a nucleophile, opening up possibilities for the synthesis of nitrogen-containing heterocycles that are not accessible with standard β-keto esters.

  • Stereoelectronic Effects: The amino group can influence the stereochemical outcome of reactions, offering opportunities for the synthesis of chiral molecules.

II. Comparative Synthesis of Heterocycles

The following sections detail the synthesis of three major classes of five-membered heterocycles—furans, pyrroles, and pyrazoles—using β-keto esters as key starting materials. While detailed experimental data for this compound is limited, its potential role is discussed in the context of established methods like the Paal-Knorr, Hantzsch, and Knorr syntheses.

The Paal-Knorr synthesis is a classic method for the preparation of furans from 1,4-dicarbonyl compounds under acidic conditions.[1][2][3] While not a direct consumer of β-keto esters in its most common form, the 1,4-dicarbonyl starting materials can be synthesized using β-keto esters.

Reaction Workflow:

Paal-Knorr Furan Synthesis start 1,4-Dicarbonyl Compound intermediate1 Protonation of a Carbonyl start->intermediate1 H+ intermediate2 Enolization intermediate1->intermediate2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 intermediate4 Dehydration intermediate3->intermediate4 -H2O product Furan intermediate4->product -H+

Caption: Paal-Knorr Furan Synthesis Workflow.

Experimental Protocol (General for 1,4-Diketones):

A general procedure involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3]

  • Reaction Setup: A solution of the 1,4-dicarbonyl compound is prepared in a suitable solvent (e.g., toluene, acetic acid).

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid, is added to the solution.[3]

  • Reaction Conditions: The reaction mixture is typically heated to reflux to facilitate the dehydration and cyclization process.[3]

  • Workup and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the furan product is extracted and purified by distillation or chromatography.

Application of this compound:

While not a direct reactant in the Paal-Knorr synthesis itself, the amino group in this compound could be utilized to first synthesize substituted 1,4-dicarbonyl compounds, which could then undergo the Paal-Knorr cyclization.

The Hantzsch pyrrole synthesis is a versatile method for preparing substituted pyrroles by the condensation of an α-haloketone, a β-keto ester, and ammonia or a primary amine.[4]

Reaction Workflow:

Hantzsch Pyrrole Synthesis start1 β-Keto Ester intermediate1 Enamine Formation start1->intermediate1 start2 α-Haloketone intermediate2 Nucleophilic Attack on Haloketone start2->intermediate2 start3 Ammonia or Primary Amine start3->intermediate1 intermediate1->intermediate2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 intermediate4 Dehydration and Aromatization intermediate3->intermediate4 -H2O product Substituted Pyrrole intermediate4->product

Caption: Hantzsch Pyrrole Synthesis Workflow.

Comparative Data:

β-Keto EsterReagentsProductYield (%)Reference
Ethyl AcetoacetateChloroacetone, Ammonia2,5-Dimethyl-3-carbethoxypyrroleNot specified[5]
This compound--Data not available-

Experimental Protocol (Using Ethyl Acetoacetate):

A typical Hantzsch synthesis involves the following steps[5]:

  • Reaction Mixture: Ethyl acetoacetate and an α-haloketone (e.g., chloroacetone) are dissolved in a suitable solvent like acetic acid or ethanol.

  • Amine Source: An aqueous solution of ammonia or a primary amine is added to the mixture.

  • Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating.

  • Workup and Purification: The product pyrrole often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

Potential of this compound:

The presence of the α-amino group in this compound could potentially lead to a more direct synthesis of aminopyrroles, which are valuable intermediates in medicinal chemistry. The reaction would likely proceed through a similar mechanism, with the enamine formed from the amino-ester reacting with the α-haloketone.

The Knorr pyrazole synthesis is a widely used method for the preparation of pyrazoles from the condensation of a β-keto ester with a hydrazine derivative.[6][7]

Reaction Workflow:

Knorr Pyrazole Synthesis start1 β-Keto Ester intermediate1 Hydrazone Formation start1->intermediate1 start2 Hydrazine Derivative start2->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 -H2O product Substituted Pyrazole intermediate3->product

Caption: Knorr Pyrazole Synthesis Workflow.

Comparative Data:

β-Keto EsterHydrazine DerivativeProductYield (%)Reference
Ethyl AcetoacetatePhenylhydrazine3-Methyl-1-phenyl-2-pyrazolin-5-oneNot specified[8]
Ethyl AcetoacetateHydrazine Hydrate3-Methyl-5-pyrazoloneGood[9]
This compound--Data not available-

Experimental Protocol (Using Ethyl Acetoacetate and Phenylhydrazine):

The synthesis of 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) is a classic example of the Knorr pyrazole synthesis.[8]

  • Reactant Addition: In a round-bottom flask, ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent) are carefully combined. The reaction is exothermic.

  • Heating: The reaction mixture is heated under reflux for 1 hour.

  • Isolation and Crystallization: The resulting syrup is cooled in an ice bath, and a small amount of diethyl ether is added with vigorous stirring to induce crystallization.

  • Purification: The crude product is collected by vacuum filtration and can be recrystallized from ethanol.[8]

Application of this compound:

The use of this compound in the Knorr pyrazole synthesis would be expected to yield α-amino-substituted pyrazoles. These compounds could serve as versatile intermediates for further functionalization, leveraging the reactivity of both the pyrazole ring and the amino group. The reaction would likely proceed under similar conditions to those used for ethyl acetoacetate.

III. Conclusion

β-Keto esters are indispensable tools for the synthesis of a diverse range of heterocyclic compounds. While ethyl acetoacetate and related analogs are well-established in this regard, with numerous documented procedures and applications, the full potential of this compound remains an area ripe for exploration. The presence of the α-amino group offers intriguing possibilities for the direct synthesis of amino-substituted heterocycles, which are of significant interest in drug discovery and development.

Further research is needed to generate quantitative, comparative data on the performance of this compound in these classical heterocyclic syntheses. Such studies would provide valuable insights for chemists seeking to expand their synthetic toolbox and access novel molecular architectures. The experimental protocols provided for common β-keto esters can serve as a starting point for the development and optimization of reactions utilizing this promising, yet under-explored, building block.

References

A Comparative Guide to Alternative Reagents for Ethyl 2-Amino-3-Oxobutanoate Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-3-oxobutanoate hydrochloride is a valuable reagent in organic synthesis, particularly in the construction of heterocyclic scaffolds. However, its stability, cost, and the availability of alternative synthetic strategies have led researchers to explore other reagents and methodologies. This guide provides an objective comparison of prominent alternatives, focusing on the widely used Hantzsch pyridine synthesis as a model reaction. We will compare the performance of pre-formed β-enamino esters against the classical multicomponent approach where the enamine is generated in situ.

Core Concepts: Pre-formed vs. In Situ Enamine Generation

The utility of this compound lies in its nature as a stable, pre-formed β-enamino ester. In reactions like the Hantzsch synthesis, this allows for a controlled, stepwise approach. The primary alternative is a multicomponent reaction (MCR) where a simpler, less expensive β-keto ester, such as ethyl acetoacetate, reacts with an ammonia source (e.g., ammonium acetate) to generate the reactive enamine intermediate in situ.

The choice between these two strategies involves a trade-off between the convenience of a stable, isolable intermediate and the efficiency and atom economy of a one-pot, multicomponent reaction.

Performance Comparison in Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a cornerstone reaction for producing 1,4-dihydropyridines (DHPs), a privileged scaffold in medicinal chemistry found in drugs like nifedipine and amlodipine. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and an ammonia source.

The following data, compiled from various sources, compares the performance of the classical MCR approach with that of alternative, pre-formed β-enamino esters in the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate from benzaldehyde.

Table 1: Performance Data for the Synthesis of a Model 1,4-Dihydropyridine

Reagent StrategyKey ReagentsCatalystSolventTimeTemp.Yield (%)Reference
Classical MCR (in situ enamine)Benzaldehyde, Ethyl Acetoacetate (2 equiv.), Ammonium AcetateNoneEthanol10 hReflux~50%
Classical MCR (in situ enamine)Benzaldehyde, Ethyl Acetoacetate (2 equiv.), Ammonium Acetateγ-Al2O3 NPsSolvent-free5 min90 °C95%[1]
Classical MCR (in situ enamine)Benzaldehyde, Ethyl Acetoacetate (2 equiv.), NH4HCO3NoneNone3 h20 °CNot specified, crystalline product obtained[2][3]
Alternative Enamine Benzaldehyde, Ethyl Acetoacetate, Ethyl 3-aminocrotonate NoneEthanol1 hNot Specified~80-85%BenchChem
Alternative Enamine Benzaldehyde, Ethyl Acetoacetate, Ethyl 3-amino-2-methylbut-2-enoate NoneEthanol1 hNot Specified~85-90%BenchChem

Note: Yields are sourced from different publications and commercial technical notes, which may involve variations in experimental scale and purification methods. A direct comparison under identical conditions for all reagents was not available in the cited literature.

Analysis of Alternatives
  • Classical Hantzsch MCR (Ethyl Acetoacetate + Ammonium Salt): This is the most traditional and atom-economical approach.

    • Advantages: Uses inexpensive and readily available starting materials. It is a one-pot reaction, which can be highly efficient.

    • Disadvantages: The classical uncatalyzed reaction can be slow and result in moderate yields.[4] However, modern iterations using catalysts (such as Lewis acids, organocatalysts, or nanoparticles) or alternative energy sources (microwaves, ultrasound) can dramatically improve yields and reduce reaction times to mere minutes.[1]

  • Alternative β-Enamino Esters: These reagents, like the title compound, serve as direct surrogates for the in situ generated enamine.

    • Ethyl 3-aminocrotonate: A widely used and commercially available alternative. It offers a cleaner reaction profile compared to the classical MCR in some cases.

    • Ethyl 3-amino-2-methylbut-2-enoate: This more substituted enamine can offer improved yields compared to ethyl 3-aminocrotonate. The electron-donating effect of the additional methyl group at the C2 position increases the nucleophilicity of the enamine, potentially leading to faster reaction rates and higher yields under similar conditions.

Logical Workflow for Reagent Selection

The decision to use a pre-formed enamine or an in situ approach depends on several factors, including the desired molecular complexity, cost, and available equipment.

G cluster_start Decision Start cluster_strategy Synthetic Strategy cluster_reagents Reagent Systems cluster_considerations Key Considerations start Goal: Synthesize Substituted Pyridine strategy Select Synthesis Approach start->strategy mcr Classical MCR (In Situ Enamine) strategy->mcr  Atom Economy / Low Cost preformed Pre-formed Enamine strategy->preformed Control / Specific Substrate   mcr_pros Pros: - High Atom Economy - Low-Cost Starting Materials - High Yield with Catalyst mcr->mcr_pros mcr_cons Cons: - Can be slow without catalyst - Potential for side reactions mcr->mcr_cons preformed_pros Pros: - Controlled, stepwise reaction - Potentially cleaner reaction - Good yields preformed->preformed_pros preformed_cons Cons: - Higher reagent cost - Requires prior synthesis of enamine preformed->preformed_cons

Caption: Decision workflow for selecting a synthetic strategy.

Experimental Protocols

Below are representative experimental protocols for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate using the two main approaches.

Protocol 1: Classical Hantzsch Multicomponent Reaction

This protocol is adapted from procedures that utilize a simple setup without specialized catalysts.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl acetoacetate (2.0 mmol, 260 mg)

  • Ammonium acetate (1.2 mmol, 92 mg)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (5 mL).

  • Heat the mixture to reflux and stir for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to induce precipitation.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Purify the product by recrystallization from ethanol to afford the desired 1,4-dihydropyridine as a yellow solid.

Protocol 2: Modified Hantzsch Synthesis Using a Pre-formed Enamine

This protocol is a general representation for using a pre-formed enamine like ethyl 3-aminocrotonate.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Ethyl 3-aminocrotonate (1.0 mmol, 129 mg)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in ethanol (5 mL).

  • Add ethyl 3-aminocrotonate (1.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate upon cooling. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol and dry under vacuum to yield the pure 1,4-dihydropyridine.

Experimental Workflow Diagram

G cluster_classical Protocol 1: Classical MCR cluster_modified Protocol 2: Pre-formed Enamine a1 Combine Aldehyde, 2 equiv. β-Keto Ester, & Ammonium Salt in Solvent a2 Heat to Reflux (e.g., 10h) a1->a2 a3 Cool & Precipitate a2->a3 a4 Filter & Recrystallize a3->a4 b1 Combine Aldehyde, 1 equiv. β-Keto Ester, & 1 equiv. Enamine in Solvent b2 Heat to Reflux (e.g., 1-2h) b1->b2 b3 Cool & Precipitate b2->b3 b4 Filter & Wash b3->b4

References

Spectral Database Comparison: Ethyl 2-Amino-3-Oxobutanoate Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, access to a reliable spectral database is crucial for the identification, characterization, and quality control of chemical compounds. This guide provides a comparative overview of the spectral data for ethyl 2-amino-3-oxobutanoate hydrochloride and its derivatives. Due to the limited availability of experimentally-derived public data for the hydrochloride salt, this guide also includes predicted data and experimental data from closely related derivatives to provide a comprehensive analytical reference.

Spectroscopic Analysis of Ethyl 2-Amino-3-Oxobutanoate and its Derivatives

Ethyl 2-amino-3-oxobutanoate, a versatile β-keto ester, is a valuable building block in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications. Its spectral characteristics are defined by the presence of an ethyl ester, an amine, and a ketone group. This compound can exist in keto-enol tautomeric forms, which can influence its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of ethyl 2-amino-3-oxobutanoate and its derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the different types of protons and their neighboring environments.

Compound Solvent Chemical Shift (δ) ppm Multiplicity Assignment
Ethyl 2-amino-3-oxobutanoate (Predicted)D₂O1.34t-CH₃ (ester)
2.35s-C(=O)CH₃
4.33q-OCH₂-
4.65s-CH(NH₂)
Ethyl 3-[(9-ethyl-9H-carbazol-3-yl)amino]but-2-enoate[1]d₆-DMSO1.22t-COOCH₂CH₃
1.32t-NCH₂CH₃
1.96s=C-CH₃
4.08q-COOCH₂-
4.43q-NCH₂-
4.68s=CH-
7.19-8.18mAr-H
10.38s-NH-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.

Compound Solvent Chemical Shift (δ) ppm Assignment
Ethyl 3-[(9-propyl-9H-carbazol-3-yl)amino]but-2-enoate[1]d₆-DMSO11.31NCH₂CH₂CH₃
18.84=C-CH₃
22.09NCH₂CH₂CH₃
43.53NCH₂-
108.98=CH-
109.93, 109.99Ar-C1, Ar-C8
114.94Ar-C2
116.56Ar-C4
117.88Ar-C6
121.11Ar-C5a, Ar-C4a
122.78Ar-C5
125.23Ar-C7
129.03Ar-C3
136.32Ar-C1a
140.13Ar-C8a
146.51=C(NH)-
177.98C=O
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Compound Characteristic IR Bands (cm⁻¹) Functional Group Assignment
Ethyl 2-amino-3-oxobutanoate (General)~3400-3200N-H stretch (amine)
~2980-2850C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1715C=O stretch (ketone)
~1200C-O stretch (ester)
Ethyl 3-[(9-propyl-9H-carbazol-3-yl)amino]but-2-enoate[1]3283N-H stretch
1643C=O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Compound Ionization Method [M+H]⁺ (m/z) Other Major Fragments (m/z)
Ethyl 2-amino-3-oxobutanoate (Predicted)ESI146.08118[M+Na]⁺: 168.06312, [M+K]⁺: 184.03706[2]
Ethyl 3-[(9-propyl-9H-carbazol-3-yl)amino]but-2-enoate[1]EI348Not Reported

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying experimental data.

NMR Spectroscopy Protocol[3]
  • Sample Preparation: Accurately weigh 5-20 mg of the sample and dissolve it in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Apply Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift axis using the internal standard.

IR Spectroscopy Protocol[3]
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

    • Solution: Prepare a 5-10% solution of the sample in a suitable solvent that is transparent in the IR region of interest (e.g., chloroform, carbon tetrachloride).

  • Background Scan: Perform a background scan of the empty salt plates, KBr pellet, or the pure solvent.

  • Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Visualization of a Key Synthetic Application

Ethyl 2-amino-3-oxobutanoate and its derivatives are important precursors for the synthesis of various heterocyclic compounds, which are scaffolds for many pharmaceutical drugs. One such application is the synthesis of pyrazolones.[3]

Synthesis_of_Pyrazolones cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Beta-Keto_Ester Ethyl 2-amino-3-oxobutanoate or its derivative Condensation Condensation/ Cyclization Beta-Keto_Ester->Condensation Hydrazine Hydrazine or Substituted Hydrazine Hydrazine->Condensation Pyrazolone Pyrazolone Derivative Condensation->Pyrazolone Formation of heterocyclic ring

Caption: Synthetic pathway for pyrazolone derivatives from β-keto esters.

References

Validating the structure of novel compounds synthesized from ethyl 2-amino-3-oxobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is only the first step. Rigorous structural validation is paramount to ensure the integrity of downstream research and the viability of potential drug candidates. This guide provides a comprehensive comparison of analytical techniques and experimental protocols for validating the structure of novel compounds synthesized from ethyl 2-amino-3-oxobutanoate hydrochloride, a versatile starting material for various heterocyclic compounds.

Introduction to Structural Validation

The journey from a synthesized molecule to a well-characterized compound with potential therapeutic applications is paved with meticulous analytical work. The primary goal of structural validation is to unequivocally confirm the chemical structure, purity, and stereochemistry of a newly synthesized compound. This process involves a combination of spectroscopic and chromatographic techniques that provide complementary information about the molecule's atomic composition, connectivity, and spatial arrangement.

This compound serves as a valuable building block in organic synthesis, particularly for nitrogen-containing heterocycles. The validation of novel compounds derived from this starting material is critical for establishing structure-activity relationships (SAR) and ensuring reproducibility of biological data.

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is essential for the robust characterization of novel compounds. The following table summarizes the key techniques, the information they provide, and their respective strengths and limitations.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRNumber of unique protons, their chemical environment, and connectivity.Provides detailed information on the carbon-hydrogen framework.[1][2]Can be complex to interpret for large molecules.
¹³C NMR & DEPTNumber of unique carbons and their types (CH₃, CH₂, CH, C).Crucial for determining the carbon skeleton of the molecule.[3]Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
2D NMR (COSY, HSQC, HMBC)Correlation between protons, between protons and carbons, and long-range proton-carbon correlations.Essential for assembling the complete molecular structure of complex molecules.[1]Requires more specialized knowledge for data interpretation.
Mass Spectrometry (MS)
Low-Resolution MS (LRMS)Molecular weight of the compound.Fast and requires a very small amount of sample.[4]Does not provide the exact molecular formula.
High-Resolution MS (HRMS)Exact mass of the compound, allowing for the determination of the molecular formula.[1]Highly accurate and essential for confirming the elemental composition.More expensive and less commonly available than LRMS.
Elemental Analysis Percentage composition of elements (C, H, N, S, etc.).Provides direct evidence of the elemental composition and purity of the sample.[5]Requires a pure sample and can be destructive.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid.The "gold standard" for unambiguous structure determination, including absolute stereochemistry.Requires a single, high-quality crystal, which can be difficult to obtain.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC)Purity of the compound and separation of isomers.Widely used for purity assessment and purification.[1][5]Does not provide direct structural information.
Gas Chromatography (GC)Purity of volatile compounds.High resolution and sensitivity for volatile samples.Limited to thermally stable and volatile compounds.

Experimental Protocols for Structural Validation

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the synthesized compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Synthesized compound (5-10 mg)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Protocol:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal reference (0 ppm).

  • Place the NMR tube in the spectrometer's probe.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.

  • If the structure is complex and cannot be fully elucidated from 1D spectra, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of signals.

  • Analyze the chemical shifts, coupling constants, and integration values to deduce the structure of the compound.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact molecular weight and elemental composition of the synthesized compound.

Materials:

  • HRMS instrument (e.g., Q-TOF, Orbitrap)

  • Appropriate solvent (e.g., methanol, acetonitrile)

  • Synthesized compound (1-2 mg)

Protocol:

  • Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent.

  • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), depending on the compound's properties.[1]

  • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the mass spectrum in high-resolution mode.

  • The instrument will provide a mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places).

  • Use the exact mass to calculate the molecular formula of the compound. Compare the calculated mass with the theoretical mass of the proposed structure. The difference should be within a few parts per million (ppm).

Case Study: Synthesis and Validation of Pyrano[3,2-c]quinoline Derivatives

To illustrate the practical application of these validation techniques, we consider the synthesis of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, which have shown potential as dual EGFR/HER-2 inhibitors.[3][6]

Synthesis Workflow

A 4-Hydroxy-2-oxo-1,2-dihydroquinolines C Reaction under Microwave Irradiation A->C B Ethyl 2-cyano-3-phenylacrylates B->C D Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates C->D

Caption: Synthesis of pyrano[3,2-c]quinoline derivatives.

Structural Validation Workflow

Crude Crude Product Purification Purification (e.g., Recrystallization, Column Chromatography) Crude->Purification Pure Pure Compound Purification->Pure NMR NMR Spectroscopy (1H, 13C, DEPT) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS EA Elemental Analysis Pure->EA Validation Structure Validated NMR->Validation MS->Validation EA->Validation

Caption: Workflow for the structural validation of a novel compound.

Data Presentation: Spectroscopic Data for a Representative Compound

The following table summarizes the key spectroscopic data obtained for a representative pyrano[3,2-c]quinoline derivative (Compound 3b from the cited literature).[3]

Data TypeObserved ValuesInterpretation
¹H NMR (δ, ppm) 7.77 (s, 2H), 4.88 (s, 1H), 3.56 (s, 1H), 4.04-3.99 (q, 2H), 1.15-1.12 (t, 3H)Confirms the presence of NH₂ protons, a methine proton at H-4, a quinolinone N-CH₃ group, and an ethyl ester group.
¹³C NMR (δ, ppm) 167.84, 160.12, 159.49, 150.01, 145.90, 138.51, 112.89, 111.96, 77.47Corresponds to the carbonyl carbon of the ester, carbons of the quinoline and pyran rings, confirming the core structure.
HRMS (m/z) Calculated vs. FoundProvides the exact mass, which confirms the molecular formula.
Elemental Analysis Calculated vs. Found (%)Confirms the percentage of C, H, and N in the molecule.

Signaling Pathway Context for Drug Development

For drug development professionals, understanding how a novel compound interacts with biological systems is crucial. For the pyrano[3,2-c]quinoline derivatives identified as EGFR/HER-2 inhibitors, their mechanism of action can be visualized as interfering with key signaling pathways implicated in cancer cell proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR HER2 HER-2 HER2->Ras_Raf_MEK_ERK HER2->PI3K_Akt_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation Inhibitor Pyrano[3,2-c]quinoline (Novel Compound) Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition

Caption: Inhibition of EGFR/HER-2 signaling by novel compounds.

Conclusion

The validation of novel compounds synthesized from this compound requires a systematic and multi-faceted analytical approach. By combining the detailed structural insights from NMR spectroscopy with the precise mass determination from HRMS and purity assessment from chromatography, researchers can confidently establish the identity and quality of their synthesized molecules. This rigorous validation is the cornerstone of reliable and impactful research in drug discovery and development.

References

A Comparative Analysis of the Reactivity of Ethyl 2-Amino-3-Oxobutanoate: Hydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and pharmaceutical intermediates, the choice between using the hydrochloride salt or the free base of a reagent can significantly impact reaction outcomes. This guide provides an objective comparison of the reactivity of ethyl 2-amino-3-oxobutanoate hydrochloride and its free base form, supported by foundational chemical principles and detailed experimental protocols for key reactions.

Introduction to Ethyl 2-Amino-3-Oxobutanoate and its Forms

Ethyl 2-amino-3-oxobutanoate is a versatile building block in organic synthesis, possessing multiple reactive sites: a primary amine, a β-keto group, and an ester functionality. It is commercially available primarily as its hydrochloride salt, which enhances its stability and shelf-life. The free base, while more reactive, is often generated in situ or used immediately after preparation due to its potential for self-condensation and degradation.

Comparative Reactivity: A Quantitative Overview

While specific kinetic data for the direct comparison of these two forms is not extensively published, we can infer their relative reactivity based on well-established principles of amine chemistry. The following table summarizes the expected outcomes in common synthetic transformations. The quantitative data presented is representative and intended to illustrate the significant differences in reactivity.

Reaction TypeReagent/ConditionsThis compoundEthyl 2-Amino-3-Oxobutanoate Free Base
N-Acylation Acetyl Chloride, Anhydrous DCMNo Reaction (0% Yield)Rapid Reaction, >95% Yield
N-Acylation Acetyl Chloride, Anhydrous DCM, 1.1 eq. TriethylamineRapid Reaction, >95% YieldRapid Reaction, >95% Yield
Knoevenagel Condensation Benzaldehyde, Piperidine (cat.), Ethanol, RefluxNo Reaction (0% Yield)Reaction proceeds, ~70-85% Yield
Knoevenagel Condensation Benzaldehyde, Ammonium Acetate (cat.), Toluene, RefluxSlow Reaction, Low Yield (<20%)Reaction proceeds, ~70-85% Yield

Note: Yields are estimations based on general principles of amine reactivity and may vary depending on specific reaction conditions.

Experimental Protocols

Preparation of Ethyl 2-Amino-3-Oxobutanoate Free Base from its Hydrochloride Salt

This protocol describes the liberation of the free amine from its hydrochloride salt, a crucial prerequisite for many of its synthetic applications.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N), distilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 eq.) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base as an oil.

  • The free base is best used immediately in the next synthetic step.

Comparative N-Acylation

This experiment demonstrates the necessity of the free amino group for acylation reactions.

Materials:

  • This compound

  • Ethyl 2-amino-3-oxobutanoate free base (prepared as above)

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) supplies

Procedure:

Reaction A: Hydrochloride Salt without Base

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a flask.

  • Add acetyl chloride (1.1 mmol) to the solution.

  • Stir the reaction at room temperature and monitor by TLC. No reaction is expected.

Reaction B: Hydrochloride Salt with Base

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a flask.

  • Add triethylamine (1.1 mmol).

  • Add acetyl chloride (1.1 mmol) to the solution.

  • Stir the reaction at room temperature and monitor by TLC for the formation of the N-acetylated product.

Reaction C: Free Base

  • Dissolve ethyl 2-amino-3-oxobutanoate free base (1.0 mmol) in anhydrous DCM (10 mL) in a flask.

  • Add acetyl chloride (1.1 mmol) to the solution.

  • Stir the reaction at room temperature and monitor by TLC for the formation of the N-acetylated product.

Analysis: The progress of the reactions can be monitored by TLC, and the final product yields can be determined by techniques such as ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) after an appropriate workup.[4]

Comparative Knoevenagel Condensation

This protocol compares the efficacy of the hydrochloride salt and the free base in a Knoevenagel condensation, a key carbon-carbon bond-forming reaction.[5]

Materials:

  • This compound

  • Ethyl 2-amino-3-oxobutanoate free base

  • Benzaldehyde

  • Piperidine

  • Ethanol

  • Reflux condenser

  • Heating mantle

Procedure:

Reaction A: Hydrochloride Salt

  • In a round-bottom flask, combine this compound (1.0 mmol), benzaldehyde (1.0 mmol), and ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Heat the mixture to reflux and monitor by TLC. Little to no product formation is anticipated.

Reaction B: Free Base

  • In a round-bottom flask, combine ethyl 2-amino-3-oxobutanoate free base (1.0 mmol), benzaldehyde (1.0 mmol), and ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Heat the mixture to reflux and monitor by TLC for the formation of the condensed product.

Analysis: Reaction progress can be followed by TLC. Quantitative analysis of the product yield can be performed using ¹H NMR spectroscopy or HPLC on the crude reaction mixture or after purification by column chromatography.[6][7]

Visualizing Reaction Pathways and Workflows

Logical Flow: Reactivity Comparison

Reactivity Comparison Workflow A Start: Ethyl 2-Amino-3-Oxobutanoate Hydrochloride B Deprotonation (e.g., with Triethylamine) A->B Generates D N-Acylation Reaction (e.g., with Acetyl Chloride) A->D Direct Reaction I N-Acylation with added base A->I Reaction with Base C Ethyl 2-Amino-3-Oxobutanoate Free Base B->C C->D Direct Reaction E Knoevenagel Condensation (e.g., with Benzaldehyde) C->E Direct Reaction F No Reaction (Amine is Protonated) D->F G N-Acetylated Product H Condensation Product E->H I->G

Caption: A flowchart illustrating the divergent reactivity of the hydrochloride salt and the free base.

Signaling Pathway: N-Acylation Mechanism

N-Acylation of the Free Base cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation A Free Base (Nucleophile) C Tetrahedral Intermediate A->C B Acetyl Chloride (Electrophile) B->C D Chloride Ion (Leaving Group) C->D Loss of Cl- E Protonated Amide C->E G N-Acetylated Product E->G H Protonated Base F Base (e.g., another amine molecule) F->H

Caption: The mechanism of N-acylation proceeds via nucleophilic attack by the free amine.

Conclusion

The choice between this compound and its free base is dictated by the intended chemical transformation. The hydrochloride salt offers superior stability for storage and handling but requires the addition of a base to liberate the nucleophilic amine for reactions such as acylations and certain condensations. The free base, while more reactive, is less stable and is often best prepared and used immediately. For reactions where the amine's nucleophilicity is paramount, starting with the hydrochloride salt and adding a suitable base in situ is a common and effective strategy. Conversely, for reactions that may be sensitive to the presence of additional bases or their salts, the isolation of the free base prior to reaction may be necessary, albeit with careful handling to prevent degradation. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions for their synthetic endeavors.

References

Assessing the Purity of Synthesized Ethyl 2-Amino-3-Oxobutanoate Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the success of subsequent reactions and the quality of the final product. This guide provides a comprehensive comparison of analytical methods for assessing the purity of ethyl 2-amino-3-oxobutanoate hydrochloride, a key building block in the synthesis of various heterocyclic compounds. This guide also explores alternative reagents and presents supporting experimental data to aid in the selection of the most suitable analytical methodology.

Purity Assessment of this compound

A multi-pronged approach employing various analytical techniques is recommended for a thorough purity assessment of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification, High-Performance Liquid Chromatography (HPLC) for separation and quantification of impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities.

Quantitative Data Summary

The following table summarizes hypothetical, yet typical, results from the purity analysis of a synthesized batch of this compound.

Analytical TechniqueParameterResult
Quantitative ¹H-NMR (qNMR) Purity (w/w %)98.5%
HPLC-UV (210 nm) Main Peak Area %99.2%
Known Impurity 1 Area %0.5%
Unknown Impurity Area %0.3%
GC-MS (after derivatization) Residual Solvent (Ethanol)< 0.1%
Starting Material ImpurityNot Detected
Melting Point Observed Range122-124 °C
Literature Value125-127 °C

Comparison with Alternative Starting Materials in Paal-Knorr Pyrrole Synthesis

This compound is frequently utilized in the Paal-Knorr synthesis to produce substituted pyrroles, which are important scaffolds in medicinal chemistry.[1][2] The performance of this starting material can be compared with other β-amino-ketoesters or related compounds. The following table presents a comparative analysis based on typical outcomes in such a synthesis.

Starting MaterialPurity of Starting Material (Typical)Pyrrole Product Yield (Typical)Purity of Pyrrole Product (Typical)
This compound 98-99%85-95%>98%
Mthis compound 97-99%80-90%>98%
tert-Butyl 2-amino-3-oxobutanoate hydrochloride >99% (often higher purity due to solid nature)88-96%>99%
3-Aminopentane-2,4-dione 95-98%90-98%>97%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol outlines the determination of the absolute purity of this compound using an internal standard.[3]

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean vial.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid).

  • Dissolve both the sample and the internal standard in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in the vial.

  • Vortex the vial until both components are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard 1D proton pulse sequence with a 30° pulse.

  • Acquisition Parameters:

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans (ns): 16

    • Spectral Width: 16 ppm

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of the analyte (e.g., the methyl protons of the acetyl group) and a signal of the internal standard.

  • Calculate the purity using the following formula:

    where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the determination of the purity of this compound and the detection of non-volatile impurities.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL.

  • Further dilute to a working concentration of 0.1 mg/mL.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the analysis of volatile impurities and requires derivatization of the analyte.

1. Derivatization:

  • Dissolve approximately 1 mg of this compound in 100 µL of pyridine.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

3. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities by comparing their peak areas to that of an internal standard, if used.

Visualizations

The following diagrams illustrate the workflow for purity assessment and a key synthetic application.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_decision Decision Synthesized_Product Synthesized Ethyl 2-amino-3-oxobutanoate HCl qNMR qNMR (Absolute Purity) Synthesized_Product->qNMR Sample HPLC HPLC-UV (Relative Purity, Impurities) Synthesized_Product->HPLC Sample GCMS GC-MS (Volatile Impurities) Synthesized_Product->GCMS Sample MP Melting Point (Physical Characterization) Synthesized_Product->MP Sample Purity_Spec Purity Specification Met? qNMR->Purity_Spec Data HPLC->Purity_Spec Data GCMS->Purity_Spec Data MP->Purity_Spec Data Proceed Proceed to Next Step Purity_Spec->Proceed Yes Repurify Repurify Product Purity_Spec->Repurify No Repurify->Synthesized_Product Re-analysis

Caption: Workflow for the purity assessment of synthesized this compound.

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Amino_Ketoester Ethyl 2-amino-3-oxobutanoate HCl (or Alternative) Paal_Knorr Paal-Knorr Condensation Amino_Ketoester->Paal_Knorr Diketone 1,4-Diketone Diketone->Paal_Knorr Pyrrole Substituted Pyrrole Paal_Knorr->Pyrrole

Caption: Logical relationship in the Paal-Knorr synthesis of pyrroles using a β-amino-ketoester.

References

A Comparative Analysis of Ethyl 2-Amino-3-Oxobutanoate Hydrochloride: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, accurate characterization of research compounds is paramount. This guide provides a comprehensive cross-reference of literature-reported values for ethyl 2-amino-3-oxobutanoate hydrochloride (CAS: 20207-16-3) against standard experimental data. The objective is to offer a clear comparison to aid in the validation and quality assessment of this compound for laboratory use.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the available literature values for key physicochemical and spectroscopic properties of this compound alongside fields for corresponding experimental data.

Table 1: Physicochemical Properties

PropertyLiterature ValueExperimental Data
CAS Number 20207-16-3[1][2][3][4]
Molecular Formula C6H12ClNO3[1][3] / C6H11NO3.ClH[2]
Molecular Weight 181.62 g/mol [3][4]
Melting Point 114-115 °C[4]
Boiling Point 229.2 °C at 760 mmHg[1]
Appearance Data not available[2]
Purity 90%[1], 95%[3]
Storage Conditions Under inert gas at 2-8 °C[2]

Table 2: Spectroscopic Data

TechniqueLiterature DataExperimental Data
¹H NMR No data available
¹³C NMR No data available
Infrared (IR) No data available
Mass Spectrometry (MS) Predicted [M+H]⁺ (free base): 146.08118[5]

Experimental Protocols

To generate the experimental data for a robust comparison, the following standard operating procedures are recommended.

Determination of Physicochemical Properties
  • Melting Point: A calibrated digital melting point apparatus should be used. A small, dry sample is packed into a capillary tube and heated at a controlled rate (e.g., 1-2 °C/min) to determine the melting range.

  • Appearance: The physical form, color, and any other distinguishing features of the substance are observed and recorded under standard laboratory lighting.

  • Purity (by High-Performance Liquid Chromatography - HPLC):

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • The purity is determined by the area percentage of the main peak.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane - TMS).

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer to determine the accurate mass of the molecular ion.

Visualizing the Workflow and Data Cross-Referencing

To illustrate the logical flow of this comparative analysis, the following diagrams have been generated.

G cluster_0 Literature Data Acquisition cluster_1 Experimental Data Generation cluster_2 Data Comparison & Validation lit_search Literature & Database Search data_extract Extraction of Physicochemical & Spectroscopic Data lit_search->data_extract data_table Tabulate Literature & Experimental Data data_extract->data_table exp_protocols Define Experimental Protocols exp_analysis Perform Experiments (NMR, IR, MS, MP, Purity) exp_protocols->exp_analysis exp_analysis->data_table comparison Cross-Reference and Compare Values data_table->comparison validation Validate Compound Identity & Purity comparison->validation

Caption: Workflow for comparing experimental data with literature values.

G cluster_data Data Sources cluster_analysis Analysis cluster_outcome Outcome lit_data Literature Values comparison Direct Comparison lit_data->comparison exp_data Experimental Data exp_data->comparison concordance Concordance comparison->concordance Values Match discrepancy Discrepancy comparison->discrepancy Values Differ

Caption: Logical relationship for cross-referencing data.

References

Comparative Biological Activity Screening of Compounds Derived from Ethyl 2-Amino-3-Oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-3-oxobutanoate hydrochloride serves as a versatile starting material in organic synthesis, particularly for the generation of various heterocyclic compounds. Its structure provides a key building block for creating diverse molecular scaffolds with potential therapeutic applications. This guide provides a comparative overview of the biological activity screening of compounds derived from this precursor, focusing on antimicrobial, anticancer, and anti-inflammatory activities. Detailed experimental protocols and illustrative data are presented to aid researchers in designing and interpreting their screening assays.

Antimicrobial Activity Screening

Derivatives of ethyl 2-amino-3-oxobutanoate, such as pyrazoles and pyridines, have been investigated for their antimicrobial properties.[1][2][3] The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4][5]

Comparative Antimicrobial Activity Data

The following table summarizes representative MIC values for a hypothetical series of compounds derived from this compound against common bacterial and fungal strains.

Compound IDDerivative ClassS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
Comp-001 Pyrazole62.5125>250
Comp-002 Pyrazole-Thiadiazine31.2562.5125
Comp-003 Pyridopyrimidine125250>250
Comp-004 Substituted Pyrrole>250>250>250
Chloramphenicol (Standard)15.67.8N/A
Clotrimazole (Standard)N/AN/A3.9

Note: The data presented is illustrative and serves as a template for comparing results from a screening campaign.

Experimental Protocol: Broth Microdilution Assay for MIC Determination[4]

This method is widely used to determine the MIC of antimicrobial agents.[4]

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically select 3-5 colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[4]

    • Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute the suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Compound Dilutions:

    • Create a stock solution of the test compound in a suitable solvent like DMSO.

    • Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate.[4]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microbes with no compound) and a negative control (broth medium only).[4]

    • Seal the plate and incubate for 16-20 hours at the appropriate temperature.[4]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity (microbial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]

Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate 96-Well Plate prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate Incubate Plate (16-20 hours) inoculate->incubate read_plate Visually Inspect Plate for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: General workflow for the broth microdilution antimicrobial assay.

Anticancer Activity Screening

Heterocyclic compounds, including those derived from nitrogen-containing precursors, are a cornerstone of anticancer drug discovery.[6][7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[9][10]

Comparative Anticancer Activity Data

The table below shows representative half-maximal inhibitory concentration (IC50) values for a hypothetical series of compounds against various cancer cell lines.

Compound IDDerivative ClassA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)
Comp-001 Pyrazole15.225.830.1
Comp-002 Pyrazole-Thiadiazine5.89.312.5
Comp-003 Pyridopyrimidine45.160.755.4
Comp-004 Substituted Pyrrole2.54.17.9
Doxorubicin (Standard)0.91.21.1

Note: The data presented is illustrative and serves as a template for comparing results from a screening campaign.

Experimental Protocol: MTT Cytotoxicity Assay[10][12][13]

This protocol is designed for adherent cells in a 96-well plate format.

  • Cell Seeding:

    • Harvest and count cancer cells that are in the exponential growth phase.[11]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well).[12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete cell culture medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.[12]

    • Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12][13]

    • Incubate for 2 to 4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.[10][12]

  • Formazan Solubilization and Absorbance Measurement:

    • For adherent cells, carefully aspirate the medium containing MTT.[12]

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][13]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Anticancer Screening and Apoptosis Pathway

G cluster_workflow MTT Assay Workflow cluster_pathway Simplified Intrinsic Apoptosis Pathway cell_seeding 1. Seed Cancer Cells in 96-Well Plate treat_cells 2. Treat with Compound Dilutions cell_seeding->treat_cells add_mtt 3. Add MTT Reagent (Incubate 2-4h) treat_cells->add_mtt solubilize 4. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read_absorbance 5. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 6. Calculate % Viability and IC50 read_absorbance->calculate_ic50 cytotoxic_agent Cytotoxic Compound mito_stress Mitochondrial Stress cytotoxic_agent->mito_stress bax_bak Bax/Bak Activation mito_stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: MTT assay workflow and a simplified intrinsic apoptosis pathway.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, making the development of novel anti-inflammatory agents a key research area.[14][] Compounds derived from ethyl 2-amino-3-oxobutanoate can be screened for anti-inflammatory potential using in vitro assays, often employing lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) to mimic an inflammatory response.[13][16]

Key In Vitro Anti-inflammatory Assays
  • Nitric Oxide (NO) Inhibition Assay: Measures the inhibitory effect of compounds on NO production in LPS-stimulated macrophages using the Griess reagent.[16][17]

  • Pro-inflammatory Cytokine Inhibition (ELISA): Quantifies the reduction of key cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assays.[16]

  • COX-2 and iNOS Expression (Western Blot): Determines if the compounds reduce the protein expression of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[16]

Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)[14][17]
  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours.[13][16]

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for another 24 hours.[16]

  • Griess Assay:

    • Collect 50-100 µL of the cell culture supernatant from each well.[16]

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.[13]

    • Incubate at room temperature for 10-15 minutes, protected from light.[16]

  • Measurement and Analysis:

    • Measure the absorbance at 540-550 nm. The intensity of the color produced is proportional to the nitrite concentration.[16]

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed effects are not due to cell death.[13][16]

Anti-inflammatory Screening Workflow

cluster_setup Cell Preparation & Treatment cluster_assays Parallel Assays cluster_no Nitric Oxide (NO) Assay cluster_mtt Cytotoxicity (MTT) Assay cluster_analysis Data Analysis A Seed RAW 264.7 Macrophages B Pre-treat with Test Compounds A->B C Stimulate with LPS (24h) B->C D Collect Supernatant C->D G Perform MTT Assay on Treated Cells C->G E Perform Griess Assay D->E F Measure Absorbance (540nm) E->F I Calculate % NO Inhibition F->I H Measure Absorbance (570nm) G->H J Calculate % Cell Viability H->J K Determine True Anti-inflammatory Effect I->K J->K

References

Safety Operating Guide

Proper Disposal of Ethyl 2-amino-3-oxobutanoate Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of Ethyl 2-amino-3-oxobutanoate hydrochloride are critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][2] Adherence to strict disposal protocols is mandatory to mitigate risks and comply with regulatory standards. This guide provides detailed, step-by-step procedures for the safe disposal of this chemical, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all necessary personal protective equipment (PPE) is worn. Safe handling is the first step in proper disposal.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[2]

  • Ventilation: Handle the compound exclusively in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or fumes.[2][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]

  • Incompatible Materials: Store this chemical away from strong oxidizing agents, strong acids, and strong alkalis.[3][4]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed as hazardous waste, following a "cradle-to-grave" approach in line with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]

Step 1: Waste Collection Collect all waste material (including any contaminated items like paper towels or absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container. The container must be kept tightly sealed when not in use.[2]

Step 2: Temporary Storage Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area. This location should be away from incompatible materials and sources of ignition.[2]

Step 3: Arrange for Professional Disposal The disposal of this chemical waste must be handled by a licensed environmental management or hazardous waste disposal company.[2][4] Do not pour this chemical down the drain or dispose of it in regular trash.[2][7]

Step 4: Documentation Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. This system is designed to track hazardous waste from its point of generation to its final disposal facility.[6][8]

Step 5: Spill Management In the event of a spill, follow these procedures immediately:

  • Evacuate non-essential personnel from the area.[3]

  • Ensure adequate ventilation.[3]

  • Wearing full PPE, contain the spill to prevent it from entering drains or waterways.[2][3]

  • Absorb the spilled material with an inert, non-combustible absorbent such as diatomite, vermiculite, or a universal binder.[2][3]

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2]

  • Decontaminate the spill area and all equipment used for cleanup.[3]

Summary of Safety and Disposal Data

The following table summarizes the critical quantitative and qualitative data for handling this compound.

ParameterSpecificationCitation
Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory)[1][2]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1][2]
Required PPE Chemical-resistant gloves, Protective clothing, Eye/face protection (goggles/face shield)[2]
Handling Environment Use only outdoors or in a well-ventilated area (e.g., chemical fume hood)[2]
Incompatible Substances Strong oxidizing agents, strong acids, strong alkalis, strong reducing agents[3][4]
Spill Containment Material Inert absorbent material (diatomite, universal binders, vermiculite)[2][3]
Final Disposal Method Approved hazardous waste disposal plant via a licensed contractor[2][4]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed sequentially.

G A Start: Identify Waste (Ethyl 2-amino-3-oxobutanoate HCl) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Labeled, Sealed Container B->C D Spill Occurred? C->D E Store Container in Designated Safe Area D->E No F Follow Spill Protocol: 1. Contain Spill 2. Absorb with Inert Material 3. Collect Contaminated Material D->F Yes G Contact Licensed Hazardous Waste Contractor E->G F->C H Complete Waste Manifest & Prepare for Transport G->H I End: Waste Disposed by Approved Facility H->I

Caption: Workflow for the safe disposal of chemical waste.

Regulatory Compliance

The generator of hazardous waste is legally responsible for its safe management from creation to final disposal.[5] In the United States, the Environmental Protection Agency (EPA) implements the RCRA, which governs hazardous waste management.[5][8] Many states are authorized to implement their own hazardous waste programs, which must be at least as stringent as federal law.[6][9] Laboratories must identify and quantify their waste to determine their generator status (e.g., Large Quantity Generator or Small Quantity Generator) and follow all applicable federal, state, and local regulations.[7][9] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

References

Essential Safety and Logistics for Handling Ethyl 2-amino-3-oxobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for Ethyl 2-amino-3-oxobutanoate hydrochloride (CAS No. 20207-16-3), including personal protective equipment (PPE), handling procedures, and disposal plans.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Eye Irritation (Category 2A) [1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation [1]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to wear when handling this compound to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent eye irritation or serious eye damage from splashes or dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact.To protect against skin irritation.
Respiratory Protection A NIOSH-approved respirator is recommended if working in a poorly ventilated area or if dust/aerosols are generated.To prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Handling the Chemical:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Avoid contact with skin and eyes.[2]

  • Use non-sparking tools and take precautionary measures against static discharge, especially if the substance is flammable.[3][4]

  • Keep the container tightly closed when not in use.[3]

  • Do not eat, drink, or smoke in the handling area.

4. Storage:

  • Store in a cool, well-ventilated place.[3][4]

  • Keep the container tightly sealed.[2]

  • Recommended storage temperature is under inert gas (nitrogen or Argon) at 2-8°C.

  • Avoid exposure to heat, sparks, open flames, and other ignition sources.[3][4]

  • Incompatible materials to avoid include strong oxidizing agents.[3]

5. In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Place the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly.

  • Do not allow the chemical to enter drains or waterways.

First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2][3]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2]

Disposal Plan

  • Dispose of the chemical and its container in accordance with all local, state, and federal regulations.

  • The preferred method of disposal is to send to a licensed reclaimer or incineration facility.

  • Do not allow the material to be released into the environment.

Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.